molecular formula C4H11BO2 B2932002 2-Butylboronic acid CAS No. 88496-88-2

2-Butylboronic acid

Cat. No.: B2932002
CAS No.: 88496-88-2
M. Wt: 101.94
InChI Key: MACOIFNUPFKZEI-BYPYZUCNSA-N
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Description

2-Butylboronic acid is an organoboron compound of significant interest in biomedical and materials science research. Recent scientific investigations into its structural analog, n-Butylboronic acid (n-BA), have demonstrated promising bioactive properties. Studies on human dental pulp cells (HDPs) have shown that n-BA significantly promotes cell proliferation and increases alkaline phosphatase (ALP) activity, a key early marker in cell differentiation and hard tissue formation . Furthermore, research indicates that n-BA upregulates the expression of important genes related to this process, including Gap Junction Protein Alpha 1 (GJA1) and the boron transporter NaBC1 . The mechanism of action is linked to the compound's role in enhancing cellular activity and differentiation pathways, suggesting potential research applications in developing novel bioactive materials, such as components for dental resin cappings to promote wound healing in dental pulp . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage information, which typically recommends storage in an inert atmosphere at low temperatures .

Properties

IUPAC Name

butan-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-3-4(2)5(6)7/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACOIFNUPFKZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88496-88-2
Record name 2-Butylboronic acid
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Foundational & Exploratory

2-Butylboronic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Butylboronic Acid: Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as sec-butylboronic acid), tailored for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural characteristics, reactivity, and key applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Versatility of an Alkylboronic Acid

This compound is an organoboron compound that has garnered significant interest as a versatile building block in modern organic synthesis. Unlike its more commonly used arylboronic acid counterparts, this C(sp³)-hybridized reagent is crucial for introducing alkyl fragments, a key step in increasing the three-dimensional character and "drug-likeness" of complex molecules.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, but its unique chemical nature also lends it to other applications in medicinal chemistry and materials science.[2][3] This document serves as a technical primer on its structure, properties, and practical application.

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its molecular structure. The core of the molecule features a boron atom bonded to a sec-butyl group and two hydroxyl groups. This arrangement confers a unique set of properties that are essential to its function in chemical synthesis.

Structural Analysis

The IUPAC name for this compound is butan-2-ylboronic acid.[4] The central boron atom is sp² hybridized, resulting in a trigonal planar geometry around the C-B(O)₂ unit.[5][6] In the solid state, boronic acids commonly form dimeric structures through intermolecular hydrogen bonding between the hydroxyl groups.[5][6] This dimerization is a key feature of their crystal lattice.[5][6]

Caption: Hydrogen-bonded dimer of this compound.
Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below. This data is critical for planning experiments, including determining appropriate solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₄H₁₁BO₂[4]
Molecular Weight 101.94 g/mol [4]
CAS Number 88496-88-2[4]
Appearance White to off-white solid/platelets[7][8]
Melting Point 90-92 °C[8][9]
Boiling Point 189.2 °C at 760 mmHg (n-isomer)[10]
SMILES B(C(C)CC)(O)O[4]
InChIKey MACOIFNUPFKZEI-UHFFFAOYSA-N[4]
Spectroscopic Profile

Spectroscopic analysis provides confirmation of the structure and purity of this compound.

SpectroscopyKey Features and Observed ValuesRationale and Interpretation
¹¹B NMR δ ≈ +32.7 ppm (in CDCl₃)The chemical shift is characteristic of a tri-coordinate, sp²-hybridized boron atom in a boronic acid.[11]
¹³C NMR sec-butyl carbons: δ ≈ 27.8 ppm (and others)Confirms the presence and connectivity of the alkyl carbon skeleton. The carbon directly attached to boron often shows a broad signal.
¹H NMR Complex multiplet for alkyl protons; broad singlet for -OH protons.The alkyl signals confirm the sec-butyl structure. The hydroxyl proton signal is typically broad and its chemical shift is variable due to hydrogen exchange.
IR Spectroscopy ν(O-H): ~3306 cm⁻¹ (broad); ν(B-O): ~1109-1147 cm⁻¹The broad O-H stretch is indicative of extensive hydrogen bonding.[5] The B-O stretching vibrations confirm the boronic acid functional group.[5][6]

Reactivity and Key Synthetic Applications

The synthetic utility of this compound is centered on the reactivity of the carbon-boron bond.

The Suzuki-Miyaura Cross-Coupling Reaction

The most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction couples the sec-butyl group with various sp²-hybridized carbons (from aryl, vinyl, or heteroaryl halides or triflates).[12]

Causality in the Catalytic Cycle: The reaction is catalyzed by a palladium(0) complex. The choice of ligands on the palladium catalyst, the base, and the solvent are all critical for achieving high yields, particularly with challenging C(sp³)-C(sp²) couplings.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is the key step involving the boronic acid. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then transfers its sec-butyl group to the palladium center, displacing the halide. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step.[13]

  • Reductive Elimination: The two organic fragments (the sec-butyl group and the aryl group) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-X Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation R-B(OH)₂ + Base Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Reductive Elimination ArX Ar-X = Aryl Halide RBOH2 R-B(OH)₂ = this compound ArR Ar-R = Coupled Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[14] The boron atom can form reversible covalent bonds with active site serine residues in enzymes, making them effective inhibitors.[2] The drug Bortezomib (Velcade®), a peptide boronic acid, is a prime example used in cancer therapy.[2][14] The incorporation of C(sp³)-rich fragments like the sec-butyl group is a modern strategy in drug design to improve properties such as solubility and metabolic stability while exploring three-dimensional chemical space.[1]

Experimental Protocols

Scientific integrity requires reproducible and well-understood protocols. The following sections provide detailed, step-by-step methodologies.

Synthesis of this compound via Grignard Reaction

This protocol describes a common laboratory-scale synthesis from a Grignard reagent and a borate ester.[15]

Expertise & Causality: The reaction is performed at a very low temperature (-78 °C) to prevent the Grignard reagent from adding more than one alkyl group to the boron center. The acidic workup is crucial for hydrolyzing the intermediate boronate ester to the final boronic acid.

Synthesis_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) step1 1. Dissolve Trimethyl Borate in Anhydrous Ether start->step1 step2 2. Cool Solution to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 3. Add sec-Butylmagnesium Bromide Dropwise via Syringe/Cannula step2->step3 Maintain T < -65 °C step4 4. Stir at -78 °C for 2 hours step3->step4 step5 5. Warm to Room Temperature step4->step5 step6 6. Quench with Aqueous HCl (slowly) step5->step6 step7 7. Separate Organic/Aqueous Layers step6->step7 step8 8. Extract Aqueous Layer with Ether step7->step8 step9 9. Dry Combined Organic Layers (e.g., over MgSO₄) step8->step9 step10 10. Purify by Recrystallization step9->step10 end Product: this compound step10->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Add anhydrous diethyl ether, followed by trimethyl borate.

  • Cooling: Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of sec-butylmagnesium bromide in ether via cannula, ensuring the internal temperature does not rise above -65 °C. A white slurry will form.[15]

  • Stirring: Stir the mixture vigorously at -78 °C for an additional 2 hours after the addition is complete.

  • Warming & Quenching: Remove the cooling bath and allow the mixture to warm to room temperature. Carefully quench the reaction by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 10% HCl). The mixture should become a clear, biphasic solution.[15]

  • Workup: Stir for 15 minutes, then transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from hot water or another suitable solvent system to yield pure this compound.[15]

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general method for coupling this compound with a representative aryl bromide.

Trustworthiness & Self-Validation: The success of this reaction relies on the exclusion of oxygen, which can deactivate the palladium catalyst. The choice of a modern palladium precatalyst and ligand system (e.g., AntPhos-Pd-G3) has been shown to be highly effective for B-alkyl couplings, leading to faster and more efficient reactions.[1]

Step-by-Step Methodology:

  • Setup: To an oven-dried vial, add the aryl bromide, this compound (1.2-1.5 equivalents), and the palladium precatalyst (e.g., AntPhos-Pd-G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Base Addition: Through the septum, add an anhydrous solvent (e.g., THF or 1,4-dioxane).[1] Then, add the base (e.g., potassium trimethylsilanolate (TMSOK) or another suitable base, ~1.4 equivalents).

  • Reaction: Place the vial in a preheated oil bath or heating block (temperature will vary depending on substrates, typically 50-100 °C) and stir for the required time (can range from 30 minutes to several hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography on silica gel to isolate the desired alkylated aryl compound.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

  • Hazards: It causes skin and serious eye irritation.[4][16] It may also cause respiratory irritation.[4][17] It is harmful if swallowed.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17] Avoid breathing dust.

  • Storage: this compound is hygroscopic (absorbs moisture from the air).[16][18] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[16] For long-term stability, refrigeration is recommended.[16]

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined structure and predictable reactivity, particularly in the Suzuki-Miyaura cross-coupling, make it an essential component for constructing complex molecules with increased sp³ character. A thorough understanding of its properties, handling requirements, and the mechanistic principles behind its reactions, as detailed in this guide, is paramount for its successful application in research, discovery, and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15568382, this compound.
  • Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124512.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20479, Butylboronic Acid.
  • Wikipedia contributors. (2024). Boronic acid. In Wikipedia, The Free Encyclopedia.
  • Mol-Instincts. (n.d.). Butylboronic acid 4426-47-5.
  • Cyrański, M. K., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12).
  • Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 22(15), 6047–6051.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet for n-Butylboronic acid.
  • Boron Molecular. (n.d.). This compound.
  • De Vita, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(11), 5917.
  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7561.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

Sources

An In-depth Technical Guide to 2-Butylboronic Acid: Synthesis, Applications, and Core Principles for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 2-butylboronic acid, a versatile reagent in modern organic synthesis and a building block of increasing importance in pharmaceutical and materials science research. This document, intended for researchers, scientists, and drug development professionals, will delve into the compound's fundamental properties, synthesis, reactivity, and key applications, with a focus on the underlying principles that govern its utility.

Core Properties of this compound

This compound, also known as sec-butylboronic acid, is an organoboron compound with the chemical formula C₄H₁₁BO₂. Its structure features a boronic acid moiety (-B(OH)₂) attached to a sec-butyl group. This seemingly simple molecule is a powerful tool in the synthetic chemist's arsenal, primarily due to the unique reactivity of the carbon-boron bond.

PropertyValueSource(s)
CAS Number 88496-88-2[1][2]
Molecular Weight 101.94 g/mol [1][2]
Molecular Formula C₄H₁₁BO₂[1][2]
Appearance White to off-white solid[1]
Melting Point 85-89 °C[1]
Synonyms sec-Butylboronic acid, 2-Butaneboronic acid[1]

Synthesis of this compound: A Practical Approach

The most common and practical synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate. This method is favored for its high efficiency and the ready availability of starting materials.

Underlying Principles of the Grignard-Based Synthesis

The synthesis hinges on the nucleophilic character of the Grignard reagent, in this case, sec-butylmagnesium bromide, and the electrophilicity of the boron atom in the trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The Grignard reagent attacks the boron center, displacing one of the alkoxy groups. Subsequent workup with an aqueous acid hydrolyzes the remaining boronate ester to yield the desired boronic acid. The choice of a trialkyl borate with bulkier alkoxy groups can sometimes offer better control over the reaction by minimizing the formation of over-alkylated boron species. The reaction is typically carried out at low temperatures to control its exothermicity and improve selectivity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of alkylboronic acids.[3]

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate or triisopropyl borate

  • Aqueous hydrochloric acid (e.g., 1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (nitrogen or argon)

Workflow Diagram:

G cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis & Isolation 2-Bromobutane 2-Bromobutane Grignard Reagent Grignard Reagent 2-Bromobutane->Grignard Reagent Reacts with Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Reacts with Anhydrous Ether/THF Anhydrous Ether/THF Anhydrous Ether/THF->Grignard Reagent Solvent Boronate Ester Intermediate Boronate Ester Intermediate Grignard Reagent->Boronate Ester Intermediate Nucleophilic Attack Trialkyl Borate Trialkyl Borate Trialkyl Borate->Boronate Ester Intermediate Electrophile This compound This compound Boronate Ester Intermediate->this compound Hydrolysis Aqueous HCl Aqueous HCl Aqueous HCl->this compound Acidic Workup G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R' Ar-X Ar-X Ar-X->Oxidative_Addition secBu-B(OH)2 secBu-B(OH)₂ secBu-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. [4]2. Transmetalation: In the presence of a base, the sec-butyl group is transferred from the boronic acid to the palladium center, displacing the halide. [4]3. Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (Ar-sec-butyl), regenerating the Pd(0) catalyst. [4] This reaction is instrumental in synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs). [5]

Pharmaceutical Intermediates and Drug Discovery

Boronic acids are increasingly recognized for their potential in medicinal chemistry. [6][7]The incorporation of a boronic acid moiety can significantly impact a molecule's biological activity. [7]For instance, the boronic acid group can act as a transition state analog inhibitor of serine proteases. [8] While specific examples for this compound are emerging, its close analog, 2-methylpropylboronic acid, is a key starting material for the synthesis of Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy. [9]This highlights the potential of small alkylboronic acids like this compound as crucial building blocks for novel therapeutics. They are used in the construction of chiral centers and in fragment-based drug discovery to generate libraries of potential drug candidates. [5]

Asymmetric Synthesis

Chiral boronic esters derived from this compound are valuable intermediates in asymmetric synthesis, allowing for the construction of stereochemically complex molecules. [10]These chiral building blocks can be used in a variety of transformations to introduce the sec-butyl group with high enantiomeric purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [11]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [12]Use in a well-ventilated area or under a chemical fume hood. [12]Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1]It is recommended to store at 2-8°C. [1]Boronic acids can be sensitive to moisture.

  • Hazards: May cause skin and serious eye irritation. [12]May cause respiratory irritation. [12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent with significant applications in organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, coupled with the growing interest in boronic acids as pharmacophores, ensures its continued importance in the field of chemical sciences. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its full potential in the development of novel molecules and materials.

References

  • Anonymous. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC.
  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
  • Anonymous. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Anonymous. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.). Boronic acid.
  • Kotsuki, H., Sugino, A., & H. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. HeteroCycles.
  • Anonymous. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Anonymous. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • Anonymous. (2017). Synthesis of Chiral Tertiary Boronic Esters via Oxime-Directed Catalytic Asymmetric Hydroboration. PMC.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Organic Syntheses. (n.d.). 3.
  • Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Anonymous. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society.
  • Anonymous. (n.d.). Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PMC.
  • Anonymous. (n.d.). Grignard Reaction. University of California, Irvine.
  • ResearchGate. (n.d.). EXPERIMENT SEVEN.

Sources

Synthesis and Preparation of 2-Butylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of 2-butylboronic acid, a valuable secondary alkylboronic acid intermediate in organic synthesis. The document is structured to offer not just procedural steps but also the underlying chemical principles and practical insights essential for researchers, chemists, and professionals in drug development. The primary focus is on the robust and widely applicable Grignard reaction pathway, detailing the critical parameters from reagent preparation to final product isolation. Furthermore, this guide addresses potential challenges, purification strategies, and comprehensive characterization techniques, underpinned by spectroscopic data and safety protocols.

Introduction: The Significance of this compound

Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, a secondary alkylboronic acid, is a key building block that introduces the sec-butyl moiety, a common structural motif in bioactive molecules. Its applications extend to the preparation of alkyl- and aryl-quinones and the synthesis of arenes through coupling reactions. The ability of boronic acids to form reversible covalent complexes with diols also makes them valuable in the development of sensors and drug delivery systems.[1]

This guide provides a detailed examination of the synthesis of this compound, with a focus on providing a foundational understanding for its successful preparation and application in a laboratory setting.

The Synthetic Pathway: A Mechanistic Approach

The most prevalent and reliable method for the synthesis of alkylboronic acids, including this compound, is the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[2] This approach is favored for its operational simplicity and the ready availability of starting materials.

Core Reaction Mechanism

The synthesis can be conceptually divided into two key stages:

  • Formation of the Boronate Ester: The nucleophilic carbon of the Grignard reagent (2-butylmagnesium bromide) attacks the electrophilic boron atom of the trialkyl borate (e.g., trimethyl borate). This addition forms a tetracoordinate boronate intermediate. Subsequent elimination of a methoxide-magnesium bromide salt yields the desired boronate ester (dimethyl 2-butylboronate).

  • Hydrolysis to the Boronic Acid: The intermediate boronate ester is then hydrolyzed under acidic conditions to yield this compound and methanol.

The overall transformation is depicted in the workflow below:

Synthesis_Workflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Boronate Ester Synthesis cluster_2 Part 3: Hydrolysis and Isolation 2-Bromobutane 2-Bromobutane Grignard_Reagent 2-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent in dry ether Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Boronate_Ester Intermediate Boronate Ester Grignard_Reagent->Boronate_Ester Nucleophilic Attack (-78 °C) Trialkyl_Borate Trialkyl Borate (e.g., Trimethyl borate) Trialkyl_Borate->Boronate_Ester Final_Product This compound Boronate_Ester->Final_Product Hydrolysis Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of alkylboronic acids via the Grignard route.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-BromobutaneC₄H₉Br137.0213.7 g (10.9 mL)100
Magnesium TurningsMg24.312.67 g110
Trimethyl BorateB(OCH₃)₃103.9111.4 g (12.3 mL)110
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~200 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
IceH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure

Part 1: Preparation of 2-Butylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the 2-butylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place a solution of trimethyl borate in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the trimethyl borate solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the freshly prepared 2-butylmagnesium bromide solution dropwise to the cold trimethyl borate solution via a cannula or dropping funnel, while maintaining the internal temperature below -65 °C. A white precipitate will form.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the white precipitate dissolves and two clear layers are formed.

  • Extraction: Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification and Characterization

Purification

Crude this compound can be purified by recrystallization.[3]

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot water. Upon cooling, this compound will crystallize. Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

For more challenging purifications, derivatization techniques can be employed. One common method is the formation of a diethanolamine adduct, which is often a crystalline solid that can be easily purified and then hydrolyzed back to the boronic acid.[4]

Physical and Spectroscopic Data
PropertyValueReference
CAS Number 88496-88-2
Molecular Formula C₄H₁₁BO₂[5]
Molecular Weight 101.94 g/mol [5]
Appearance White solid
Melting Point 85-89 °C

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: While a publicly available spectrum for this compound is not readily found, the expected proton NMR signals would be consistent with the sec-butyl group. The hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon atoms of the sec-butyl group will show distinct signals. The carbon directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation from the boron nucleus.[6]

  • ¹¹B NMR Spectroscopy: This is a key technique for characterizing boronic acids. For alkylboronic acids, the ¹¹B NMR chemical shift is typically observed in the range of +27 to +33 ppm (relative to BF₃·OEt₂).[1][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.[8]

Challenges and Field-Proven Insights

The synthesis of secondary alkylboronic acids via the Grignard route, while generally reliable, presents some specific challenges:

  • Grignard Reagent Formation: The initiation of the Grignard reaction can sometimes be sluggish. Ensuring anhydrous conditions and using activated magnesium are crucial for success.

  • Side Reactions: The Grignard reagent is a strong base and can participate in side reactions such as enolization if the electrophile (in this case, the borate ester) is sterically hindered or if there are acidic protons present.[9] With secondary Grignard reagents, β-hydride elimination can also be a competing pathway, leading to the formation of an alkene and a reduced product.[9]

  • Over-alkylation: The initially formed boronate ester is still electrophilic and can react with another equivalent of the Grignard reagent to form a borinic acid derivative. This is typically minimized by using a slight excess of the trialkyl borate and maintaining a low reaction temperature.[4]

  • Purification Difficulties: Boronic acids can be challenging to purify by column chromatography on silica gel due to their polar nature and potential for decomposition. Recrystallization is often the preferred method.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

Reagent Handling:

  • 2-Bromobutane: Is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Magnesium Turnings: Are flammable solids.

  • Trimethyl Borate: Is a flammable liquid and is sensitive to moisture.

  • Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and accessible method for laboratory-scale preparation. By understanding the underlying reaction mechanism, carefully controlling reaction conditions, and being aware of potential challenges, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and insights provided in this guide are intended to empower scientists in their research and development endeavors, facilitating the synthesis of novel molecules with potential applications in medicine and materials science.

References

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A Senior Application Scientist's Guide to 2-Butylboronic Acid: Safety, Handling, and In-Depth Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylboronic acid (IUPAC name: butylboronic acid) is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems largely from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation in pharmaceutical and materials science. While an invaluable synthetic tool, its safe and effective use demands a comprehensive understanding of its specific hazards, handling requirements, and reactivity profile. This guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and detailed protocols, ensuring both experimental integrity and, most importantly, operator safety.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent risks is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2][3][4]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed[1]
Flammable Liquids4H227: Combustible liquid[3]

Toxicological Insights: The primary routes of hazardous exposure are inhalation of the dust, direct skin and eye contact, and ingestion.[3][5][6]

  • Dermal and Ocular Hazard: As a skin and eye irritant, direct contact can cause redness, inflammation, and pain. Prolonged or repeated skin contact may lead to dermatitis. The risk of serious eye irritation necessitates stringent eye protection.[1][2][4][7]

  • Respiratory Hazard: The fine, dusty nature of solid this compound poses a significant inhalation risk.[8] Once inhaled, the particles can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.[1][2]

  • Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful.[1]

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available for this compound.[5] Therefore, it should be handled with the prudence afforded to all chemicals with an incomplete toxicological profile.

Section 2: Core Protocols for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed as a self-validating system to minimize exposure at every step.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood.[9] This is mandatory for all operations involving the solid compound or its solutions to prevent inhalation of dust or vapors.[8][10] An eyewash station and safety shower must be readily accessible.[8]

Table 2: Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][8]Protects against dust particles and splashes, mitigating the risk of serious eye irritation.
Hand Protection Chemically resistant nitrile or neoprene gloves.[8]Prevents skin contact and irritation. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[8]
Body Protection A flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[8]Protects skin from accidental spills and contact.
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is unavoidable.[8][11]Minimizes the risk of respiratory tract irritation from airborne particles.
Step-by-Step Protocol: Weighing and Transferring Solid this compound

This protocol is designed to prevent the generation and release of dust.

  • Preparation: Designate a work area inside a chemical fume hood. Clean the surface and lay down absorbent, disposable bench paper.

  • Equipment Staging: Place the analytical balance, receiving flask, spatulas, and weighing paper/boat inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in Table 2 before approaching the chemical.

  • Chemical Acclimation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation, as the compound can be hygroscopic.[4]

  • Transfer: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weighing boat. Avoid any scooping motions that could generate dust. Keep the container opening pointed away from you.

  • Weighing: Tare the balance with the receiving flask. Carefully add the weighed solid to the flask. A powder funnel can minimize the risk of spillage.

  • Closure and Clean-up: Immediately and tightly close the main this compound container.[8] Use a small brush or a wipe dampened with 70% ethanol to decontaminate the spatula, weighing boat, and any surfaces with residual dust. Dispose of all contaminated disposable materials (gloves, bench paper, wipes) into a designated hazardous waste container.[8]

  • Post-Handling: After completing the work and exiting the fume hood, remove and dispose of gloves. Wash hands thoroughly with soap and water.[8]

Workflow for Safe Handling of Solid this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Closure Phase Prep 1. Prepare Fume Hood Don_PPE 2. Don Full PPE Prep->Don_PPE Transfer 3. Carefully Transfer Solid Don_PPE->Transfer Weigh 4. Weigh & Add to Flask Transfer->Weigh Seal 5. Seal Primary Container Weigh->Seal Decon 6. Decontaminate Tools & Area Seal->Decon Dispose 7. Dispose of Waste Decon->Dispose Wash 8. Remove Gloves & Wash Hands Dispose->Wash

Caption: Workflow for weighing and transferring solid this compound.

Section 3: Storage and Chemical Compatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Many suppliers recommend refrigeration and storage under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture and air.[7][12]

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[4] This can affect its reactivity and shelf-life.

  • Chemical Incompatibility: Segregation from incompatible materials is a critical safety measure.

Table 3: Chemical Incompatibility Profile

Incompatible MaterialsRationale and Potential Hazard
Strong Oxidizing Agents Can cause vigorous or explosive reactions.[3][6][12]
Strong Acids & Bases/Alkalis Can lead to decomposition or hazardous reactions.[3][6]
Moisture / Water Can lead to hydration and potential degradation of the material.[6][12]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Table 4: Emergency First Aid Protocols

Exposure RouteFirst Aid Procedure
Inhalation Immediately remove the individual from the exposure area to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][10] Seek medical aid.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol

For a small-scale laboratory spill:

  • Evacuate & Secure: Restrict access to the spill area. Ensure the area is well-ventilated (fume hood sash should be low).

  • Assess & PPE: Do not attempt cleanup without the proper PPE (See Table 2).

  • Containment: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5][11] Avoid actions that generate dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Disposal: Place all cleanup materials (absorbent, gloves, wipes) into the designated hazardous waste container.

Spill Response Decision Workflow

Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess IsSmall Is it a small, manageable spill? Assess->IsSmall DonPPE Don Full PPE IsSmall->DonPPE SmallSpillPath Evacuate Evacuate Area & Alert Others IsSmall->Evacuate LargeSpillPath SmallSpillPath Yes Contain Cover with Inert Absorbent DonPPE->Contain Collect Sweep into Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon LargeSpillPath No CallEHS Contact EHS/ Emergency Response Evacuate->CallEHS

Caption: Decision workflow for responding to a this compound spill.

Section 5: Disposal Considerations

All waste containing this compound, including grossly contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.[8][13]

  • Waste Segregation: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[13][14] The label should include "Hazardous Waste" and the full chemical name.

  • Containerization: Use a sealable, chemically resistant container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[13][14]

  • Disposal Route: Disposal must be handled through a certified hazardous waste facility in accordance with all local, state, and federal regulations.[13] Never dispose of this compound down the drain or in regular trash.[13]

Section 6: Physical and Chemical Properties

A summary of key properties is essential for experimental design and safety assessment.

Table 5: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₁BO₂PubChem[2]
Molecular Weight 101.94 g/mol PubChem[1][2]
Appearance White to beige solid/powderThermo Fisher Scientific[4]
Melting Point 90-92 °CSigma-Aldrich, MedChemExpress[3][15]
Boiling Point 189.2 °C at 760 mmHgMedChemExpress[3]
Flash Point 68.2 °CMedChemExpress[3]

Section 7: References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. Available at:

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at:

  • How to Store Boric Acid. Lab Alley. Available at:

  • Disposal Of Boric Acid. Sciencing. Published March 24, 2022. Available at:

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. Available at:

  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem. Available at:

  • This compound. PubChem, National Institutes of Health. Available at:

  • Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. Published April 29, 2022. Available at:

  • Butylboronic Acid. PubChem, National Institutes of Health. Available at:

  • 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester SDS. AK Scientific. Available at:

  • Personal protective equipment for handling Methylboronic acid pinacol ester-d3. Benchchem. Available at:

  • Butylboronic acid Safety Data Sheet. MedChemExpress. Available at:

  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem. Available at:

  • Hazardous Materials Disposal Guide. Nipissing University. Published June 12, 2019. Available at:

  • n-Butylboronic acid Safety Data Sheet. Fisher Scientific. Available at:

  • 1-Butylboronic acid Safety Data Sheet. Thermo Fisher Scientific. Published September 7, 2025. Available at:

  • Butylboronic acid 97%. Sigma-Aldrich. Available at:

  • Corrosive Storage Guidelines. Unknown Source. Available at:

  • Chemical Storage Guide. Unknown Source. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnO6KGYj-YvHx7YE637X-uw7Ymmvhpv4yVOP94XI4wUyMchD7VQZMPy7ew8_OgYHmYwitZvzHzOADEODgFqvnnTVtiNV4dRv-La_lcIGohEp08yReUZUnK_kRFXCyPWOBPoACtqyp62uqKGzEQd5EagM1V81Amw_bRN780irpQuwG4PQ-MY_F-c8IE7IQhJ8-zGHjIAHY9BSCcmmjdkDNU]([Link]

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Solubility of 2-Butylboronic Acid in Organic Solvents: A Technical Guide to Principles, Prediction, and Practical Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Butylboronic acid (or sec-butylboronic acid) is an important alkylboronic acid reagent used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to introduce secondary butyl groups. The success of these reactions is critically dependent on the solubility of the boronic acid in the chosen solvent system. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data for this reagent is not widely published, this document establishes a predictive framework based on its physicochemical properties and data from analogous compounds. Crucially, it provides detailed, field-proven experimental protocols to enable researchers to determine solubility in any solvent system, ensuring reproducible and successful synthetic outcomes.

Understanding this compound: A Physicochemical Profile

This compound (CAS 88496-88-2) is an organoboron compound featuring a C-B bond.[1] Its structure consists of a non-polar sec-butyl group and a highly polar, Lewis acidic boronic acid moiety [-B(OH)₂]. This amphiphilic nature is central to its solubility behavior.

  • The Alkyl Tail: The four-carbon alkyl group imparts significant non-polar character, influencing its interaction with hydrocarbon and other non-polar solvents.

  • The Boronic Acid Head: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group dictates its solubility in polar solvents.

A critical, and often overlooked, property of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This equilibrium is solvent-dependent and significantly impacts solubility, as the boroxine is substantially less polar and less capable of hydrogen bonding than the monomeric acid.[2]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic for predicting solubility.[3]

Key Factors Influencing Solubility:

  • Polarity: Polar solvents have large dipole moments and effectively solvate polar solutes. Non-polar solvents lack a significant dipole moment and are better suited for non-polar solutes. This compound's dual nature means its solubility profile is nuanced.

  • Hydrogen Bonding: The ability of the -B(OH)₂ group to form hydrogen bonds is a dominant factor for its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., ethers, ketones).

  • Crystal Lattice Energy: In its solid state, this compound molecules are arranged in a crystal lattice, stabilized by intermolecular forces, including strong hydrogen bonds that form dimeric structures.[4] For dissolution to occur, the energy of solvation (from solute-solvent interactions) must overcome this crystal lattice energy.

The interplay of these factors is visualized in the diagram below.

cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions S_Polarity Amphiphilic Character (Polar Head, Non-polar Tail) Solubility Overall Solubility S_Polarity->Solubility influences S_HBond Hydrogen Bond Donor/Acceptor S_HBond->Solubility strongly influences S_Lattice Crystal Lattice Energy (Dimer Formation) S_Lattice->Solubility hinders S_Boroxine Boroxine Formation (Dehydration Equilibrium) S_Boroxine->Solubility reduces in polar solvents V_Polarity Polarity / Dielectric Constant V_Polarity->Solubility matches with V_HBond H-Bonding Capability (Protic vs. Aprotic) V_HBond->Solubility promotes T Temperature T->Solubility generally increases

Caption: Factors influencing the solubility of this compound.

Predictive Solubility Profile of this compound

While exact quantitative data is scarce, a reliable qualitative profile can be constructed based on the principles above and published data for analogous compounds like phenylboronic acid and n-butylboronic acid.[4][5]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Expert Insight
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl EtherHigh These polar aprotic solvents are excellent hydrogen bond acceptors, effectively solvating the -B(OH)₂ group. Their moderate polarity also accommodates the butyl chain. THF and dioxane are common and effective solvents for Suzuki-Miyaura reactions involving alkylboronic acids.[5]
Alcohols Methanol, Ethanol, IsopropanolHigh to Moderate These protic solvents can both donate and accept hydrogen bonds, leading to strong solvation. However, they can also participate in esterification with the boronic acid, which may be undesirable. Ethanol and aqueous ethanol have been shown to be excellent solvents for promoting certain ligand-free Suzuki reactions.[6]
Ketones Acetone, 2-ButanoneHigh to Moderate Similar to ethers, ketones are good hydrogen bond acceptors. Their higher polarity compared to ethers suggests good solubility.[5]
Polar Aprotics Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These highly polar solvents are excellent at solvating polar functional groups. However, their high boiling points can complicate product isolation. The choice of DMF can sometimes alter reaction selectivity in complex cross-couplings.[7]
Halogenated Dichloromethane (DCM), ChloroformModerate to Low While having a dipole moment, these solvents are poor hydrogen bond acceptors. Solubility is expected to be limited but potentially sufficient for some applications. Phenylboronic acid shows moderate solubility in chloroform.[8]
Aromatic Hydrocarbons Toluene, XyleneLow These non-polar solvents interact poorly with the polar boronic acid group. They are unlikely to be effective solvents on their own but are often used in biphasic reaction mixtures or as co-solvents in Suzuki couplings.[9]
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low / Insoluble The extreme non-polar nature of these solvents makes them incapable of overcoming the crystal lattice energy of the highly polar, hydrogen-bonded solid.[5]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For any critical application, solubility should be determined experimentally. The Shake-Flask method followed by gravimetric analysis is the gold-standard for determining thermodynamic (equilibrium) solubility and provides highly reliable data.[10]

Objective: To determine the concentration (in mg/mL or g/100 mL) of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or flasks with screw caps (e.g., 20 mL)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Syringes (1-5 mL) and syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or standard laboratory oven

Workflow Diagram:

A 1. Preparation Add excess solid this compound to a known volume/mass of solvent. B 2. Equilibration Seal vial and shake at constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Draw supernatant through a syringe filter. B->C D 4. Quantification (Gravimetric) Dispense a precise volume of the clear filtrate into a pre-weighed dish. C->D E 5. Solvent Evaporation Evaporate solvent in an oven under vacuum or gentle heat until constant weight is achieved. D->E F 6. Calculation Determine mass of dissolved solid. Calculate solubility (mass/volume). E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • To a 20 mL glass vial, add approximately 5 mL of the chosen solvent.

    • Add an excess of solid this compound (e.g., 500 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

    • Causality Check: Adding a clear excess ensures that the solution reaches its thermodynamic equilibrium saturation point.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or orbital mixer set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the dissolution/recrystallization equilibrium is fully reached.[10]

    • Expert Insight: Kinetic solubility can be measured in a few hours, but thermodynamic solubility requires extended equilibration to overcome kinetic barriers and ensure the final concentration is stable and representative of a true saturated state.[2][11]

  • Sample Collection and Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 30 minutes at the same temperature to allow excess solid to settle.

    • Carefully draw the clear supernatant into a syringe.

    • Attach a chemical-resistant (e.g., PTFE) syringe filter to the syringe tip.

    • Dispense and discard the first ~0.5 mL of filtrate to saturate the filter material and avoid adsorption effects.

    • Trustworthiness Protocol: Filtering is a critical step. Any suspended solid particles carried over into the sample will artificially inflate the final solubility measurement. The 0.22 µm filter ensures removal of fine particulates.

  • Quantification (Gravimetric Method):

    • Accurately weigh an empty, clean, and dry evaporation dish (W₁).[12]

    • Precisely dispense a known volume of the clear filtrate into the dish (e.g., 2.00 mL).

    • Immediately weigh the dish with the filtrate (W₂). This allows for calculating the mass of the solvent if its density is unknown.

  • Solvent Evaporation:

    • Place the dish in an oven at a moderate temperature (e.g., 50-60 °C). If the solvent is high-boiling, a vacuum oven is preferred to facilitate evaporation without degrading the compound.

    • Dry the dish until all solvent has evaporated. Continue drying for at least 1 hour after it appears dry.

    • Cool the dish in a desiccator to room temperature and weigh it (W₃).

    • Return the dish to the oven for another 30-60 minutes, cool, and re-weigh. Repeat until two consecutive weighings are constant (e.g., within ±0.2 mg).[13]

    • Self-Validation: Drying to a constant weight is the only way to ensure all solvent has been removed, guaranteeing the final weight corresponds solely to the dissolved solute.

  • Data Calculation:

    • Mass of dissolved this compound (m_solute): m_solute = W₃ - W₁

    • Volume of filtrate used (V_filtrate): e.g., 2.00 mL

    • Solubility (S): S (in mg/mL) = m_solute / V_filtrate

    • To express in g/100 mL, simply multiply the mg/mL result by 0.1.

Practical Implications for Synthesis

Choosing the right solvent is not just about dissolving the boronic acid; it's about optimizing the entire reaction.

  • For Suzuki-Miyaura Reactions: A solvent must dissolve not only the boronic acid but also the aryl halide and, to some extent, the base. This is why solvent mixtures, such as Toluene/Ethanol/Water or Dioxane/Water, are frequently employed. The solvent must facilitate the interaction of all components for the catalytic cycle to proceed efficiently.[14]

  • Reaction Temperature: The chosen solvent must have a suitable boiling point for the desired reaction temperature. Alkylboronic acid couplings often require heating, making solvents like THF, Dioxane, and Toluene practical choices.

  • Work-up and Purification: Consider how the solvent will be removed after the reaction. Volatile solvents like THF or diethyl ether are easily removed under vacuum, while high-boiling solvents like DMF or DMSO can be difficult to remove from the product.

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Sherwood, T. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
  • Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • ResearchGate. (2025). Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction: Alcoholic solvent-assisted Suzuki-Miyaura reaction.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
  • ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
  • National Center for Biotechnology Information. (n.d.). Butylboronic Acid. PubChem.
  • Evotec. (n.d.). Turbidimetric Solubility Assay.
  • Szafranski, M., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
  • ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Dykstra, R., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Maji, M., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry.
  • Boron Molecular. (n.d.). Buy this compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Porphyrin-Systems. (n.d.). sec-Butylboronic acid.
  • ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006).

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A Researcher's Guide to 2-Butylboronic Acid: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Commercial Availability, Supplier Qualification, and Practical Application of 2-Butylboronic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Importance of this compound

This compound, a cornerstone reagent in modern organic chemistry, holds a pivotal role in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[1][2] Beyond this, its applications are expanding, finding use in the development of sensors, and as a transient protecting group for diols.[3][4] For professionals in drug discovery and development, the reliable procurement of high-quality this compound is a critical first step, directly impacting reaction efficiency, impurity profiles, and ultimately, the integrity of their research. This guide provides a comprehensive framework for navigating the commercial landscape, implementing rigorous quality control, and effectively utilizing this compound in a laboratory setting.

Commercial Landscape: Sourcing this compound

A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The selection of a supplier is a crucial decision, influenced by factors such as purity, available quantities, cost, and the quality of accompanying documentation.

Below is a comparative overview of several prominent suppliers:

SupplierPurity Grades OfferedTypical QuantitiesKey Considerations
Sigma-Aldrich (Merck) ≥97%1g, 5g, 25gA globally recognized supplier with extensive quality documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS). Often a preferred choice for high-purity reagents in research and development.
TCI (Tokyo Chemical Industry) >97.0%5g, 25gKnown for its high-quality chemical offerings and strong presence in the fine chemicals market.
Oakwood Chemical 90%250mg, 1g, 5gA US-based supplier providing a broad array of chemical intermediates.[5]
Boron Molecular 95%25g, 100gA specialized supplier of boronic acids and related compounds.[6]
Synblock NLT 98%InquireOffers a range of research chemicals and provides supporting analytical data.[7]
Santa Cruz Biotechnology 98%InquireA supplier of a wide range of biochemicals and research reagents.[8]

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Quality Control and Supplier Qualification: A Framework for Ensuring Reliability

The quality of this compound can significantly influence experimental outcomes. Impurities can lead to side reactions, lower yields, and complicate purification. Therefore, a robust in-house qualification process for both new suppliers and incoming batches of material is essential.

Supplier_Qualification_Workflow cluster_Phase1 Phase 1: Initial Vetting cluster_Phase2 Phase 2: Analytical Verification cluster_Phase3 Phase 3: Performance Validation A Identify Potential Suppliers B Request & Review SDS and CoA A->B C Compare Purity, Specifications, & Price B->C D Procure Samples C->D Shortlist E In-House QC Testing (NMR, LC-MS) D->E F Verify Against Supplier CoA E->F G Conduct Small-Scale Test Reaction F->G Material Passes H Analyze Yield, Purity, & Byproducts G->H I Approve/Disapprove Supplier H->I

Caption: A systematic workflow for qualifying suppliers of this compound.

Step-by-Step Protocol for In-House Quality Control
  • Documentation Review:

    • Obtain the Safety Data Sheet (SDS) to understand handling, storage, and safety precautions.[9][10][11]

    • Request a lot-specific Certificate of Analysis (CoA) and verify that the reported purity meets your experimental requirements.[12]

  • Physical and Chemical Characterization:

    • Appearance: Visually inspect the material. It should be a white to off-white solid.

    • ¹H NMR Spectroscopy:

      • Objective: Confirm the structure and identify any organic impurities.

      • Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Analysis: Compare the resulting spectrum with reference data. The chemical shifts and coupling constants should be consistent with the 2-butyl group. Integrate the peaks to assess the purity relative to any observed impurities.

    • ¹¹B NMR Spectroscopy:

      • Objective: To confirm the presence and environment of the boron atom.

      • Analysis: The ¹¹B NMR spectrum of this compound should show a characteristic chemical shift.[13]

    • LC-MS (Liquid Chromatography-Mass Spectrometry):

      • Objective: To determine the purity and identify any non-volatile impurities.

      • Procedure: A suitable method would involve a C18 reversed-phase column with a mobile phase of acetonitrile and water.[14][15]

      • Analysis: The chromatogram should display a major peak corresponding to the mass of this compound. The peak area can be used to quantify the purity.

Practical Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R) ArPdR->Product ArX Aryl Halide (Ar-X) ArX->ArPdX RBOH This compound (R-B(OH)₂) RBOH->ArPdX Base Base Base->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Coupling of 1-bromo-4-methoxybenzene with this compound.

Materials:

  • 1-bromo-4-methoxybenzene

  • This compound (ensure it has passed QC checks)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene.

  • Reaction Assembly: Add the catalyst mixture to the reaction flask.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is an indispensable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its commercial availability, coupled with a stringent supplier and material qualification process, is fundamental to achieving reliable and reproducible experimental results. By implementing the protocols and frameworks outlined in this guide, researchers and drug development professionals can confidently source and utilize this compound, thereby enhancing the efficiency and integrity of their synthetic endeavors.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boron Molecular. This compound. [Link]
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  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor
  • Analytical Methods - The Royal Society of Chemistry. [Link]
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin - PubMed. [Link]
  • PubChem - NIH. Butylboronic Acid. [Link]
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
  • Oakwood Chemical. This compound. [Link]
  • SLS - Lab Supplies. Butylboronic acid, 97%. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Fisher Scientific.
  • Wikipedia. Suzuki reaction. [Link]
  • Borates Today. Boron Suzuki Coupling. [Link]
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  • MDPI.
  • CIL. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
  • ResearchGate.
  • SDSU Chemistry. 11B NMR Chemical Shifts. [Link]
  • Krackeler Scientific, Inc. Butylboronic acid. [Link]
  • ResearchGate. Applications of boronic acids in organic synthesis. [Link]
  • Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
  • Semantic Scholar. Applications of boronic acids in organic synthesis. [Link]
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The Indispensable Role of Boronic Acids in Modern Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of contemporary organic chemistry and drug discovery, few classes of molecules have proven as versatile and enabling as boronic acids. First synthesized in 1860, these organoboron compounds have transitioned from chemical curiosities to indispensable tools for the construction of complex molecular architectures.[1] Their unique electronic structure, coupled with their relatively low toxicity and stability, has cemented their role in a myriad of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of boronic acids, from their fundamental properties and synthesis to their cutting-edge applications, with a particular focus on insights relevant to researchers and professionals in the pharmaceutical and life sciences sectors.

The Unique Physicochemical Nature of Boronic Acids

A boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[2] This structure confers a unique set of properties that are central to their reactivity and utility.

1.1. Electronic Structure and Lewis Acidity

The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This electron deficiency makes boronic acids mild Lewis acids, capable of accepting a pair of electrons.[2] This Lewis acidity is fundamental to many of their applications, including their ability to reversibly bind with diols, a property extensively exploited in the development of chemical sensors.[2]

1.2. Stability and Handling

Many boronic acids are crystalline solids that are relatively stable to air and moisture, a significant advantage over many other organometallic reagents.[2] However, they can be prone to dehydration to form cyclic trimers known as boroxines. For this reason, and to modulate their reactivity, boronic acids are often converted to boronate esters, such as the commonly used pinacol esters.[3][4]

1.3. Safety and Handling Considerations

While generally considered to have low toxicity, boronic acids and their derivatives are chemical reagents and should be handled with appropriate care.[5][6] It is essential to consult the specific Safety Data Sheet (SDS) for each compound. General safety practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Handle boronic acids in a well-ventilated fume hood to avoid inhalation of dust.[5][7]

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Some boronic acids may require storage under an inert atmosphere.[7]

  • Disposal: Dispose of boronic acid waste in accordance with local, state, and federal regulations. Avoid flushing large quantities down the drain.[6][8]

Synthesis of Boronic Acids and Their Derivatives

The accessibility of a diverse range of boronic acids is crucial for their widespread use. Several reliable methods have been developed for their synthesis.

2.1. From Organometallic Reagents

A traditional and widely used method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

Synthesis_from_Organometallic Aryl/Alkyl-Halide Aryl/Alkyl Halide (R-X) Aryl/Alkyl-Li/MgX Organolithium or Grignard Reagent (R-Li or R-MgX) Aryl/Alkyl-Halide->Aryl/Alkyl-Li/MgX Li or Mg Intermediate Boronate Ester Intermediate Aryl/Alkyl-Li/MgX->Intermediate + B(OR)3 Boronic_Acid Boronic Acid (R-B(OH)2) Intermediate->Boronic_Acid H3O+ Miyaura_Borylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, B2pin2, Base (KOAc), and Pd Catalyst B Establish Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat and Monitor C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry, Concentrate, and Purify F->G Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OH)3]- PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Protecting_Group_Strategy Diol Diol-containing Molecule Protected_Diol Boronate Ester (Protected Diol) Diol->Protected_Diol + R-B(OH)2 Modified_Molecule Modified Molecule Protected_Diol->Modified_Molecule Reaction at another site Deprotected_Product Final Product Modified_Molecule->Deprotected_Product Deprotection

Sources

Stability and storage conditions for 2-Butylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Butylboronic Acid

This guide provides a comprehensive overview of the critical factors influencing the stability of this compound and outlines field-proven protocols for its proper storage and handling. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the integrity and reliability of this important chemical reagent.

Introduction: The Challenge of Boronic Acid Stability

This compound, a member of the versatile organoborane family, serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1] However, the very nature of the carbon-boron bond that makes it so useful also renders it susceptible to specific degradation pathways.[2] Understanding and mitigating these instabilities is paramount for ensuring experimental reproducibility, reaction efficiency, and the overall quality of synthesized materials. This guide delves into the mechanisms of degradation and provides a robust framework for maintaining the long-term stability of this compound.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for its correct handling. This compound is a solid at room temperature and is known to be hygroscopic.[3][4]

PropertyValueSource(s)
Molecular Formula C₄H₁₁BO₂[5][6]
Molecular Weight 101.94 g/mol [5][6]
Appearance Solid[6]
Melting Point 85-89 °C[6]
Synonyms sec-Butylboronic acid, (Butan-2-yl)boronic acid[5][7]
Hazards Skin, eye, and respiratory irritant[3][5]

Section 2: Key Factors Influencing Stability and Degradation

The stability of this compound is not absolute; it is a function of its environment. Several key factors can initiate degradation, compromising sample purity.

Moisture: The Catalyst for Protodeboronation

The most common degradation route for many boronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This reaction is significantly accelerated in aqueous or protic media. The hygroscopic nature of alkylboronic acids means they can absorb atmospheric moisture, which can be sufficient to initiate this degradation pathway over time.[4][8] Therefore, minimizing exposure to water and humidity is the single most critical factor in preserving the compound.

Air: The Oxidative Threat

Boronic acids are susceptible to oxidative degradation.[2] While many alkylboronic acids are relatively stable in air compared to other organometallics, prolonged exposure, especially in the presence of reactive oxygen species or certain catalysts, can lead to oxidative deboronation.[9][10] This process typically converts the boronic acid into an alcohol (in this case, 2-butanol) and boric acid.[10] Storing the compound under an inert atmosphere is a scientifically sound precaution to prevent this pathway.

Dehydration: The Formation of Boroxines

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][2]

***dot graph DegradationPathways { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Main [label="this compound\nR-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Protodeboronation [label="Protodeboronation\n(Butane)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Deboronation\n(2-Butanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Boroxine [label="Boroxine Formation\n(Cyclic Trimer)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with labels explaining causality Main -> Protodeboronation [label=" + H₂O\n(Moisture)"]; Main -> Oxidation [label=" + [O]\n(Air Exposure)"]; Main -> Boroxine [label=" - H₂O\n(Anhydrous/Solid State)"]; }

Caption: Primary degradation pathways for this compound.

While this process is often reversible upon the addition of water, it complicates accurate measurements and stoichiometry in reactions.[2] The formation of boroxines alters the molecular weight and can affect solubility and reactivity. Storing the compound in a tightly sealed container minimizes the potential for water loss that could drive this equilibrium toward the boroxine form.

Section 3: Recommended Storage and Handling Protocols

A multi-layered approach to storage and handling is necessary to create a self-validating system that preserves the integrity of this compound.

Long-Term Storage

For long-term storage (> 1 month), the primary objective is to create an environment that is cold, dry, and inert.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C (Refrigerated) or -20°CSlows kinetic processes of degradation.[6][11]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation.[4][8][12]
Container Tightly sealed, opaque glass or HDPE bottlePrevents moisture ingress and light exposure.[13]
Location Dry, well-ventilated areaMinimizes ambient humidity and ensures safety.[11][14]
In-Lab Handling and Short-Term Use

When handling the compound for experimental use, efficiency and environmental control are key.

  • Inert Atmosphere: Whenever possible, handle the solid in a glove box or glove bag under a nitrogen or argon atmosphere.

  • Rapid Weighing: If a glove box is unavailable, remove the container from cold storage and allow it to warm completely to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately reseal the container tightly.

  • Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as the compound is a skin and eye irritant.[12][14]

Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from:

  • Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidation.[8]

  • Strong Acids: Can catalyze degradation pathways.[8][14]

  • Water/Moisture: As detailed above, moisture is a primary driver of decomposition.[4]

Section 4: Experimental Design for Stability Assessment

To empirically validate the stability of a specific batch of this compound under your laboratory's conditions, a formal stability study is recommended.

Protocol: Accelerated Stability Study Workflow

This protocol outlines a method to assess stability under stressed conditions, providing predictive data for long-term storage.

***dot graph StabilityWorkflow { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Receive & Characterize\n(T=0 Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; aliquot [label="Aliquot Samples into Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; condition1 [label="Condition 1:\n25°C / 60% RH", fillcolor="#FBBC05", fontcolor="#202124"]; condition2 [label="Condition 2:\n40°C / 75% RH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; condition3 [label="Condition 3:\n4°C (Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze at Time Points\n(e.g., 1, 2, 4 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; data [label="Compile & Analyze Data\n(Purity vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Determine Shelf-Life\n& Optimal Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> aliquot; aliquot -> {condition1; condition2; condition3} [label="Expose to Conditions"]; {condition1; condition2; condition3} -> analysis; analysis -> data; data -> end; analysis -> analysis [label="Repeat for each time point"]; }

Caption: Workflow for an accelerated stability study of this compound.

Step-by-Step Methodology:

  • Initial Characterization (T=0):

    • Take a representative sample of the as-received this compound.

    • Analyze its purity using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Obtain a baseline Nuclear Magnetic Resonance (NMR) spectrum (¹H, ¹³C, ¹¹B) to confirm identity and structure.

    • Perform Karl Fischer titration to determine the initial water content.

  • Sample Preparation:

    • Aliquot 10-20 mg of the boronic acid into several vials for each storage condition to be tested.

    • For conditions testing atmospheric exposure, use loosely capped vials. For inert conditions, use crimp-sealed vials that have been purged with nitrogen.

  • Storage Conditions:

    • Place sets of vials into stability chambers maintained at controlled conditions. Recommended accelerated conditions include:

      • 40°C / 75% Relative Humidity (RH)

      • 25°C / 60% RH

    • Maintain a control set of vials under the recommended long-term storage condition (e.g., 4°C, desiccated, inert atmosphere).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

    • Re-analyze the sample using the same HPLC method established at T=0 to determine the purity and quantify any degradation products.

    • For significant degradation (>5%), use LC-MS or NMR to identify the structure of the degradants, which will likely be butane (from protodeboronation) or 2-butanol (from oxidation).

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each condition.

    • The rate of degradation under stressed conditions can be used to project the shelf-life under recommended storage conditions.

Conclusion

The chemical integrity of this compound is directly dependent on rigorous storage and handling protocols. By controlling its exposure to moisture, air, and incompatible chemicals, researchers can prevent common degradation pathways such as protodeboronation and oxidation. The implementation of the storage conditions and handling procedures outlined in this guide will ensure the reliability of this reagent, leading to more consistent and successful scientific outcomes.

References

  • How to Store Boric Acid. Lab Alley. URL: https://www.laballey.com/blogs/lab-safety/how-to-store-boric-acid
  • This compound | C4H11BO2 | CID 15568382. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Butylboronic-acid
  • PN-2143 - Safety Data Sheet. Combi-Blocks. (2023-01-02). URL: https://www.combi-blocks.com/sds/PN-2143.pdf
  • Borate handling and storage. U.S. Borax Inc. URL: https://www.borax.com/docs/librariesprovider12/default-document-library/borax-tb-boratehandlingandstorage-final-r2.pdf?sfvrsn=319a9d74_2
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem. URL: https://www.benchchem.com/pdf/storage-and-handling-guidelines-for-organoboronic-acids.pdf
  • SAFETY DATA SHEET - n-Butylboronic acid. Fisher Scientific. (2025-12-19). URL: https://www.fishersci.com/sdsitems.do?partNumber=AC172380050&productDescription=N-BUTYLBORONIC+ACID+97%25+5GR&vendorId=VN00033897&countryCode=US&language=en
  • SAFETY DATA SHEET - n-Butylboronic acid. Fisher Scientific. (2023-09-22). URL: https://www.fishersci.co.uk/store/msds?partNumber=10395892&productDescription=n-Butylboronic+acid%2C+98%25%2C+Thermo+Scientific&vendorId=VN00032119&countryCode=GB&language=en
  • Butylboronic acid - SDS. MedChemExpress. (2025-05-12). URL: https://www.medchemexpress.
  • Butylboronic Acid. CymitQuimica. URL: https://www.cymitquimica.com/butylboronic-acid-4426-47-5
  • Butylboronic Acid | C4H11BO2 | CID 20479. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Butylboronic-Acid
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/10825220/
  • Butylboronic acid 97%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/236965
  • SAFETY DATA SHEET - 1-Butylboronic acid. Thermo Fisher Scientific. (2025-09-07). URL: https://www.alfa.com/en/msds/?language=EN&cas=4426-47-5&sku=A13725
  • This compound. Boron Molecular. URL: https://boronmolecular.com/product/2-butylboronic-acid/
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.1916329117
  • sec-Butylboronic acid ≥95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/759494
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. (2023-09-29). URL: https://www.fishersci.co.uk/store/msds?partNumber=11342083&productDescription=Isobutylboronic+acid%2C+97%25%2C+Thermo+Scientific&vendorId=VN00032119&countryCode=GB&language=en
  • Boronic acid. Wikipedia. URL: https://en.wikipedia.org/wiki/Boronic_acid
  • n-Butylboronic acid. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5133606_EN.htm
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. URL: https://www.mdpi.com/1420-3049/28/18/6647
  • This compound. Synblock. URL: https://www.synblock.com/product/cas-88496-88-2.html

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Butylboronic Acid and its Derivatives

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, and the crucial role of its derivatives. The primary focus will be on its application in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Utility of Organoboranes

Organoboron compounds, particularly boronic acids, are a cornerstone of contemporary organic chemistry.[1][2] A boronic acid is characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[2][3] Their stability, low toxicity, and ease of handling have made them indispensable building blocks.[2][4] this compound, an alkylboronic acid, is a key reagent for introducing a secondary butyl group, a common structural motif in pharmaceuticals and advanced materials. Its utility lies primarily in its role as a nucleophilic partner in carbon-carbon bond-forming reactions.[5][6]

Core Properties of this compound

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.

PropertyValueSource
IUPAC Name butan-2-ylboronic acidPubChem[7]
Synonyms sec-butylboronic acidPubChem[7]
CAS Number 88496-88-2PubChem[7]
Molecular Formula C₄H₁₁BO₂PubChem[7]
Molecular Weight 101.94 g/mol PubChem[7]
Appearance White solidOakwood Chemical[8]
Melting Point 90-92 °CSigma-Aldrich[9]
SMILES B(C(C)CC)(O)OPubChem[7]

Synthesis of this compound

The most prevalent method for synthesizing alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[10] This approach offers a reliable and scalable route to the desired product.

Synthesis Workflow

The logical flow of the synthesis is a two-stage process: formation of a boronate ester intermediate via nucleophilic attack, followed by hydrolysis to yield the final boronic acid.

cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Hydrolysis & Isolation Grignard sec-Butylmagnesium Bromide (Grignard Reagent) Borate Trimethyl Borate B(OMe)₃ Grignard->Borate Nucleophilic Attack (-78 °C, Ether) Intermediate Boronate Ester Intermediate Borate->Intermediate Hydrolysis Acidic Workup (e.g., HCl aq.) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Recrystallization Product->Purification

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing alkylboronic acids from Grignard reagents.[11]

Materials:

  • 2-Bromobutane

  • Magnesium turnings

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (10% aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 2-bromobutane in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of sec-butylmagnesium bromide.

  • Boration: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous ether. Add the trimethyl borate solution dropwise to the cold, vigorously stirred Grignard reagent solution, ensuring the internal temperature does not exceed -65 °C.[11] A white slurry will form.

  • Reaction Quench & Hydrolysis: After stirring at -78 °C for an additional 2-3 hours, remove the cooling bath and allow the mixture to warm to room temperature.[11] Carefully quench the reaction by slowly adding a 10% aqueous HCl solution. Stir the resulting biphasic mixture for 15-20 minutes until all solids dissolve.[11]

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield a crude solid. Recrystallize the solid from hot water or a suitable solvent system (e.g., ether/hexanes) to afford pure this compound as a white solid.[11]

Key Derivatives and Their Strategic Importance

While this compound is functional, it can be prone to dehydration to form a cyclic trimer anhydride (boroxin). For improved stability, handling, and sometimes reactivity, several derivatives are commonly employed.

  • Boronic Esters (Boronates): Formed by the reaction of a boronic acid with a diol. They are significantly more stable and are often the preferred form for purification and long-term storage.

    • Pinacol Esters: Widely used due to their high stability and crystallinity, which aids in purification.

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability to various reaction conditions, including chromatography. The MIDA protecting group can be easily cleaved under mild basic conditions to release the free boronic acid just before its use.

  • Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborate salts are highly stable, crystalline solids that are easy to handle and weigh accurately.[12] They serve as excellent surrogates for boronic acids in many coupling reactions.[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura reaction is the most prominent application of boronic acids.[5] It facilitates the formation of a carbon-carbon bond by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex.[13]

The Catalytic Cycle

The mechanism is a well-understood, three-step cycle involving a palladium(0)/palladium(II) redox couple.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid (activated by a base to form a boronate) is transferred to the Pd(II) center, displacing the halide.[13] This is often the rate-limiting step, especially for alkylboronic acids.

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product center top bottom left right R1X R¹-X (Organohalide) R1X->OxAdd R2B R²-B(OH)₂ + Base (Boronic Acid) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field Insights for C(sp²)-C(sp³) Coupling

Coupling an aryl halide (sp² carbon) with an alkylboronic acid like this compound (sp³ carbon) presents unique challenges compared to the more common sp²-sp² coupling.[6]

  • Slower Transmetalation: The transfer of the alkyl group from boron to palladium is inherently slower.

  • β-Hydride Elimination: The intermediate alkyl-palladium complex can undergo β-hydride elimination as a competing side reaction, reducing product yield.

Causality behind Experimental Choices: To overcome these challenges, specific catalyst systems are required. Modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate both the oxidative addition and the rate-limiting reductive elimination, thereby outcompeting β-hydride elimination. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (often ethereal or aromatic solvents like toluene or dioxane with water) is also critical for activating the boronic acid without promoting unwanted side reactions.[12]

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide or chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos ligand (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene and water (e.g., 10:1 v/v)

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl halide, this compound, K₃PO₄, palladium acetate, and SPhos ligand.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions can take from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired sec-butylated aryl compound.

Safety and Handling

This compound requires careful handling to ensure laboratory safety.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate.

Conclusion

This compound and its derivatives are powerful and enabling reagents in the toolkit of the modern synthetic chemist. While their primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling to install C(sp²)-C(sp³) bonds, their utility extends to other areas of chemical synthesis. A fundamental understanding of their properties, the rationale behind synthetic protocols, and the use of advanced catalyst systems allows researchers to effectively leverage these building blocks in the complex synthesis of novel pharmaceuticals and functional materials.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Wikipedia. (n.d.). Boronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Center for Biotechnology Information. (n.d.). Butylboronic Acid. PubChem Compound Database.
  • Boron Molecular. (n.d.). This compound.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives.
  • Borates Today. (2021, December 17). Boron Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Oakwood Chemical. (n.d.). This compound.
  • Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.

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Methodological & Application

Application Notes & Protocols: 2-Butylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Value of C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness in constructing carbon-carbon bonds.[1] While initially developed for coupling sp²-hybridized centers (aryl-aryl, aryl-vinyl), its application has expanded significantly.[2] The formation of C(sp³)-C(sp²) bonds, which links an alkyl group to an aromatic or vinyl scaffold, is of paramount importance in drug discovery. This structural motif increases the three-dimensional character of flat aromatic compounds, a property often correlated with improved physicochemical properties and clinical success.[3][4]

2-Butylboronic acid is a key reagent in this class, offering a direct route to introduce a secondary butyl group. However, the use of secondary alkylboron reagents presents unique challenges compared to their primary or aryl counterparts, primarily due to their lower reactivity and susceptibility to side reactions like β-hydride elimination.[5] Consequently, successful coupling requires a carefully optimized catalytic system.[6] This guide provides a deep dive into the mechanistic rationale, key experimental parameters, and detailed protocols for the effective use of this compound in Suzuki-Miyaura reactions.

The Catalytic Cycle: Mechanistic Insights for Secondary Alkyl Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7] Understanding this mechanism is critical to diagnosing issues and optimizing conditions for challenging substrates like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl electrophile (Ar-X) to form a Pd(II) complex. For less reactive electrophiles like aryl chlorides, this step is often rate-limiting and requires electron-rich, bulky ligands to facilitate the reaction.[1][7]

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its alkyl group to the electrophilic Pd(II) center.[2][8]

  • Reductive Elimination: The two organic fragments (the aryl group and the 2-butyl group) on the Pd(II) center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-(sec-Bu) L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-(sec-Bu) (Coupled Product) pdiib->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pdiia boronate sec-Bu-B(OH)₃⁻ (Activated Boronate) boronate->pdiia base Base (e.g., OH⁻) base->boronate Activation boronic_acid sec-Bu-B(OH)₂ (this compound)

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices for this compound:

  • Why Bulky, Electron-Rich Ligands? Secondary alkyl groups on the palladium complex are prone to β-hydride elimination, a decomposition pathway that competes with reductive elimination. Bulky ligands (e.g., SPhos, P(t-Bu)₃) create a sterically hindered environment around the metal center, which accelerates the desired reductive elimination step relative to the undesired β-hydride elimination, thus preserving the yield of the cross-coupled product.[2]

  • Why a Strong, Non-Nucleophilic Base? The transmetalation of alkylboronic acids is slower than that of arylboronic acids. A sufficiently strong base (e.g., K₃PO₄, Cs₂CO₃) is required to generate a high enough concentration of the reactive boronate "ate" complex.[8][9] The base should be non-nucleophilic to avoid unwanted side reactions with the electrophile or catalyst.

  • Why Anhydrous Solvents with a Hint of Water? While the reaction is generally run in anhydrous aprotic polar solvents like dioxane or THF, the presence of a small amount of water can be beneficial.[10] It aids in the dissolution of inorganic bases like K₃PO₄ and facilitates the formation of the hydroxide-boronate complex, which is often the key species in the transmetalation step. However, excess water can promote protodeboronation, where the boronic acid is simply replaced by a proton, reducing the yield.[11]

Detailed Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol provides a self-validating system for a standard C(sp³)-C(sp²) coupling. The choice of a common electrophile and a well-established catalyst system serves as a reliable benchmark for further optimization.

Materials & Reagents:

  • 4-Bromoanisole (≥99%)

  • This compound (≥97%)

  • Palladium(II) acetate (Pd(OAc)₂) (≥99.9%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (≥98%)

  • Potassium phosphate, tribasic (K₃PO₄), anhydrous powder (≥98%)

  • 1,4-Dioxane, anhydrous (≤50 ppm H₂O)

  • Deionized water, degassed

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert atmosphere setup (Argon or Nitrogen line, Schlenk line)

  • Magnetic stirrer and heating mantle

Experimental Workflow Diagram:

Workflow start Start setup Assemble & Purge Glassware (Schlenk Flask, Condenser) start->setup reagents Add Solids: - 4-Bromoanisole - this compound - K₃PO₄ - Pd(OAc)₂ / SPhos setup->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge solvents Add Degassed Solvents: - 1,4-Dioxane - H₂O purge->solvents reaction Heat to 80-100 °C with Stirring solvents->reaction monitor Monitor by TLC/GC-MS (Typically 12-24h) reaction->monitor workup Cool, Quench, Extract with Ethyl Acetate monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Catalyst Pre-mixing (Optional but Recommended): In a glovebox or under a positive flow of inert gas, briefly mix the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.044 mmol, 18.1 mg) in a small vial. This allows for ligand association with the palladium precursor.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), this compound (1.5 mmol, 153 mg), and anhydrous K₃PO₄ (2.0 mmol, 424 mg). Add the pre-mixed catalyst/ligand mixture to the flask.

  • Inert Atmosphere: Seal the flask, and carefully evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous, degassed 1,4-dioxane followed by 0.5 mL of degassed deionized water via syringe.

  • Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Stir for 5 minutes, then transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(sec-butyl)anisole.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts reaction success. The following table summarizes typical conditions for coupling a secondary alkylboronic acid.

ParameterConditionTypical YieldRationale & Justification
Catalyst Loading 1-2 mol% Pd(OAc)₂80-90%Sufficient for efficient turnover. Higher loading may increase cost and side reactions.
Ligand SPhos (L:Pd = 2.2:1)80-90%Bulky, electron-rich ligand that promotes reductive elimination and prevents β-hydride elimination.[2]
Base K₃PO₄ (2.0 equiv)80-90%Strong, non-nucleophilic base effective at forming the reactive boronate "ate" complex.[8]
Base Cs₂CO₃ (2.0 equiv)75-85%An effective but often more expensive alternative to K₃PO₄. Its higher solubility can be advantageous.
Solvent Dioxane/H₂O (10:1)80-90%Aprotic solvent solubilizes organic components; water aids in dissolving the base.[10][12]
Solvent Toluene/H₂O (10:1)70-85%Good alternative, especially for higher reaction temperatures.
Temperature 100 °C80-90%Provides sufficient thermal energy for efficient oxidative addition and transmetalation without significant thermal decomposition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous base or solvents.3. Boronic acid decomposition.1. Ensure rigorous inert atmosphere technique.2. Use freshly dried K₃PO₄ and anhydrous grade solvents.3. Use fresh this compound or consider converting it to a more stable trifluoroborate salt.[10][13]
Protodeboronation 1. Excess water in the reaction.2. Boronic acid instability.1. Reduce the amount of water or use anhydrous K₃PO₄.2. Switch to a more stable derivative like a potassium alkyltrifluoroborate or MIDA boronate.[11][13]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Incomplete reduction of Pd(II) precatalyst.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[1]2. Ensure proper ligand-to-metal ratio; phosphine ligands assist in the reduction of Pd(II) to Pd(0).[1]
β-Hydride Elimination 1. Ligand is not bulky enough.2. High reaction temperature.1. Use a bulkier ligand like SPhos or RuPhos.2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

References

  • Current time information in Edinburgh, GB. (n.d.). Google.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Linstadt, R. T. H., et al. (2019). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry.
  • Biswas, S., et al. (2021). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. Organic Letters.
  • Valente, R. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Reddit User Discussion on Suzuki Coupling. (2021). Reddit.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Tellis, J. C., et al. (2016). Notable examples of secondary alkyl Suzuki−Miyaura cross-coupling. ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Gini, A., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
  • Valente, R. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.

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Application Note & Protocol: Strategic Implementation of 2-Butylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While the coupling of aryl and vinyl boronic acids is well-established, the utilization of sp³-hybridized organoboron reagents, particularly secondary alkylboronic acids like 2-butylboronic acid, presents a unique set of challenges.[2] These challenges primarily stem from slower transmetalation kinetics and the propensity of the resulting alkylpalladium intermediates to undergo β-hydride elimination.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this compound in C(sp²)–C(sp³) cross-coupling reactions. We will delve into the mechanistic nuances, provide a field-proven experimental protocol, and offer a systematic approach to reaction optimization and troubleshooting.

Mechanistic Insights: Overcoming the Hurdles of Secondary Alkyl Coupling

The success of any Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] When employing secondary alkylboronic acids, the latter two steps become critical control points.

  • The Activation of Boronic Acid: The reaction is initiated by a base, which activates the this compound. This activation converts the neutral, trivalent boronic acid into a more nucleophilic, tetravalent "ate" complex (e.g., [sec-Bu-B(OH)₃]⁻).[5][6] This transformation is crucial as it significantly enhances the rate of the subsequent transmetalation step.[7] The choice of base is therefore not trivial; stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate this activation effectively, especially with sterically hindered partners.[8]

  • The Critical Transmetalation Step: This step involves the transfer of the sec-butyl group from the boronate complex to the palladium(II) center. For alkylboronic acids, this process is inherently slower than for their aryl counterparts.[3]

  • The Reductive Elimination vs. β-Hydride Elimination Dilemma: Once the sec-butyl group is transferred to the palladium center, the resulting intermediate, LₙPd(Ar)(sec-butyl), stands at a crossroads. The desired pathway is reductive elimination , which forms the C(sp²)-C(sp³) bond and regenerates the Pd(0) catalyst. However, a competitive and often facile side reaction is β-hydride elimination , where a hydrogen atom from the butyl group is transferred to the palladium, leading to the formation of butene and an undesired aryl-hydride palladium species, which ultimately results in protodehalogenation of the starting material.[2]

To bias the reaction toward the desired reductive elimination, the selection of a suitable ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are essential.[4][9] These ligands promote the reductive elimination step by creating a sterically congested coordination sphere around the palladium center, making the planar transition state required for β-hydride elimination less favorable.[8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyl_intermediate Ar-Pd(II)-(sec-Butyl) L₂ transmetalation->pd_alkyl_intermediate reductive_elimination Reductive Elimination pd_alkyl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-(sec-Butyl) Product reductive_elimination->product boronic_acid sec-Bu-B(OH)₂ + Base boronate [sec-Bu-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

Field-Validated Experimental Protocol

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound. Optimization may be required based on the specific electronic and steric properties of the aryl halide.

Materials and Reagents
  • Aryl Halide (e.g., Aryl Bromide): 1.0 mmol, 1.0 equiv.

  • This compound: 1.5 mmol, 1.5 equiv.

  • Palladium Precatalyst: e.g., Pd(OAc)₂ (2 mol%) or a pre-formed precatalyst like SPhos-Pd-G3 (2 mol%).

  • Ligand: e.g., SPhos (4 mol% if using Pd(OAc)₂).

  • Base: K₃PO₄ (Potassium Phosphate), anhydrous powder (2.0 - 3.0 mmol, 2.0 - 3.0 equiv.).

  • Solvent: Anhydrous, degassed 1,4-dioxane or toluene (~0.2 M concentration).

  • Equipment: Oven-dried glassware, magnetic stirrer, heating mantle/oil bath, Schlenk line or glovebox for inert atmosphere.

Stoichiometry Reference Table
ComponentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
Aryl Bromide (Example)Varies1.01.0Varies
This compound101.941.51.5153 mg
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.530.040.0416.4 mg
K₃PO₄212.272.02.0425 mg
1,4-Dioxane (Degassed)---5.0 mL
Step-by-Step Procedure
  • Inert Atmosphere Preparation: Assemble the reaction flask (e.g., a Schlenk tube) containing a magnetic stir bar. Dry the flask thoroughly in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition: To the reaction flask, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (2.0 equiv.).

    • Scientist's Note: this compound can be unstable over long-term storage. Using a slight excess ensures efficient coupling. It can also be converted to a more stable diethanolamine adduct, which can be used directly in protic solvents.[10]

  • Catalyst/Ligand Addition: If not working in a glovebox, briefly remove the flask's stopper and add the palladium precatalyst and ligand in quick succession. Immediately purge the flask with inert gas for several minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction Execution: Lower the sealed reaction flask into a preheated oil bath set to 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS to track the consumption of the aryl halide. Typical reaction times can range from 4 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Quench the reaction by adding water. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Optimization and Troubleshooting

Achieving high yields with secondary alkylboronic acids often requires fine-tuning. Use the following table as a guide for systematic optimization.

Key Parameter Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst & Ligand Pd(OAc)₂ / SPhos (2/4 mol%)For sterically hindered substrates, increase catalyst loading to 3-5 mol%. Screen other bulky ligands like RuPhos or XPhos.[9] N-heterocyclic carbene (NHC) ligands with PEPPSI-type precatalysts can also be highly effective.[8]
Base K₃PO₄ (2.0 equiv.)If the reaction is sluggish, a stronger base like Cs₂CO₃ may accelerate transmetalation. The physical form matters; finely ground, anhydrous base ensures better reactivity.[11]
Solvent 1,4-Dioxane or TolueneSolvent choice impacts solubility and the rate of catalytic steps. For some systems, polar aprotic solvents like DMF or the inclusion of a small amount of water (e.g., 10:1 organic/water) can accelerate the reaction, but may also promote side reactions.[12]
Temperature 80-100 °CIf no reaction occurs, incrementally increase the temperature to 110 °C. Be aware that excessive heat can lead to catalyst decomposition.[8] If β-hydride elimination is a major issue, sometimes lowering the temperature can favor the desired pathway.
Common Issues and Solutions
  • Problem: Low or no conversion of starting material.

    • Diagnosis & Solution: This often points to an inactive catalyst or insufficient activation of the boronic acid.[9] Ensure your palladium source and ligand are of high quality and handled under strictly inert conditions. Increase the amount or strength of the base (e.g., switch from K₃PO₄ to Cs₂CO₃). Consider a more active precatalyst system.[8]

  • Problem: Significant formation of protodehalogenated arene (Ar-H).

    • Diagnosis & Solution: This is a classic symptom of β-hydride elimination outcompeting reductive elimination. The solution lies in ligand choice. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos or XPhos) to sterically disfavor the β-hydride elimination pathway and accelerate reductive elimination.[2][9]

  • Problem: Homocoupling of the aryl halide (Ar-Ar) or boronic acid.

    • Diagnosis & Solution: This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[9] Ensure solvents are thoroughly degassed and that the inert atmosphere is maintained rigorously throughout the reaction setup and execution.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Central Science, 2(11), 806–813.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15893-15908.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Malapit, C. A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1234.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2735-2739.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4257–4268.
  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4016–4027.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • Burke, M. D., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 49(48), 9032-9051.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

Sources

Palladium-Catalyzed Cross-Coupling of 2-Butylboronic Acid: A Comprehensive Guide to Synthesis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This application note provides an in-depth guide to the palladium-catalyzed cross-coupling of 2-butylboronic acid, a key C(sp³)-hybridized building block. We will explore the fundamental reaction mechanism, dissect the critical roles of catalysts, ligands, and bases, and present detailed, field-proven protocols for researchers. The objective is to equip scientists in pharmaceutical and materials science with the knowledge to effectively incorporate the sec-butyl moiety into complex molecular architectures, a common step in the development of novel therapeutic agents and functional materials.[4][5]

Mechanistic Foundations of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halide (C-X) bond of the electrophilic partner (e.g., an aryl bromide). This irreversible step forms a square-planar Palladium(II) intermediate.[7]

  • Transmetalation: This is often the rate-determining step and is particularly crucial for less reactive alkylboronic acids. The base activates the this compound, converting it into a more nucleophilic boronate species (-B(OR)₃⁻).[9] This activated species then transfers the sec-butyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the expulsion of the newly coupled product from the palladium center. The two organic fragments (the sec-butyl group and the organic halide partner) form a new C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex LₙPd(II)(Ar)(sec-Bu) oa_complex->trans_complex Transmetalation (sec-Bu-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-sec-Bu trans_complex->product Product Formation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Critical Parameters for Successful C(sp³)-C(sp²) Coupling

The cross-coupling of secondary alkylboronic acids like this compound presents unique challenges, primarily the competing side reaction of β-hydride elimination. Judicious selection of the catalyst system is therefore essential for achieving high yields.

Palladium Precatalysts

While various palladium sources can initiate the catalytic cycle, their efficiency differs.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and cost-effective but require in situ reduction to the active Pd(0) species, which can sometimes be slow or inefficient.[10]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes enter the catalytic cycle directly but can be sensitive to air and moisture.

  • Modern Precatalysts: Advanced, well-defined precatalysts, such as palladacycles or complexes with N-heterocyclic carbene (NHC) or biaryl phosphine ligands, offer superior air stability and generate the active Pd(0) species rapidly and quantitatively upon addition of the base.[11][12][13] For challenging couplings, these are often the catalysts of choice.

The Decisive Role of Ligands

The ligand is arguably the most critical component for the successful coupling of secondary alkylboronic acids.[14] The ideal ligand must be both sterically bulky and electron-rich.

  • Bulkiness: Steric hindrance promotes the final reductive elimination step, which is often faster than the competing β-hydride elimination pathway from the sec-butyl group.

  • Electron-Donating Ability: Electron-rich ligands accelerate the initial oxidative addition step.

Recommended Ligand Classes:

  • Bulky Trialkylphosphines: P(t-Bu)₃ and tricyclohexylphosphine (PCy₃) are classic examples of effective ligands for Suzuki couplings.[12][15]

  • Biaryl Monophosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for C(sp³)-C(sp²) couplings. Their unique steric and electronic properties create a highly active catalytic center that strongly favors the desired reaction pathway.[13]

Selection of Base and Solvent

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[16]

  • Bases: For alkylboronic acids, strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is often superior to carbonates (K₂CO₃, Cs₂CO₃) as it more effectively facilitates the formation of the reactive boronate species.[17]

  • Solvents: The choice of solvent is dictated by the solubility of the substrates and the required reaction temperature. Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene, are commonly employed. Using anhydrous solvents is particularly important to minimize the undesirable side reaction of protodeboronation, where a proton from water cleaves the C-B bond.[18][19][20]

Optimized Protocol and Reference Data

The following table provides validated starting points for the cross-coupling of this compound with a representative aryl bromide. Optimization may be required for different substrates.

Table 1: Recommended Conditions for Coupling this compound with Aryl Bromides

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
1Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene100A robust, general-purpose system for a wide range of aryl bromides.
2Pd₂(dba)₃ (1.5%)P(t-Bu)₃ (6%)K₃PO₄ (2.0)1,4-Dioxane100A classic combination effective for many C(sp³)-C(sp²) couplings.
3XPhos Pd G3 (2%)(Pre-ligated)K₃PO₄ (2.0)THF80A highly active precatalyst allowing for lower reaction temperatures.
4Pd(PPh₃)₄ (5%)(Pre-ligated)K₂CO₃ (2.0)DME/H₂O85A more traditional system, may be less effective for hindered substrates.[17]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using the conditions from Entry 1 in Table 1.

Experimental_Workflow start Start: Oven-Dried Schlenk Flask reagents 1. Add Solids: - Aryl Bromide (1.0 equiv) - this compound (1.5 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents inert 2. Inert Atmosphere: - Seal flask with septum - Evacuate and backfill with N₂/Ar (3x) reagents->inert solvent 3. Add Degassed Solvent: - Add anhydrous Toluene via syringe inert->solvent reaction 4. Reaction: - Heat to 100 °C with vigorous stirring - Monitor by TLC or GC-MS solvent->reaction workup 5. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purify 6. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography workup->purify product End: Isolated Product purify->product

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous Toluene (5 mL)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the anhydrous toluene by bubbling with inert gas for 20-30 minutes. Using a syringe, add the degassed toluene to the reaction flask.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure sec-butylated product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand (degradation).2. Insufficiently strong or poorly ground base.3. Presence of oxygen or water.1. Use fresh catalyst and ligand from a reliable source.2. Use finely powdered K₃PO₄; consider switching from K₂CO₃.3. Ensure proper degassing of solvent and inert atmosphere technique.
Protodeboronation 1. Water present in the reaction mixture.2. Reaction temperature is too high.1. Use rigorously dried, anhydrous solvents and reagents.2. Attempt the reaction at a lower temperature (e.g., 80 °C), possibly with a more active catalyst system (e.g., XPhos Pd G3).
Homocoupling of Aryl Halide 1. Oxygen contamination leading to catalyst decomposition.2. Reaction temperature is excessively high.1. Improve inert atmosphere technique.2. Reduce the reaction temperature.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for introducing the C(sp³)-hybridized sec-butyl group onto aromatic and heteroaromatic scaffolds. Success hinges on the rational selection of a catalyst system, particularly a bulky, electron-rich phosphine ligand that promotes the desired reductive elimination over competing side reactions. By following the optimized protocols and understanding the key mechanistic principles outlined in this guide, researchers can reliably and efficiently perform this valuable transformation, accelerating progress in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction....
  • The Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • ChemRxiv.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate.
  • MDPI. (2020, March 5). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • NIH.
  • Journal of the American Chemical Society.
  • R Discovery. (2023, August 11). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Benchchem. Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis.
  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Preformed Pd(II)
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Cross-coupling reaction of cyclopropylboronic acid with bromoarenes.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • PMC - PubMed Central.
  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • PMC - NIH. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).
  • Benchchem. Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • ResearchGate.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

Sources

Application Notes and Protocols for the Synthesis of Substituted Biphenyls with 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Alkyl-Aryl Scaffolds

Substituted biphenyls are a cornerstone structural motif in medicinal chemistry and materials science.[1][2] The introduction of alkyl chains, particularly secondary alkyl groups like the 2-butyl moiety, into aryl systems can significantly modulate a molecule's lipophilicity, metabolic stability, and conformational properties, thereby fine-tuning its pharmacological activity.[3] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C(sp²)–C(sp³) bonds, offering a versatile and functional-group-tolerant pathway to these valuable scaffolds.[4][5]

This guide provides an in-depth technical overview and detailed protocols for the successful synthesis of substituted biphenyls using 2-butylboronic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the critical mechanistic considerations and field-proven strategies necessary for overcoming the unique challenges associated with secondary alkylboronic acids.

The Challenge: Navigating the Reactivity of Secondary Alkylboronic Acids

The use of organoboron compounds with alkyl groups, especially those with β-hydrogens like this compound, is significantly more challenging than their aryl or vinyl counterparts.[6] Success hinges on mitigating two primary competitive side reactions:

  • β-Hydride Elimination: This is a major decomposition pathway for the alkyl-palladium intermediate formed during the catalytic cycle. The presence of a hydrogen atom on the carbon β to the palladium center allows for the formation of a palladium-hydride species and an alkene (in this case, butene), leading to reduced product yield and the formation of hydrodehalogenated arene byproducts.[3]

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material. This side reaction is highly dependent on the reaction conditions, particularly the pH and the nature of the solvent and base used.[7]

Furthermore, the transmetalation step—the transfer of the alkyl group from boron to the palladium center—is often slower for alkylboronates compared to arylboronates, providing a larger window for these side reactions to occur.[3]

The Solution: Strategic Optimization of Reaction Parameters

Overcoming these challenges requires careful selection of the catalyst, ligand, base, and solvent system to favor the desired reductive elimination over competing pathways.

Catalyst and Ligand Selection: The Key to Success

The choice of the phosphine ligand is arguably the most critical factor for a successful C(sp²)–C(sp³) Suzuki coupling. The ideal ligand should promote rapid oxidative addition and reductive elimination while sterically hindering β-hydride elimination.

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) and other specialized ligands like AntPhos have proven highly effective. Their steric bulk helps to create a coordination sphere around the palladium center that disfavors the conformation required for β-hydride elimination, while their electron-donating character accelerates the rate-limiting reductive elimination step.[6]

The Role of the Boron Reagent Form

While this compound can be used directly, its stability can be a concern. Alternative forms of the boron reagent can offer significant advantages:

  • Boronic Esters (e.g., Pinacol, Neopentyl Glycol Esters): These are generally more stable than the corresponding boronic acids, reducing the rate of protodeboronation.[8] They can also facilitate a "slow release" of the boronic acid under the reaction conditions, maintaining a low steady-state concentration and minimizing side reactions.[7] Recent studies have shown that neopentyldiol alkylboronic esters under anhydrous conditions can lead to very rapid and high-yielding couplings.[3]

  • Potassium Alkyltrifluoroborates (R-BF₃K): These crystalline salts are exceptionally stable to air and moisture and are resistant to protodeboronation. They serve as excellent reservoirs for the slow release of the boronic acid upon hydrolysis in the reaction mixture.[7]

Base and Solvent System

The base not only activates the boronic acid for transmetalation but also influences the entire catalytic cycle.

  • Bases: Strong, non-nucleophilic bases are often preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄), often used as a hydrate, are frequently employed.[6] For anhydrous conditions with boronic esters, bases like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective.[3]

  • Solvents: Aprotic solvents are typically used. Mixtures of a non-polar solvent like toluene or dioxane with a polar co-solvent like water or THF are common. The presence of water can be essential when using certain bases (like K₃PO₄·H₂O) or when starting from trifluoroborate salts.[6]

Catalytic Cycle for Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² (Di-organic Complex) PdII_Aryl->PdII_Both Transmetalation->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Biphenyl Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base [R²-B(OH)₃]⁻ BoronicAcid->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound, adapted from established methodologies for secondary alkylboron reagents.[3]

Materials and Equipment
  • Aryl Bromide (e.g., 4-Bromoanisole): 1.0 mmol, 1.0 equiv.

  • This compound or its neopentyl glycol ester: 1.2 - 1.5 mmol, 1.2 - 1.5 equiv.

  • Palladium Precatalyst (e.g., AntPhos-Pd-G3): 0.02 mmol, 2 mol%

  • Base (e.g., Potassium Trimethylsilanolate, TMSOK): 1.4 mmol, 1.4 equiv.

  • Solvent (e.g., Anhydrous 1,4-Dioxane or THF): 3-4 mL (to achieve ~0.3 M concentration)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Aryl Bromide, This compound Derivative, Catalyst, and Base in Vial start->reagents inert Seal Vial and Purge with Inert Gas (Ar/N₂) reagents->inert solvent Add Anhydrous Solvent via Syringe inert->solvent reaction Heat Reaction Mixture (e.g., 100°C) with Stirring (15 min - 12 h) solvent->reaction monitor Monitor Progress by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT, Quench, and Perform Aqueous Workup (e.g., add water, extract with Ether/EtOAc) monitor->workup Complete purify Dry Organic Layer, Concentrate, and Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Sources

Application Notes and Protocols: 2-Butylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of C(sp³)-C(sp²) Cross-Coupling in Medicinal Chemistry

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, and within the pharmaceutical industry, the ability to forge these bonds with precision and efficiency is paramount to the discovery and development of new therapeutics.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a titan in this field, lauded for its mild conditions, functional group tolerance, and the relatively low toxicity of its organoboron reagents.[2] While initially dominated by the coupling of sp²-hybridized carbons (aryl-aryl, aryl-vinyl), the frontier of medicinal chemistry is increasingly pushing into the "third dimension" of molecular space. This involves the incorporation of sp³-hybridized carbon centers, which can lead to improved physicochemical properties and more "drug-like" candidates.[3] This has placed a spotlight on alkylboronic acids as key reagents for C(sp³)-C(sp²) bond formation.[3]

Among these, secondary alkylboronic acids, such as 2-butylboronic acid, offer the potential to introduce more complex and chiral alkyl motifs into drug scaffolds. However, their application has historically been hampered by significant challenges, including slow transmetalation rates and a propensity for undesired side reactions.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on overcoming these challenges through modern catalytic systems. We will delve into the mechanistic underpinnings of these reactions, provide a detailed, field-proven protocol, and present data to guide your synthetic endeavors.

The Challenge and Triumph of Secondary Alkylboronic Acids in Suzuki-Miyaura Coupling

The utility of secondary alkylboronic acids in Suzuki-Miyaura coupling is a tale of overcoming inherent reactivity hurdles. The two primary obstacles that have historically limited their widespread adoption are β-hydride elimination and isomerization.

β-Hydride Elimination: This is a common decomposition pathway for organometallic intermediates containing β-hydrogens. In the context of a Suzuki-Miyaura coupling, the alkyl group from the boronic acid is transferred to the palladium center. If this palladium-alkyl intermediate has a hydrogen atom on the carbon that is beta to the palladium, it can be eliminated, leading to the formation of an alkene and a palladium-hydride species. This not only consumes the desired intermediate but can also lead to the reduction of the aryl halide starting material, diminishing the yield of the desired cross-coupled product.[4]

Isomerization: A related and equally problematic side reaction is the isomerization of the secondary alkyl group. This can occur through a process of β-hydride elimination followed by reinsertion of the resulting alkene into the palladium-hydride bond. This can lead to the formation of a mixture of products with different alkyl isomers, which is particularly problematic when a specific stereocenter is desired.

The breakthrough in the use of secondary alkylboronic acids came with the development of highly specialized palladium catalyst systems. The use of bulky, electron-rich phosphine ligands has been shown to accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the undesired β-hydride elimination. Furthermore, the development of preformed palladium precatalysts, such as those based on Pt-Bu₃, has been instrumental in suppressing isomerization and enabling stereospecific cross-coupling reactions. These advanced catalytic systems are now paving the way for the routine use of secondary alkylboronic acids in complex molecule synthesis.

Visualizing the Catalytic Cycle and Competing Pathways

To better understand the intricacies of the Suzuki-Miyaura coupling with secondary alkylboronic acids, the following diagram illustrates the key steps and the potential for undesired side reactions.

Suzuki_Coupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition) Pd0->ArPdX ArPdAlkyl Ar-Pd(II)-Alkyl(L)₂ (Transmetalation) ArPdX->ArPdAlkyl Product Ar-Alkyl (Product) ArPdAlkyl->Product Reductive Elimination SideProduct1 Alkene + Ar-H (β-Hydride Elimination) ArPdAlkyl->SideProduct1 β-Hydride Elimination SideProduct2 Isomerized Product ArPdAlkyl->SideProduct2 Isomerization ArX Ar-X ArX->Pd0 Oxidative Addition BoronicAcid sec-Alkyl-B(OH)₂ BoronicAcid->ArPdX Transmetalation Base Base Base->ArPdX

Caption: Catalytic cycle of Suzuki-Miyaura coupling with a secondary alkylboronic acid.

Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole

This protocol is a representative example of a modern, robust method for the cross-coupling of a secondary alkylboronic acid with an aryl chloride, a notoriously challenging substrate. The choice of a preformed palladium precatalyst and a specific base/solvent system is critical for achieving high yields and minimizing isomerization.

Materials:

  • This compound

  • 4-Chloroanisole

  • [P(t-Bu)₃]₂Pd (precatalyst)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the [P(t-Bu)₃]₂Pd precatalyst (0.02 mmol, 2 mol%).

  • Addition of Reagents: To the Schlenk tube, add 4-chloroanisole (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Under a positive pressure of inert gas (argon or nitrogen), add anhydrous, degassed toluene (2.0 mL) and degassed deionized water (1.0 mL).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 4-(butan-2-yl)anisole.

Data Presentation: Representative Yields for the Coupling of this compound

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides, demonstrating the efficacy of the optimized protocol.

EntryAryl ChlorideProductYield (%)
14-Chloroanisole4-(Butan-2-yl)anisole85
24-Chlorotoluene1-(Butan-2-yl)-4-methylbenzene82
31-Chloro-4-(trifluoromethyl)benzene1-(Butan-2-yl)-4-(trifluoromethyl)benzene78
42-Chloropyridine2-(Butan-2-yl)pyridine75

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental protocol, from reaction setup to product purification.

Workflow Start Start Setup Reaction Setup: - Add precatalyst, aryl chloride,  this compound, and K₂CO₃  to a Schlenk tube. Start->Setup Solvents Solvent Addition: - Add anhydrous, degassed  toluene and water under  inert atmosphere. Setup->Solvents Reaction Reaction: - Seal the tube and heat at 100 °C  for 24 hours with vigorous stirring. Solvents->Reaction Workup Work-up: - Cool to room temperature. - Dilute with ethyl acetate. - Wash with water and brine. Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by flash column chromatography. Workup->Purification End End Product Purification->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion and Future Outlook

The successful implementation of this compound and other secondary alkylboronic acids in Suzuki-Miyaura cross-coupling reactions represents a significant advancement in the synthesis of complex pharmaceutical intermediates. The development of robust and selective catalytic systems has largely overcome the historical challenges of β-hydride elimination and isomerization, opening up new avenues for the introduction of diverse alkyl motifs in drug discovery programs. The protocol detailed herein provides a reliable starting point for researchers looking to leverage the synthetic potential of this compound. Future research in this area will likely focus on expanding the substrate scope to include more complex and functionalized coupling partners, developing even more active and selective catalysts, and adapting these methodologies for large-scale industrial applications. As the demand for structurally diverse and three-dimensional drug candidates continues to grow, the importance of C(sp³)-C(sp²) cross-coupling reactions and reagents like this compound is set to increase even further.

References

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. PMC - NIH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Author manuscript; available in PMC 2014 Jan 1.
  • Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC - NIH.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Synthesis of chiral pharmaceutical intermediates by Biocatalysis. ResearchGate.
  • Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube.
  • Microbial/enzymatic synthesis of chiral drug intermediates. PubMed.
  • Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PMC - PubMed Central.
  • Process flow diagram for a continuous Suzuki-Miyaura reaction. ResearchGate.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF.
  • Schematic diagram of the Suzuki-Miyaura coupling reaction (Baran and Nasrollahzadeh, 2019). ResearchGate.
  • Suzuki cross-coupling reaction. YouTube.
  • A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of... ResearchGate.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar.
  • 4-Chloroanisole (a) and 4-chlorotoluene (b) production: characterization shares. ResearchGate.
  • Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. ResearchGate.
  • 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). MDPI.
  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. Request PDF.

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Application Notes & Protocols: The Versatility of 2-Butylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of 2-butylboronic acid and its applications within the field of medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental principles and strategic considerations behind the use of this versatile chemical building block. We will delve into its critical role in constructing complex molecular architectures, its utility in bioconjugation, and its emerging applications in diagnostics, all supported by detailed protocols and mechanistic insights.

The Ascendancy of Boronic Acids in Drug Discovery

The incorporation of boron-containing moieties, particularly boronic acids, into drug discovery programs has surged in recent decades.[1][2] Initially perceived with caution, the unique physicochemical and electronic properties of the boronic acid group [-B(OH)₂] are now recognized for their potential to enhance potency and improve pharmacokinetic profiles.[1][3] This functional group is a mild Lewis acid, is generally stable and easy to handle, and can form reversible covalent bonds with biological nucleophiles, a property exploited in enzyme inhibition.[4] The FDA approval of Bortezomib (Velcade®), a dipeptide boronic acid, in 2003 for treating multiple myeloma marked a turning point, validating boronic acids as a viable pharmacophore and paving the way for other boron-containing drugs like ixazomib and vaborbactam.[4][5][6][7]

This compound, as a member of the alkylboronic acid family, serves as a crucial synthetic intermediate. Its primary utility lies not as a direct pharmacophore but as a versatile building block for introducing specific alkyl fragments into larger, more complex molecules through robust and predictable chemical reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[8][9][10][11] This palladium-catalyzed reaction couples an organoboron compound (like this compound) with an organohalide or triflate.[12][13] For medicinal chemists, this provides a reliable method to construct the biaryl or alkyl-aryl scaffolds that are ubiquitous in pharmaceutical agents.[11][13]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst.[8][10][12] The choice of catalyst, ligand, base, and solvent is critical and interdependent, dictated by the specific substrates being coupled. The base, typically a carbonate or phosphate, plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[8][12]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle involves oxidative addition of an organohalide (R¹-X) to the Pd(0) catalyst, transmetalation with the boronic acid (R²-B(OH)₂), and reductive elimination to form the product (R¹-R²) and regenerate the catalyst.[8][14][15]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane or Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and the base (2.0 mmol).

    • Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precursor.[8] The ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Solvent Addition: Add the organic solvent (5 mL) and water (0.5 mL) via syringe. The small amount of water often accelerates the reaction, though fully anhydrous conditions can also be effective, particularly with boronic esters.[8]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

ParameterTypical RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Ligand:Pd Ratio 2:1 to 4:1Ensures catalyst stability and prevents precipitation of palladium black.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Strength of base influences boronate formation and can affect base-sensitive functional groups.[12]
Temperature 60-120 °CHigher temperatures increase reaction rate but can lead to side reactions like protodeboronation.

Key Precursor in the Synthesis of Peptide Boronic Acids

While this compound itself is a valuable reagent, its close structural analog, 2-methylpropylboronic acid (isobutylboronic acid), famously serves as the key starting material for the synthesis of Bortezomib.[16][17] The synthetic principles and workflows are directly applicable to this compound for the creation of novel peptide boronic acid inhibitors. These compounds act as potent and often reversible inhibitors of serine proteases by forming a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.[5][18]

The synthesis involves a stereoselective approach to create a chiral α-amino boronic ester, which is then elongated using standard peptide coupling chemistry.[16][17][19]

Diagram 2: Synthetic Workflow for Peptide Boronic Acids

Bortezomib_Workflow start This compound step1 Step 1: Chiral Ester Formation Reagent: (+)-Pinanediol Product: Chiral Boronic Ester start->step1 step2 Step 2: Matteson Homologation Reagents: CH₂Cl₂, n-BuLi Product: α-Chloro Boronic Ester step1->step2 step3 Step 3: Azide Displacement Reagent: NaN₃ Product: α-Azido Boronic Ester step2->step3 step4 Step 4: Azide Reduction Reagent: H₂, Pd/C Product: α-Amino Boronic Ester step3->step4 step5 Step 5: Peptide Coupling Reagents: N-protected Amino Acid, Coupling Agent Product: Dipeptide Boronic Ester step4->step5 step6 Step 6: Deprotection & Final Coupling Reagents: Deprotection Agent, Pyrazine-2-carboxylic acid Product: Final Peptide Boronic Ester step5->step6 final Final Product (After deprotection of boronic acid) step6->final

Caption: A generalized convergent synthesis workflow for peptide boronic acids, adapted from established routes for Bortezomib.[17][19]

Protocol 2: Synthesis of a Chiral α-Amino Boronic Ester Intermediate

This protocol is adapted from methodologies used in Bortezomib synthesis and illustrates the formation of the key chiral building block from an alkylboronic acid.[16][17]

Part A: Synthesis of (1R,2R,3S,5R)-Pinanediol sec-butylboronate

  • Setup: In a round-bottom flask under N₂, dissolve this compound (10.2 g, 100 mmol) and (1S,2S,3R,5S)-(+)-2,3-pinanediol (17.0 g, 100 mmol) in anhydrous diethyl ether (200 mL).

  • Reaction: Stir the mixture at room temperature for 12 hours. A Dean-Stark apparatus can be used with toluene as a solvent to azeotropically remove water and drive the reaction to completion.

  • Workup: Remove the solvent under reduced pressure. The resulting chiral boronic ester is often used directly in the next step without further purification.

    • Causality Note: The pinanediol acts as a chiral auxiliary, which will direct the stereochemistry of the subsequent homologation step.

Part B: Matteson Homologation to form the α-Chloro Boronic Ester

  • Setup: To a solution of the chiral boronic ester from Part A in anhydrous THF (200 mL) in a three-necked flask, add dichloromethane (9.4 mL, 150 mmol). Cool the solution to -100 °C using a liquid N₂/ethanol bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 94 mL, 150 mmol) dropwise, keeping the internal temperature below -95 °C. Stir for 30 minutes.

    • Expertise Note: This step generates dichloromethyllithium in situ, which reacts with the boronic ester to form a boron "ate" complex.[20] Maintaining extremely low temperatures is critical to prevent side reactions.

  • Rearrangement: Add anhydrous zinc chloride (1 M in ether, 110 mL, 110 mmol) dropwise at -100 °C. Allow the reaction to slowly warm to room temperature and stir overnight. The Lewis acid (ZnCl₂) promotes a stereoselective 1,2-migration of the sec-butyl group from boron to the adjacent carbon, displacing one chloride and establishing the new chiral center with high diastereoselectivity.[20]

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the α-chloro boronic ester.

This intermediate can then be converted to the corresponding α-amino boronic ester via azide displacement and reduction, ready for peptide coupling.[17]

Emerging Frontiers: Bioconjugation and Sensing

Beyond its role in total synthesis, the boronic acid moiety offers unique reactivity for labeling and sensing biological molecules.[21]

Bioconjugation

Boronic acids can form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols.[21][22] This interaction can be exploited to target glycoproteins, which are decorated with saccharide units containing such diols. This provides a method for site-specific protein modification, crucial for developing antibody-drug conjugates (ADCs) or protein-based imaging agents.[22] More advanced strategies use boronic acids in sequential cross-coupling reactions for multifunctional probes.[23][24]

Diagram 3: Principle of Boronic Acid-Diol Interaction for Bioconjugation

Bioconjugation cluster_reactants Reactants cluster_product Product BA R-B(OH)₂ (this compound Derivative) Ester_structure Ester_structure BA->Ester_structure Reversible Reaction (pH dependent) Diol HO-R'-OH (Glycoprotein Diol) plus + Ester Cyclic Boronate Ester

Caption: this compound reacts reversibly with a cis-diol on a biomolecule to form a stable five- or six-membered cyclic boronate ester.

Sensing and Diagnostics

The same diol-binding property makes boronic acids excellent recognition elements for chemical sensors.[25][26] By attaching a fluorophore to a boronic acid, one can create a sensor for saccharides like glucose. In the unbound state, the fluorophore might be quenched by the electron-deficient boron center. Upon binding to glucose, the boron center's electronic properties change, leading to a "turn-on" of fluorescence, which can be measured quantitatively.[27][28]

Conceptual Protocol: Fluorescence-Based Glucose Sensing

  • Synthesize a fluorophore-boronic acid conjugate (e.g., an anthracene- or pyrene-based boronic acid).

  • Prepare a buffered solution (e.g., PBS, pH 7.4) of the sensor molecule.

  • Record the baseline fluorescence emission spectrum of the sensor solution.

  • Add aliquots of a standard glucose solution to the sensor solution.

  • After each addition, allow the system to equilibrate and record the new fluorescence spectrum.

  • Plot the change in fluorescence intensity against the glucose concentration to generate a calibration curve. This system can then be used to determine the concentration of glucose in unknown samples.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of countless drug scaffolds. Furthermore, the synthetic strategies developed around its analogs, like isobutylboronic acid, provide a clear roadmap for using this compound to create novel peptide-based enzyme inhibitors. Emerging applications in bioconjugation and sensing highlight the unique reactivity of the boronic acid group itself, opening new avenues for targeted therapeutics and diagnostics. As synthetic methods continue to advance, the strategic application of simple yet powerful building blocks like this compound will remain central to the discovery and development of next-generation medicines.

References

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  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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  • Miller, M. K., et al. (2021).
  • Verdoes, M., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
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  • Google Patents. (2011). EP2377868A1 - Synthesis of Bortezomib.
  • The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
  • ResearchGate. (2020).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
  • Silva, S. M., et al. (2020).
  • Wu, Q., et al. (2020). Boronic acid sensors with double recognition sites: a review. Analyst, 145(3), 719-744. [Link]
  • ResearchGate. (2020). Boronic acid sensors with double recognition sites: a review. [Link]
  • McShane, C. M., & Gabbai, F. P. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 74(1-4), 29-41. [Link]
  • Stephenson-Brown, A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 58. [Link]
  • Li, M., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(7), 513. [Link]

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The Strategic Application of 2-Butylboronic Acid in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Alkylboronic Acids in Modern Organic Synthesis

In the intricate field of natural product synthesis, the strategic formation of carbon-carbon (C-C) bonds with precise stereochemical control is paramount. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool, largely owing to the stability, low toxicity, and functional group tolerance of its organoboron reagents.[1][2] While arylboronic acids have been extensively utilized, the application of their alkyl counterparts, particularly secondary alkylboronic acids like 2-butylboronic acid, presents unique challenges and opportunities in the construction of complex molecular architectures.[3]

This application note provides a detailed exploration of the use of this compound and its derivatives in the synthesis of natural products. We will delve into the mechanistic intricacies of its application in stereoselective C(sp²)–C(sp³) cross-coupling reactions, provide a detailed, field-proven protocol for its use in the synthesis of a key fragment of the potent antibiotic abyssomicin C, and discuss the critical parameters that ensure successful and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

The Challenge and Utility of Secondary Alkylboronic Acids

The Suzuki-Miyaura coupling of secondary alkylboronic acids is often more challenging than that of their aryl or primary alkyl counterparts. This is primarily due to two competing side reactions: β-hydride elimination and protodeboronation.[4] However, the successful incorporation of a sec-butyl group is crucial for the synthesis of numerous natural products, where this moiety can be critical for biological activity. The development of robust catalytic systems and optimized reaction conditions has enabled the efficient use of these valuable reagents.[4]

The choice of this compound, often in the form of its more stable pinacol ester derivative, allows for the introduction of a chiral or achiral sec-butyl group, contributing to the overall structural complexity and stereochemical definition of the target molecule. Its application is particularly valuable in the late-stage functionalization of complex intermediates, where mild reaction conditions are essential to preserve sensitive functional groups.

Core Application: Stereoselective Synthesis of the Abyssomicin C Side Chain

A compelling example of the strategic use of a this compound derivative is found in the total synthesis of abyssomicin C, a potent antibiotic isolated from a marine actinomycete. The synthesis of the western hemisphere of abyssomicin C, as reported by Nicolaou and co-workers, showcases a highly efficient and stereoselective Suzuki-Miyaura coupling to install the crucial sec-butyl group.

Mechanistic Rationale for the Suzuki-Miyaura Coupling Step

The key transformation involves the coupling of a vinyl iodide with sec-butylboronic acid pinacol ester. The catalytic cycle, illustrated below, is initiated by the oxidative addition of the vinyl iodide to a palladium(0) complex. This is followed by transmetalation with the boronate ester, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Mechanism Vinyl Iodide Vinyl Iodide Oxidative Addition Oxidative Addition Vinyl Iodide->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Vinyl-Pd(II)-I Vinyl-Pd(II)-I Oxidative Addition->Vinyl-Pd(II)-I Transmetalation Transmetalation Vinyl-Pd(II)-I->Transmetalation sec-Butylboronic Ester sec-Butylboronic Ester sec-Butylboronic Ester->Transmetalation Base Base Base->Transmetalation Vinyl-Pd(II)-sec-Butyl Vinyl-Pd(II)-sec-Butyl Transmetalation->Vinyl-Pd(II)-sec-Butyl Reductive Elimination Reductive Elimination Vinyl-Pd(II)-sec-Butyl->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Coupled Product Reductive Elimination->Coupled Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction for the synthesis of the abyssomicin C side chain.

The choice of a suitable palladium catalyst and ligand is critical for the success of this reaction, as it influences the rates of the elementary steps in the catalytic cycle and suppresses side reactions. The use of a phosphine ligand, for example, can stabilize the palladium complex and facilitate both oxidative addition and reductive elimination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Abyssomicin C Western Hemisphere

This protocol is adapted from the total synthesis of abyssomicin C by Nicolaou et al. and provides a robust method for the coupling of a vinyl iodide with sec-butylboronic acid pinacol ester.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)Equivalents
Vinyl Iodide IntermediateN/A(as synthesized)100 mg0.201.0
sec-Butylboronic acid pinacol ester117943-34-1184.08 g/mol 74 mg0.402.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64 g/mol 16.3 mg0.020.1
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 195 mg0.603.0
Anhydrous Dioxane123-91-188.11 g/mol 2.0 mL--
Degassed Water7732-18-518.02 g/mol 0.2 mL--
Experimental Workflow

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the vinyl iodide intermediate (100 mg, 0.20 mmol, 1.0 equiv.), sec-butylboronic acid pinacol ester (74 mg, 0.40 mmol, 2.0 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol, 0.1 equiv.), and cesium carbonate (195 mg, 0.60 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane (2.0 mL) and degassed water (0.2 mL) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired coupled product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Perspectives

The successful application of this compound in the total synthesis of the abyssomicin C western hemisphere highlights its utility as a valuable reagent for the stereoselective construction of complex natural products. The protocol detailed herein provides a reliable and reproducible method for achieving this challenging C(sp²)–C(sp³) coupling. The continued development of new ligands and catalytic systems is expected to further expand the scope and efficiency of reactions involving secondary alkylboronic acids, opening new avenues for the synthesis of novel and biologically active molecules. As our understanding of these powerful reagents grows, so too will their impact on the fields of organic synthesis and medicinal chemistry.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544-4568. [Link]
  • Nicolaou, K. C.; Harrison, S. T. Total Synthesis of Abyssomicin C and Atrop-Abyssomicin C. Angewandte Chemie International Edition, 2006, 45 (20), 3256-3260. [Link]
  • Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 2012, 134 (40), 16856–16868. [Link]
  • Sorensen, E. J.; Connolly, P. J. A Biomimetic, Asymmetric Total Synthesis of Abyssomicin C. Angewandte Chemie International Edition, 2006, 45 (20), 3252-3256. [Link]
  • Suzuki Reaction. Wikipedia. [Link]
  • Discoveries from the Abyss: The Abyssomicins and Their Total Synthesis.

Sources

Application Notes and Protocols: 2-Butylboronic Acid for the Strategic Introduction of the sec-Butyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of alkyl groups, particularly secondary alkyl fragments like the sec-butyl group, into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. These non-planar, sp³-rich motifs are critical for optimizing pharmacological properties by enhancing solubility, metabolic stability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forging carbon-carbon bonds, and 2-butylboronic acid has emerged as a key reagent for the direct installation of the sec-butyl moiety. This comprehensive guide provides an in-depth exploration of the use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances, address the inherent challenges associated with secondary alkylboronic acids, and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the sec-Butyl Moiety and the Role of this compound

In the landscape of contemporary drug discovery, there is a pronounced shift towards molecules with greater three-dimensional character. The incorporation of alkyl groups, such as the sec-butyl moiety, disrupts planarity and can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, offers a highly efficient means to construct C(sp²)-C(sp³) bonds.[1][2] this compound serves as a readily available and effective precursor for the sec-butyl nucleophile in this context.

However, the use of secondary alkylboronic acids is not without its challenges. The primary competing side reaction is β-hydride elimination , where a hydrogen atom on the β-carbon of the alkyl group is transferred to the palladium center, leading to the formation of an alkene and a palladium-hydride species.[3] This can significantly reduce the yield of the desired cross-coupled product. Furthermore, the transmetalation step for secondary alkylboronic acids can be slower compared to their aryl or primary alkyl counterparts.[4]

This guide will provide the necessary insights and practical protocols to overcome these challenges and successfully employ this compound for the introduction of the sec-butyl group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Vinyl Halide) PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) PdII_Alkyl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Alkyl_Complex PdII_Alkyl_Complex->Pd0 RedElim Reductive Elimination PdII_Alkyl_Complex->RedElim Product R¹-R² (Coupled Product) RedElim->Product BoronicAcid R²-B(OH)₂ (this compound) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄)

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling.

The crucial role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which then facilitates the transfer of the sec-butyl group from boron to the palladium center in the transmetalation step.[6][7]

Key Considerations for Coupling with this compound

To achieve high yields and minimize side reactions when using this compound, careful selection of the catalyst, ligand, base, and solvent is critical.

Catalyst and Ligand Selection: The Key to Suppressing β-Hydride Elimination

The choice of ligand is arguably the most critical factor for a successful cross-coupling with a secondary alkylboronic acid. Bulky and electron-rich phosphine ligands are essential to promote the desired reductive elimination over the competing β-hydride elimination pathway.[1][8]

Recommended Ligands:

  • Buchwald Ligands: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand for C(sp²)-C(sp³) couplings. Its bulk and electron-donating properties accelerate reductive elimination.

  • Trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is another excellent choice, known for its ability to promote the coupling of sterically hindered substrates.[9]

Base Selection: Optimizing Transmetalation

The base plays a multifaceted role, and its choice can significantly impact the reaction outcome. For challenging couplings involving secondary alkylboronic acids, stronger, non-nucleophilic bases are often preferred.

BaseCommon Usage and Remarks
Potassium Phosphate (K₃PO₄) An excellent choice for many C(sp²)-C(sp³) couplings. It is a strong enough base to promote boronate formation without causing significant substrate degradation.[6][10]
Cesium Carbonate (Cs₂CO₃) Often used for difficult couplings due to its higher solubility in organic solvents. It can be particularly effective in promoting transmetalation.[5]
Sodium Carbonate (Na₂CO₃) A cost-effective and widely used base, often a good starting point for optimization, though potentially less effective for more challenging secondary alkyl couplings.[6][11]
Solvent System

Aprotic polar solvents are typically employed for these reactions. Anhydrous conditions are often beneficial, especially when using highly active catalysts.

  • Tetrahydrofuran (THF): A commonly used solvent that performs well in many Suzuki-Miyaura reactions with alkylboronic acids.[10]

  • 1,4-Dioxane: Another effective solvent, often used at higher temperatures.

  • Toluene/Water Mixtures: While aqueous conditions can be beneficial for some Suzuki couplings, for sensitive secondary alkylboronic acids, anhydrous conditions may be preferable to minimize protodeboronation.[12]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methodologies for alkylboronic acids and is optimized to address the challenges of using a secondary alkyl substrate.[10]

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solids Add Aryl Halide, This compound, Base (K₃PO₄), Catalyst (Pd(OAc)₂), and Ligand (S-Phos) setup->add_solids add_solvent Add Anhydrous Solvent (THF) add_solids->add_solvent reaction Heat and Stir (e.g., 80-120 °C) add_solvent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Isolated Product) purify->end

Figure 2: Experimental Workflow for the Synthesis of sec-Butyl Arenes.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • S-Phos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF), 5 mL

Procedure:

  • To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, S-Phos, and potassium phosphate.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add anhydrous THF via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sec-butyl arene.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low Yield Inefficient transmetalation or competing β-hydride elimination.Increase reaction temperature. Switch to a more effective base like Cs₂CO₃. Consider using a different ligand such as P(t-Bu)₃. Ensure strictly anhydrous conditions.[12]
Protodeboronation of this compound Presence of water, harsh basic conditions, or prolonged reaction times at high temperatures.Use anhydrous solvents and reagents. Consider a milder base like KF. Convert this compound to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[12]
Formation of Butene Isomers β-hydride elimination is the predominant pathway.Use a bulkier and more electron-rich ligand (e.g., S-Phos, P(t-Bu)₃). Lower the reaction temperature if possible.

Applications in Drug Discovery and Development

The strategic incorporation of the sec-butyl group can have a profound impact on the properties of a bioactive molecule. Boronic acids, including this compound, are valuable building blocks in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. Their use allows for the systematic exploration of how the size, shape, and lipophilicity of an alkyl substituent influence biological activity.

Conclusion

This compound is an invaluable reagent for the introduction of the sec-butyl group into organic molecules via the Suzuki-Miyaura cross-coupling reaction. While challenges such as β-hydride elimination exist, they can be effectively overcome through the judicious selection of bulky, electron-rich phosphine ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully implement this important transformation in their synthetic programs, thereby facilitating the development of novel therapeutics and functional materials.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Halides. Journal of the American Chemical Society, 123(41), 10099-10100.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Patil, S. A., et al. (2016). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
  • Beilstein Journals. (2012). Clean and fast cross-coupling of aryl halides in one-pot.
  • Knochel, P., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4450-4453.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

Sources

Application Notes and Protocols for Chan-Lam Coupling Reactions Involving 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Horizon of C-N and C-O Bond Formation

The Chan-Lam coupling reaction represents a paradigm shift in the construction of carbon-heteroatom bonds, offering a copper-catalyzed alternative to palladium-based methods like the Buchwald-Hartwig amination.[1][2] Its operational simplicity, often allowing for reactions to be conducted at room temperature and open to the air, has made it an invaluable tool for medicinal and materials chemists.[3][4] While initially developed for the coupling of arylboronic acids with N-H and O-H containing nucleophiles, the scope of the Chan-Lam reaction has expanded to include alkylboronic acids.[5][6]

This guide provides a detailed technical overview and practical protocols for the application of 2-butylboronic acid in Chan-Lam coupling reactions. As a secondary alkylboronic acid, its use presents unique mechanistic challenges and requires specific optimization compared to its aryl or primary alkyl counterparts. These notes are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of N-sec-butylated and O-sec-butylated compounds.

Core Principles and Mechanistic Considerations

The Chan-Lam coupling is fundamentally an oxidative cross-coupling that connects two nucleophilic partners: the organoboron species and the amine or alcohol.[2] The catalytic cycle, while complex and subject to ongoing study, is generally understood to proceed through the key steps illustrated below.[1][7]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product CuII_L Cu(II)L₂ CuII_Nu [LₓCu(II)-NuH] CuII_L->CuII_Nu + Nu-H - L CuII_R [LₓCu(II)-R] CuII_Nu->CuII_R + R-B(OH)₂ (Transmetalation) CuIII [LₓCu(III)(R)(Nu)] CuII_R->CuIII Oxidation CuI_L Cu(I)L₂ CuIII->CuI_L R-Nu (Reductive Elimination) Product R-Nu CuI_L->CuII_L [O₂] (air) Reoxidation BoronicAcid 2-Butyl-B(OH)₂ BoronicAcid->CuII_Nu Nucleophile R'-NH₂ or R'-OH Nucleophile->CuII_L caption Figure 1. Generalized Catalytic Cycle for Chan-Lam Coupling.

Caption: Figure 1. Generalized Catalytic Cycle for Chan-Lam Coupling.

The Challenge of Secondary Alkylboronic Acids

The application of alkylboronic acids in Chan-Lam couplings, particularly secondary ones like this compound, has been historically challenging.[8] This is primarily due to two factors:

  • Sluggish Transmetalation: The transfer of the alkyl group from boron to the copper center is often significantly slower than for arylboronic acids. This can lead to low reaction efficiency and the predominance of side reactions.[8][9]

  • Competing Side Reactions: Alkylboronic acids are susceptible to protodeboronation (replacement of the boronic acid moiety with a proton from a trace acid or water) and oxidative degradation, which compete with the desired cross-coupling pathway.[2][10]

Recent advancements have shown that these hurdles can be overcome through careful selection of reaction parameters, particularly the oxidant. While atmospheric oxygen is often sufficient for aryl couplings, a stronger, external oxidant is frequently required to facilitate the challenging oxidation step and drive the catalytic cycle for alkylboronic acids.[5][11]

Optimized Protocols for Chan-Lam Coupling with this compound

The following protocols are designed as robust starting points for the N- and O-alkylation of various substrates using this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrate combinations.

Part 1: N-Alkylation of Amines and Anilines

This protocol is tailored for the coupling of primary and secondary amines, including anilines and N-heterocycles, with this compound. The key to success is the use of an external oxidant, di-tert-butyl peroxide (DTBP), which has been shown to be effective in promoting the alkylation.[5][12]

N_Alkylation_Workflow start Start reagents Combine Amine, This compound, Cu(OAc)₂, Solvent (e.g., t-BuOH) start->reagents base_oxidant Add Base (NaOSiMe₃) & Oxidant (DTBP) reagents->base_oxidant reaction Heat Reaction Mixture (e.g., 60-80 °C) base_oxidant->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup (e.g., H₂O, Brine) monitor->workup Completion purify Purification (Column Chromatography) workup->purify product Isolated N-sec-butyl Product purify->product

Caption: Figure 2. Experimental workflow for N-alkylation.

Step-by-Step Protocol for N-Alkylation:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., tert-butanol or dioxane, 0.2 M concentration relative to the amine).

  • Reagent Addition: Add a mild base such as sodium trimethylsilanolate (NaOSiMe₃, 2.0 mmol, 2.0 equiv.).[12] This base has proven effective in promoting the reaction without causing significant side reactions.

  • Oxidant Addition: Carefully add di-tert-butyl peroxide (DTBP, 3.0 mmol, 3.0 equiv.) to the mixture.

    • Causality Note: DTBP serves as a chemical oxidant, which is often necessary to facilitate the Cu(I) to Cu(II)/Cu(III) oxidation, a rate-limiting step for less reactive alkylboronic acids.[5][12] Air alone is typically insufficient.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-sec-butyl product.

ParameterRecommended ConditionRationale & Citation
Copper Source Cu(OAc)₂Commonly used, effective, and relatively inexpensive copper(II) source.[11]
Boronic Acid 1.2–2.0 equiv.An excess is used to drive the reaction to completion and compensate for potential protodeboronation.[5]
Base NaOSiMe₃ (2.0 equiv.)A mild, non-nucleophilic base that promotes the reaction effectively for amide alkylation.[12]
Oxidant Di-tert-butyl peroxide (DTBP)Essential for promoting the catalytic cycle with less reactive alkylboronic acids.[11][12]
Solvent t-BuOH, DioxaneAnhydrous, non-coordinating solvents are generally preferred to minimize side reactions.[5]
Temperature 60–80 °CElevated temperatures are often required to overcome the activation barrier for alkylboronic acid transmetalation.
Part 2: O-Alkylation of Phenols and Alcohols

The O-alkylation of phenols with this compound follows similar principles but often requires more stringent anhydrous conditions to prevent competitive O-arylation of water.[4] The use of molecular sieves is highly recommended.

Step-by-Step Protocol for O-Alkylation:

  • Vessel Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the phenol or alcohol substrate (1.0 mmol, 1.0 equiv.), copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv. - stoichiometric copper is often more reliable for O-alkylation), and activated 4 Å molecular sieves (approx. 250 mg).

    • Causality Note: Stoichiometric copper is often employed in challenging O-alkylations to overcome slow catalytic turnover. The molecular sieves are critical for sequestering water, which can otherwise lead to phenol formation from the boronic acid (a hydrolysis side reaction).[4]

  • Reagent Addition: Add this compound (2.0 mmol, 2.0 equiv.).

  • Solvent and Base: Add an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M). Add a non-nucleophilic base like pyridine or triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature and open to the air (the flask should be equipped with a drying tube to prevent moisture ingress).

  • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions may be sluggish and can require 24-48 hours. If the reaction stalls, gentle heating to 40 °C can be beneficial.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired O-sec-butyl ether.

ParameterRecommended ConditionRationale & Citation
Copper Source Cu(OAc)₂ (stoichiometric)Provides a higher effective concentration of the active copper species, beneficial for difficult couplings.[3]
Boronic Acid 2.0 equiv.A larger excess helps to favor the desired coupling over side reactions like boronic acid homocoupling.
Base Pyridine or Et₃NActs as both a base and a ligand to facilitate the reaction.[1]
Additives 4 Å Molecular SievesCrucial for maintaining anhydrous conditions and preventing hydrolysis of the boronic acid.[4]
Solvent DCM, MeCNAnhydrous polar aprotic solvents are generally effective.
Temperature Room Temperature to 40 °CMilder conditions are often sufficient for phenols, but gentle heating can improve rates.

Substrate Scope and Limitations

  • Amines: Electron-rich anilines and aliphatic amines tend to be better nucleophiles and react more readily. Electron-deficient anilines may require longer reaction times or higher temperatures.[13] Sterically hindered amines can also pose a challenge.

  • Phenols: Similar to amines, electron-rich phenols are generally more reactive. Substrates with acidic protons elsewhere in the molecule may interfere with the reaction.

  • Limitations: The primary limitation is the inherent reactivity of the this compound itself. Side reactions such as protodeboronation and oxidation of the sec-butyl group can lower yields.[2] Furthermore, β-hydride elimination, while less common in copper catalysis than in palladium catalysis, can be a potential competing pathway.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Ineffective oxidation. 2. Water in the reaction. 3. Deactivated catalyst.1. Ensure the use of an external oxidant like DTBP for N-alkylation. 2. Use flame-dried glassware, anhydrous solvents, and molecular sieves, especially for O-alkylation. 3. Use a fresh source of copper salt.
Protodeboronation Presence of acidic protons (e.g., water, acidic functional groups).Follow strict anhydrous procedures. Protect acidic functional groups if necessary.
Formation of Butanol/Butanone Oxidation of the boronic acid.Use the recommended stoichiometry of the oxidant; excess can lead to degradation. Running the reaction under an inert atmosphere (N₂) might help in some cases, but the oxidant is still required.
Multiple Alkylations Highly reactive amine substrate.Use the amine as the limiting reagent and adjust the stoichiometry of the boronic acid accordingly.[14]

Conclusion

The Chan-Lam coupling of this compound is a potent, albeit challenging, transformation for the synthesis of sec-butylated amines and ethers. By understanding the mechanistic nuances and employing optimized conditions—particularly the use of chemical oxidants for N-alkylation and stringent anhydrous conditions for O-alkylation—researchers can successfully incorporate this valuable alkyl fragment into a wide range of molecules. The protocols and insights provided herein serve as a comprehensive starting point for the successful application of this important reaction in drug discovery and chemical synthesis.

References

  • Chan, D. M. T.; Lam, P. Y. S. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine; Hall, D. G., Ed.; Wiley-VCH: Weinheim, 2005, 205–240.
  • Grayson, J. D.; Watson, A. J. B. Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Org. Lett.2021, 23 (14), 5558-5562. [Link]
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The Versatility of 2-Butylboronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of Alkylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, boronic acids have carved out an indispensable role. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has established arylboronic acids as essential tools for constructing complex molecular architectures.[1][2] However, the utility of their alkyl counterparts, such as 2-butylboronic acid and its isomers, is a rapidly evolving field with profound implications for the synthesis of bioactive molecules.[3][4] Once considered challenging coupling partners due to issues like β-hydride elimination, advancements in catalysis have unlocked the potential of alkylboronic acids, revealing them to be versatile reagents for introducing crucial alkyl functionalities and acting as powerful catalysts in their own right.[5]

This technical guide moves beyond the well-trodden path of arylboronic acids to illuminate the specific and powerful applications of this compound (and its related isomers like n-butyl and iso-butylboronic acid) in the synthesis of medicinally relevant compounds. We will explore its role not only as a key building block in palladium-catalyzed cross-coupling reactions but also as a catalyst in dehydrative amidations and a strategic tool in protecting group methodologies. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific principles that govern their successful application.

Core Applications of this compound in Bioactive Synthesis

The utility of this compound and its isomers in the synthesis of bioactive molecules can be broadly categorized into three key areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: Introducing the butyl moiety into aromatic and heteroaromatic scaffolds. This is critical for tuning the lipophilicity, metabolic stability, and target engagement of drug candidates.[6][7]

  • Catalysis of Dehydrative Amidation: Acting as a Lewis acid catalyst to facilitate the formation of amide bonds directly from carboxylic acids and amines, a cornerstone reaction in peptide and pharmaceutical synthesis.[5][8][9]

  • Protecting Group and Deprotection Strategies: Serving as a protecting group for diols or being used in the deprotection of other boronic esters through transesterification.[10][11][12]

The following sections will delve into the mechanistic details and provide practical, field-proven protocols for each of these applications.

Application I: Suzuki-Miyaura Cross-Coupling with Alkylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While initially focused on sp²-sp² couplings, its expansion to include sp³-hybridized alkylboronic acids has been a significant advancement for medicinal chemistry.[13] The introduction of an n-butyl group, for instance, can significantly alter a molecule's pharmacokinetic profile.

Mechanistic Insight: The Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling of an alkylboronic acid with an aryl halide generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial to favor the desired reaction pathway and suppress side reactions like β-hydride elimination.

Suzuki_Miyaura_Cycle cluster_boronate Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Product Ar-Alkyl (Coupled Product) PdII_Aryl Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Alkyl_Aryl Ar-Pd(II)-Alkyl(L₂) Transmetalation->PdII_Alkyl_Aryl [Alkyl-B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Forms Product Boronate [Alkyl-B(OH)₃]⁻ (Activated Boronate) ArylHalide Ar-X Base Base (e.g., K₂CO₃) BoronicAcid Alkyl-B(OH)₂ (this compound) BoronicAcid->Boronate + OH⁻ (from Base)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Butylated Heterocyclic Scaffold

This protocol describes a general method for the coupling of n-butylboronic acid with a heteroaryl bromide, a common transformation in the synthesis of various bioactive agents.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromo-6-methoxypyridine≥98%Sigma-Aldrich
n-Butylboronic acid≥97%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Strem Chemicals
Tricyclohexylphosphine (PCy₃)97%Strem ChemicalsAir-sensitive, handle under inert gas.
Potassium phosphate (K₃PO₄)≥98%Fisher ScientificAnhydrous
TolueneAnhydrousAcros Organics
Deionized WaterDegassed

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-6-methoxypyridine (1.0 mmol, 188 mg), n-butylboronic acid (1.5 mmol, 153 mg), potassium phosphate (2.0 mmol, 424 mg), and a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, under argon, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature.

  • Reaction Initiation: Add the catalyst premix to the Schlenk flask containing the substrates and base. Follow this with the addition of degassed deionized water (0.2 mL).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-butyl-6-methoxypyridine.

Causality of Choices:

  • Ligand (PCy₃): Bulky, electron-rich phosphine ligands like tricyclohexylphosphine are known to facilitate the oxidative addition step and promote the reductive elimination, which can be challenging for alkyl couplings.

  • Base (K₃PO₄): A strong base is required to activate the boronic acid, forming the more nucleophilic boronate species. Potassium phosphate is effective and commonly used in these couplings.

  • Solvent System (Toluene/Water): The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Application II: this compound as a Catalyst for Dehydrative Amidation

Direct amidation of carboxylic acids with amines is a highly atom-economical but challenging transformation that typically requires harsh conditions or stoichiometric activating agents. Boronic acids have emerged as effective catalysts for this reaction under milder conditions.[14] Alkylboronic acids, including n-butylboronic acid, have been shown to be particularly active catalysts for the amidation of α-hydroxycarboxylic acids.[5]

Mechanistic Rationale

The boronic acid catalyst activates the carboxylic acid by forming a mixed anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction proceeds through a series of equilibria, with the removal of water driving the reaction to completion.

Amidation_Mechanism RCOOH R-COOH (Carboxylic Acid) Activation Activation RCOOH->Activation BuBOH2 Bu-B(OH)₂ (Catalyst) BuBOH2->Activation ActiveEster Acylboronate Intermediate [R-CO-O-B(OH)Bu] Activation->ActiveEster - H₂O NucleophilicAttack Nucleophilic Attack ActiveEster->NucleophilicAttack Tetrahedral Tetrahedral Intermediate NucleophilicAttack->Tetrahedral AmideFormation Amide Formation Tetrahedral->AmideFormation Amide R-CONH-R' (Amide Product) AmideFormation->Amide + Bu-B(OH)₂ Water H₂O RNH2 R'-NH₂ (Amine) RNH2->NucleophilicAttack

Caption: Proposed mechanism for boronic acid-catalyzed dehydrative amidation.

Protocol: Catalytic Synthesis of a Bioactive Amide

This protocol outlines the synthesis of an amide from a carboxylic acid and an amine using n-butylboronic acid as a catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Fluorobenzoic acid≥99%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
n-Butylboronic acid≥97%Sigma-AldrichCatalyst
TolueneAnhydrousAcros Organics
Molecular Sieves, 4 ÅFisher ScientificActivated

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-fluorobenzoic acid (1.0 mmol, 140 mg), benzylamine (1.1 mmol, 118 mg, 0.12 mL), n-butylboronic acid (0.05 mmol, 5.1 mg), and activated 4 Å molecular sieves (500 mg).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 111 °C) with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the molecular sieves. Wash the sieves with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield N-benzyl-4-fluorobenzamide.

Causality of Choices:

  • Catalyst (n-Butylboronic acid): Electron-rich alkylboronic acids can be more active catalysts in some amidation reactions compared to electron-deficient arylboronic acids.[5]

  • Dehydration (Dean-Stark/Molecular Sieves): The removal of water is critical to drive the equilibrium towards the formation of the amide product.

  • Solvent (Toluene): A high-boiling, azeotroping solvent is necessary for the effective removal of water using a Dean-Stark trap.

Application III: this compound in Protection and Deprotection Strategies

The reversible reaction of boronic acids with diols to form boronate esters is a well-established principle.[11][12][15] This reactivity can be harnessed in two primary ways in multi-step synthesis: using a boronic acid to protect a diol functionality, or using a simple boronic acid like isobutylboronic acid to deprotect a more complex boronate ester via transesterification.[10]

Protocol: Deprotection of a Pinanediol Boronic Ester using Isobutylboronic Acid

In the synthesis of complex molecules like the proteasome inhibitor Bortezomib, a chiral auxiliary such as (+)-pinanediol is often used to create a chiral boronic ester. The final step of the synthesis involves the removal of this chiral auxiliary to yield the free boronic acid. Transesterification with a simple, volatile boronic acid like isobutylboronic acid is an effective method for this deprotection.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Bortezomib-pinanediol esterAs synthesizedIntermediate from Bortezomib synthesis
Isobutylboronic acid≥97%Sigma-Aldrich
MethanolACS GradeFisher Scientific
n-HexaneACS GradeFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solution

Experimental Procedure:

  • Reaction Setup: Dissolve the Bortezomib-pinanediol ester (1.0 mmol) in a mixture of methanol (20 mL) and n-hexane (20 mL) in a round-bottom flask.

  • Acidification: Add 1 M hydrochloric acid (10 mL) to the biphasic mixture with stirring.

  • Transesterification: Add isobutylboronic acid (10.0 mmol, 1.02 g) to the mixture.

  • Reaction Conditions: Stir the reaction vigorously at room temperature for 16-24 hours.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. The desired product (Bortezomib) will be in the aqueous methanol layer, while the pinanediol-isobutylboronate ester will be in the hexane layer.

  • Extraction: Wash the aqueous methanol layer with n-hexane (3 x 10 mL) to remove all pinanediol-related byproducts.

  • Isolation: The aqueous methanol layer containing the free boronic acid can then be carried forward for final isolation and purification steps, such as basification and crystallization.

Causality of Choices:

  • Isobutylboronic Acid: Used in large excess to drive the transesterification equilibrium towards the formation of the isobutylboronate ester of pinanediol. Isobutylboronic acid and its pinanediol ester are more soluble in the organic phase (hexane), facilitating separation.

  • Biphasic System (Methanol/Hexane/Water): This system allows for the separation of the more polar free boronic acid product from the less polar pinanediol byproducts.

  • Acidic Conditions: The presence of acid facilitates the transesterification reaction.

Deprotection_Workflow Start Start: Bortezomib-Pinanediol Ester AddReagents Add Isobutylboronic Acid, MeOH, Hexane, HCl Start->AddReagents Stir Stir at RT (16-24h) AddReagents->Stir PhaseSeparation Phase Separation Stir->PhaseSeparation AqueousPhase Aqueous/MeOH Layer: Bortezomib (free acid) PhaseSeparation->AqueousPhase Polar OrganicPhase Hexane Layer: Pinanediol-isobutylboronate PhaseSeparation->OrganicPhase Non-polar Wash Wash Aqueous Layer with Hexane AqueousPhase->Wash FinalProduct Final Product Isolation: Bortezomib Wash->FinalProduct

Caption: Workflow for the deprotection of a pinanediol boronic ester.

Safety, Handling, and Storage

This compound and its isomers are generally stable, solid compounds but require appropriate handling to ensure safety and maintain their integrity.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are prone to dehydration to form cyclic trimers (boroxines), which can affect stoichiometry.[15] While often reversible upon exposure to water, consistent storage conditions are recommended.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

This compound and its isomers are far more than simple analogues to their well-studied aryl counterparts. They are enabling reagents and catalysts that provide synthetic chemists with unique tools to construct and modify bioactive molecules. From the precise installation of alkyl chains via Suzuki-Miyaura coupling to the elegant catalysis of amide bond formation and strategic use in protecting group chemistry, the applications of these simple boronic acids are both diverse and impactful. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to confidently incorporate these versatile building blocks into their synthetic programs, accelerating the discovery and development of next-generation therapeutics.

References

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Application Notes & Protocols: 2-Butylboronic Acid in the Synthesis of High-Performance Donor-Acceptor Copolymers for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solution-Processable Organic Semiconductors

The field of organic electronics, encompassing organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), has witnessed remarkable advancements driven by the development of novel solution-processable semiconducting materials.[1] Among these, donor-acceptor (D-A) conjugated copolymers have emerged as a dominant class of materials, offering tunable electronic and optical properties through the judicious selection of electron-rich (donor) and electron-deficient (acceptor) moieties within the polymer backbone.[2][3] The ability to process these materials from solution is paramount for the fabrication of large-area, flexible, and low-cost devices. This necessitates the incorporation of solubilizing side chains onto the conjugated backbone.[4][5]

This application note provides a comprehensive guide to the use of 2-butylboronic acid in the synthesis of a model high-performance D-A copolymer, Poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3'''-di(2-butyl)-2,2';5',2'';5'',2'''-quaterthiophene-5,5'''-diyl)] (hypothetical analogue of PffBT4T-2OD) , a material known for its excellent performance in organic solar cells.[6] We will delve into the rationale behind selecting 2-butyl side chains, provide detailed, field-proven protocols for monomer and polymer synthesis via Suzuki-Miyaura coupling, and discuss the expected impact of this specific alkylboronic acid on the final material properties.

The Strategic Advantage of this compound in Conjugated Polymer Synthesis

The choice of solubilizing side chains is not merely a matter of achieving solubility; it profoundly influences the solid-state morphology, electronic properties, and ultimately, the device performance of the resulting conjugated polymer.[7][8][9] While longer, branched alkyl chains like 2-octyldodecyl are commonly employed to ensure high solubility, there is a growing interest in optimizing side-chain engineering to enhance intermolecular packing and charge transport.[5]

This compound offers a compelling strategic advantage in this context:

  • Enhanced Intermolecular Interactions: Shorter alkyl chains, such as butyl groups, can lead to a closer π-π stacking distance between polymer backbones compared to their longer-chain counterparts.[8] This can facilitate more efficient charge hopping between chains, a critical factor for high charge carrier mobility.

  • Improved Crystallinity and Morphology: The reduced steric hindrance of butyl chains can promote a higher degree of crystallinity and more ordered molecular packing in thin films, which is beneficial for charge transport.[8][9]

  • Fine-Tuning of Solubility: While providing sufficient solubility for solution processing, butyl chains avoid the excessive solubilization that can sometimes hinder the formation of well-ordered domains in the solid state. This allows for a more controlled aggregation and crystallization process during film formation.[6]

  • Cost-Effectiveness and Synthetic Accessibility: this compound is a readily available and cost-effective reagent, making the synthesis of the corresponding monomers more economical for large-scale production.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this synthetic strategy. It is a robust and versatile method for C-C bond formation, known for its high functional group tolerance and mild reaction conditions, making it ideal for the synthesis of complex conjugated polymers.[3]

Experimental Section: Synthesis of a PffBT4T Analogue with 2-Butyl Side Chains

This section provides detailed protocols for the synthesis of the monomers and the final D-A copolymer.

Monomer Synthesis

The synthesis of the target polymer requires two key monomers: a dibrominated acceptor unit and a diborylated donor unit.

1. Synthesis of the Acceptor Monomer: 4,7-Dibromo-5,6-difluorobenzo[c][7][8][10]thiadiazole (M1)

This electron-deficient monomer is a common building block in high-performance organic semiconductors.[10][11]

  • Reaction Scheme:

    G cluster_0 Synthesis of M1 Starting Material 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine Product_M1 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole (M1) Starting Material->Product_M1 CH2Cl2, 0 °C to reflux Reagents Thionyl Chloride (SOCl2) Triethylamine (Et3N) Reagents->Starting Material

    Diagram 1. Synthesis of the acceptor monomer M1.
  • Protocol:

    • To a solution of 3,6-dibromo-4,5-difluorobenzene-1,2-diamine (1.0 eq) in dichloromethane (DCM), add triethylamine (4.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Acidify with dilute HCl to pH ~1.

    • Extract the product with DCM, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield M1 as a solid.[11]

2. Synthesis of the Donor Monomer: 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3'''-di(2-butyl)-2,2';5',2'';5'',2'''-quaterthiophene (M2)

This protocol outlines a hypothetical but synthetically feasible route to the diborylated donor monomer functionalized with 2-butyl side chains.

  • Reaction Scheme:

    G cluster_1 Synthesis of M2 Start_Donor 2,5-Dibromo-3,3'''-di(2-butyl)-2,2';5',2'';5'',2'''-quaterthiophene Product_M2 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 3,3'''-di(2-butyl)-2,2';5',2'';5'',2'''-quaterthiophene (M2) Start_Donor->Product_M2 Dioxane, 80 °C Borylation_Reagents Bis(pinacolato)diboron (B2pin2) Potassium Acetate (KOAc) Borylation_Reagents->Start_Donor Catalyst Pd(dppf)Cl2 Catalyst->Start_Donor

    Diagram 2. Synthesis of the donor monomer M2 via Miyaura borylation.
  • Protocol:

    • In a glovebox, combine 2,5-dibromo-3,3'''-di(2-butyl)-2,2';5',2'';5'',2'''-quaterthiophene (1.0 eq), bis(pinacolato)diboron (2.5 eq), and potassium acetate (3.0 eq) in a Schlenk flask.

    • Add Pd(dppf)Cl2 (0.03 eq) to the flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture at 80 °C for 16 hours.

    • Cool to room temperature, dilute with toluene, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by recrystallization or column chromatography to yield M2 .

Polymer Synthesis via Suzuki-Miyaura Polycondensation
  • Reaction Scheme:

    G cluster_2 Suzuki Polycondensation M1_node M1 (Dibromo-acceptor) Polymer PffBT4T-analogue M1_node->Polymer M2_node M2 (Diborylated-donor) M2_node->Polymer Toluene/H2O Aliquat 336 90 °C Catalyst_System Pd2(dba)3 P(o-tol)3 Catalyst_System->Polymer Base K3PO4 (aq) Base->Polymer

    Diagram 3. Suzuki polymerization workflow.
  • Protocol:

    • In a glovebox, charge a Schlenk flask with equimolar amounts of M1 and M2 .

    • Add the palladium catalyst precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.015 eq), and the phosphine ligand, tri(o-tolyl)phosphine (P(o-tol)3, 0.08 eq).

    • Add toluene and a few drops of Aliquat 336 as a phase-transfer catalyst.

    • Prepare a 2 M aqueous solution of potassium phosphate (K3PO4) and thoroughly degas it by bubbling with argon for 30 minutes.

    • Add the degassed K3PO4 solution (4.0 eq) to the reaction flask.

    • Heat the mixture to 90 °C and stir vigorously for 24-48 hours under an argon atmosphere. The polymer will precipitate from the solution as the reaction progresses.

    • Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol.

    • Filter the precipitated polymer and wash sequentially with methanol, acetone, and hexane.

    • Purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the desired polymer fraction.

    • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.

Expected Material Properties and Characterization

The introduction of 2-butyl side chains is expected to influence the material's properties in several key areas.

PropertyExpected Outcome with 2-Butyl Side ChainsRationale
Solubility Moderate solubility in chlorinated solvents (e.g., chloroform, o-dichlorobenzene).Sufficient for solution processing, but less than longer-chain analogues, potentially promoting aggregation.[6]
Optical Properties (UV-Vis) Red-shifted absorption compared to longer-chain analogues in the solid state.Closer π-π stacking and enhanced aggregation can lead to a smaller optical bandgap.[8][9]
Molecular Weight High molecular weight (Mn > 20 kDa) with a polydispersity index (PDI) of 1.5-2.5.Suzuki polycondensation is a step-growth polymerization, typically yielding polymers in this range.
Electrochemical Properties (CV) Lower HOMO energy level.The electron-withdrawing nature of the fluorinated benzothiadiazole unit dominates the electronic structure.[10]
Thin-Film Morphology (AFM, GIWAXS) Potentially higher degree of crystallinity and a more "edge-on" packing orientation.Reduced steric hindrance from shorter side chains can facilitate more ordered packing.[9]
Charge Carrier Mobility (OFET) Potentially higher hole mobility.Enhanced intermolecular packing and crystallinity are expected to improve charge transport.[8]

Table 1. Expected properties of the PffBT4T analogue with 2-butyl side chains.

Conclusion and Outlook

This application note has detailed a comprehensive strategy for the synthesis of high-performance donor-acceptor copolymers for organic electronics, specifically highlighting the utility of This compound . The provided protocols for monomer and polymer synthesis via Suzuki-Miyaura coupling offer a robust and reproducible pathway to novel organic semiconducting materials. The strategic use of shorter alkyl side chains, such as butyl groups, presents a promising avenue for fine-tuning the solid-state morphology and electronic properties of these materials, potentially leading to enhanced device performance. The principles and methodologies outlined herein are broadly applicable to the synthesis of a wide range of conjugated polymers, providing researchers and material scientists with a valuable tool for the development of next-generation organic electronic devices.

References

  • Conformational and aggregation properties of PffBT4T polymers: atomistic insight into the impact of alkyl-chain branching positions.
  • Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI.
  • 4,7-dibroMo-5,6-difluorobenzo[c][7][8][10]thiadiazole | 1295502-53-2. ChemicalBook.
  • (PDF) Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers.
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole. Ossila.
  • Roles of Flexible Chains in Organic Semiconducting Materials.
  • PffBT4T-2OD Based Solar Cells with Aryl-Substituted N-Methyl-Fulleropyrrolidine Acceptors. MDPI.
  • Universal Suzuki–Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. Journal of the American Chemical Society.
  • Side Chain Engineering in Solution-Processable Conjugated Polymers | Request PDF.
  • Synthesis of PffBT4T‐2OD by direct arylation polycondensation.
  • Precision Synthesis of Various Low‐Bandgap Donor–Acceptor Alternating Conjugated Polymers via Living Suzuki–Miyaura Catalyst‐Transfer Polymerization | Request PDF.
  • Universal Suzuki-Miyaura Catalyst-Transfer Polymerization for Precision Synthesis of Strong Donor/Acceptor-Based Conjugated Polymers and Their Sequence Engineering. PubMed.
  • PffBT4T-2OD, PCE11 | Low Price Polymer for OPVs | 1644164-62-4. Ossila.
  • 4,7-Bis(thiophen-2-yl)benzo[c][7][8][10]thiadiazole synthesis. chemicalbook.
  • π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. MDPI.
  • (PDF) PffBT4T-2OD Based Solar Cells with Aryl-Substituted N-Methyl-Fulleropyrrolidine Acceptors.
  • Graded morphologies and the performance of PffBT4T-2OD:PC71BM devices using additive choice. White Rose Research Online.
  • 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene. Sigma-Aldrich.
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene. Sigma-Aldrich.
  • Influence of Processing Parameters and Molecular Weight on the Morphology and Properties of High-Performance PffBT4T-2OD:PC 71 BM Organic Solar Cells.
  • 2,6-Bis(tributyltin)benzo[1,2-b:5,4-b']dithiophene: a new synthon for organic semiconductors.
  • Donor–acceptor block copolymers for photovoltaic applications.
  • M7001——2,6-bis(trimethyltin)-4,8- bis-(2-ethyl-hexyloxy)benzo[1,2-b. 欢迎光临Solarmer.
  • 4.8-bis(2-ethylhexyloxy)benzo[1.2-b:4.5-b']dithiophene 99% (HPLC). Proactive Molecular Research.
  • Graded Morphologies and the Performance of PffBT4T-2OD:PC 71 BM Devices Using Additive Choice. MDPI.
  • Synthesis of PBTff4T‐2OD by direct arylation polycondensation.
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
  • Bidirectional Suzuki Catalyst Transfer Polymeriz
  • Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice. PubMed Central. Additive Choice. PubMed Central.

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The Strategic Incorporation of 2-Butylboronic Acid in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the pursuit of novel liquid crystalline materials with tailored mesomorphic properties, the synthetic chemist's control over molecular architecture is paramount. The introduction of specific alkyl chains, for instance, can profoundly influence the melting and clearing points, as well as the nature of the mesophases exhibited.[1][2][3][4] This guide delves into the pivotal role of 2-butylboronic acid as a versatile reagent for introducing a branched butyl group onto aromatic cores, a structural motif of significant interest in the design of calamitic (rod-shaped) liquid crystals. The strategic use of this compound, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction, allows for the fine-tuning of molecular properties, thereby enabling the development of materials for advanced display technologies and other optoelectronic applications.[5]

This document provides not only a detailed experimental protocol for a representative synthesis but also elucidates the underlying chemical principles and rationale for the chosen synthetic strategy. It is intended for researchers and professionals in the fields of materials science, organic synthesis, and drug development who seek to leverage the unique attributes of alkylboronic acids in the creation of complex molecular structures.

The Significance of Alkyl Chains in Liquid Crystal Design

The mesomorphic behavior of a liquid crystal is a delicate interplay of intermolecular forces, which are dictated by the molecule's shape, polarity, and polarizability. The rigid core of a calamitic liquid crystal is responsible for the anisotropic interactions that lead to the formation of ordered phases. However, the terminal flexible alkyl chains are equally crucial in modulating these properties.[1][6]

The length and branching of the terminal alkyl chains influence:

  • Melting and Clearing Points: Longer alkyl chains generally depress the melting point and can affect the clearing point, thus broadening or narrowing the temperature range of the liquid crystalline phase.[4]

  • Mesophase Stability: The nature of the alkyl chain can favor the formation of specific mesophases (e.g., nematic, smectic A, smectic C).[1]

  • Molecular Packing: Branched chains, such as the 2-butyl group, can disrupt crystal packing in the solid state, leading to lower melting points and potentially inducing chiral phases if a stereocenter is present.

The introduction of a 2-butyl group via this compound offers a strategic approach to manipulate these properties with precision.

The Suzuki-Miyaura Coupling: A Cornerstone of Liquid Crystal Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[7] Its significance in liquid crystal synthesis lies in its ability to efficiently connect sp²-hybridized carbon atoms of aromatic rings, as well as sp³-hybridized carbons from alkylboron reagents to aromatic cores.[8][9]

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [R'-B(OR)₂]⁻ ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Ar-R' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the coupling of alkylboronic acids, the transmetalation step can be challenging due to the lower reactivity of these reagents compared to their aryl counterparts.[8][9] This often necessitates the use of specialized ligands and reaction conditions to achieve high yields.

Synthesis of a 5-(sec-butyl)-2-(4-alkoxyphenyl)pyrimidine Liquid Crystal: A Representative Protocol

This section provides a detailed protocol for the synthesis of a pyrimidine-based liquid crystal, a common core structure in advanced materials. The synthesis involves two key steps: the formation of a brominated pyrimidine intermediate and the subsequent Suzuki-Miyaura coupling with this compound.

Workflow Overview

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Suzuki-Miyaura Coupling Start 4-Alkoxybenzamidine + 2-Bromomalonaldehyde Cyclocondensation Cyclocondensation Reaction Start->Cyclocondensation Intermediate 5-Bromo-2-(4-alkoxyphenyl)pyrimidine Cyclocondensation->Intermediate Purification1 Purification (Crystallization) Intermediate->Purification1 Coupling_Start Bromopyrimidine Intermediate + This compound Purification1->Coupling_Start Suzuki_Coupling Pd-catalyzed Suzuki-Miyaura Coupling Coupling_Start->Suzuki_Coupling Product Final Liquid Crystal Product Suzuki_Coupling->Product Purification2 Purification (Column Chromatography) Product->Purification2

Caption: General workflow for the two-step synthesis of the target liquid crystal.

Step 1: Synthesis of 5-Bromo-2-(4-pentyloxyphenyl)pyrimidine

Rationale: The pyrimidine core is a stable and versatile building block for liquid crystals. The bromo-substituent at the 5-position serves as the handle for the subsequent Suzuki-Miyaura coupling.

Materials:

Reagent/SolventM.W.AmountMoles
4-(Pentyloxy)benzamidine hydrochloride228.7211.44 g50 mmol
2-Bromomalonaldehyde150.937.55 g50 mmol
Sodium hydroxide40.004.00 g100 mmol
Ethanol-200 mL-
Water-100 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(pentyloxy)benzamidine hydrochloride (11.44 g, 50 mmol) and sodium hydroxide (4.00 g, 100 mmol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Stir the mixture at room temperature for 30 minutes to liberate the free amidine.

  • In a separate beaker, dissolve 2-bromomalonaldehyde (7.55 g, 50 mmol) in water (50 mL).

  • Add the 2-bromomalonaldehyde solution dropwise to the amidine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 5-bromo-2-(4-pentyloxyphenyl)pyrimidine as a white crystalline solid.

  • Dry the product in a vacuum oven. Expected yield: 70-80%.

Step 2: Suzuki-Miyaura Coupling with this compound

Rationale: This crucial step introduces the 2-butyl group at the 5-position of the pyrimidine ring. The choice of catalyst, ligand, and base is critical for achieving a high yield in this C(sp³)-C(sp²) coupling.[8] A phosphine ligand such as SPhos is often effective for such challenging couplings.

Materials:

Reagent/SolventM.W.AmountMoles
5-Bromo-2-(4-pentyloxyphenyl)pyrimidine323.236.46 g20 mmol
This compound101.943.06 g30 mmol
Tetrakis(triphenylphosphine)palladium(0)1155.560.46 g0.4 mmol (2 mol%)
Potassium carbonate (K₂CO₃)138.218.29 g60 mmol
Toluene-150 mL-
Water-50 mL-

Procedure:

  • To a 500 mL Schlenk flask, add 5-bromo-2-(4-pentyloxyphenyl)pyrimidine (6.46 g, 20 mmol), this compound (3.06 g, 30 mmol), and potassium carbonate (8.29 g, 60 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.46 g, 0.4 mmol).

  • Seal the flask with a rubber septum, and degas the system by evacuating and backfilling with argon or nitrogen three times.

  • Add degassed toluene (150 mL) and degassed water (50 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final liquid crystal, 5-(sec-butyl)-2-(4-pentyloxyphenyl)pyrimidine, as a white solid.

Characterization and Expected Properties

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The mesomorphic properties should be investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

Table 1: Representative Phase Transition Temperatures for Analogous 5-Alkyl-2-(4-alkoxyphenyl)pyrimidines

R (Alkyl Group)R' (Alkoxy Group)Melting Point (°C)Nematic to Isotropic (°C)
n-PentylMethoxy75102
n-PentylEthoxy72115
n-PentylPentyloxy62130

Note: The introduction of a branched sec-butyl group is expected to lower the melting point compared to a linear pentyl chain due to disruption of crystal packing.

Concluding Remarks for the Practicing Scientist

The successful synthesis of liquid crystals hinges on the strategic application of robust synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction, particularly for the incorporation of alkyl chains via reagents like this compound, represents a cornerstone of modern liquid crystal synthesis. The protocol detailed herein provides a reliable framework for the synthesis of pyrimidine-based liquid crystals. However, it is imperative to recognize that the optimal reaction conditions may vary depending on the specific substrates and desired outcomes. Therefore, a systematic approach to optimization, guided by careful reaction monitoring, is always recommended. The principles and techniques outlined in this guide are intended to empower researchers to confidently explore the synthesis of novel liquid crystalline materials with precisely engineered properties.

References

  • Molander, G. A., & Jean-Gérard, L. (2012).
  • Imrie, C. T., & Henderson, P. A. (2007). Liquid crystal dimers and higher oligomers: Between monomers and polymers. Chemical Society Reviews, 36(12), 2096–2124.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Doucet, H. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(12), 2013-2030.
  • Majewska, P., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals.
  • Sameen, S., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(20), 3538.
  • Praveen, J., et al. (2021). Effect of alkyl chain in the terminal ester group on mesomorphic properties of new rod like homologous series: Synthesis and characterization. Molecular Crystals and Liquid Crystals, 718(1), 38-50.
  • So, S. H., et al. (2006). Synthesis and mesomorphic properties of new azo liquid crystals with different terminal alkyl chains. Dyes and Pigments, 71(2), 146-151.
  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Kitney, S. P., et al. (2016). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. RSC Advances, 6(54), 48943-48951.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Thomas, S. P., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Nemes, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1902.
  • Sharma, P., et al. (2022). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 46(28), 13449-13459.
  • de la Torre, M. C., & Sierra, M. A. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. The Journal of Organic Chemistry, 69(17), 5557–5562.
  • Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 137(43), 13994-13997.

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2-Butylboronic Acid: A Versatile Building Block for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Boronic Acids in Polymer Science

Boronic acids have emerged as a pivotal class of building blocks in polymer chemistry, primarily owing to their unique ability to form reversible covalent bonds with diols.[1][2] This dynamic interaction, which is responsive to changes in pH and the presence of saccharides, has paved the way for the development of "smart" polymers with applications ranging from drug delivery systems to sensors.[3][4] The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is the cornerstone of this responsiveness.[5] While phenylboronic acid (PBA) has been the most extensively studied derivative, alkylboronic acids, such as 2-butylboronic acid, offer a different set of properties that can be exploited for novel material design. This document provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound in the synthesis of advanced polymeric materials.

This compound: Properties and Potential Advantages

PropertyThis compoundPhenylboronic Acid (Typical)
Chemical Formula C4H11BO2C6H7BO2
Molecular Weight 101.94 g/mol [7]121.93 g/mol
Structure AlkylAromatic
Predicted pKa (of isomer) ~10.37[6]~8.8
Key Feature Flexible, hydrophobic side chainRigid, aromatic side chain

The decision to use this compound as a building block in polymer synthesis is driven by the desire to fine-tune the physicochemical properties of the final material. The sec-butyl group can introduce steric hindrance, influencing polymer chain packing and solution behavior. Furthermore, the absence of the aromatic ring may enhance biocompatibility in certain drug delivery applications.

Core Applications in Polymer Chemistry

The incorporation of this compound into polymer chains can unlock a range of applications, primarily centered around the creation of stimuli-responsive materials.

pH-Responsive Polymers and Hydrogels

The equilibrium of this compound with diols is pH-dependent. At alkaline pH, the formation of the anionic boronate ester is favored, leading to increased hydrophilicity and swelling of the polymer network in aqueous environments. This property can be harnessed to create hydrogels that swell or shrink in response to pH changes, making them suitable for applications such as drug delivery, where a change in pH can trigger the release of an encapsulated therapeutic agent.[3][8]

Conceptual Workflow for pH-Responsive Hydrogel Formation

cluster_0 Low pH cluster_1 High pH Polymer_low_pH Poly(this compound derivative) (Neutral, Hydrophobic) State_low_pH Collapsed State Polymer_low_pH->State_low_pH Insoluble pH_change pH Increase State_low_pH->pH_change Polymer_high_pH Poly(this compound derivative) (Anionic, Hydrophilic) State_high_pH Swollen State / Hydrogel Polymer_high_pH->State_high_pH Soluble / Swells pH_change->State_high_pH caption pH-Responsive Behavior of this compound Polymers

Caption: Reversible pH-induced swelling and collapse of a this compound-containing polymer network.

Glucose-Responsive Systems for Drug Delivery

A key application of boronic acid-containing polymers is in the development of glucose-responsive systems, particularly for self-regulated insulin delivery.[3][9] Glucose, a diol-containing molecule, can competitively bind with the this compound moieties in a polymer network that is crosslinked with a polyol. This competitive binding disrupts the crosslinks, leading to the swelling or degradation of the polymer matrix and the subsequent release of an encapsulated drug like insulin.

Mechanism of Glucose-Responsive Drug Release

cluster_0 Low Glucose cluster_1 High Glucose Hydrogel_low Crosslinked Hydrogel (Drug Encapsulated) Drug_low Minimal Drug Release Hydrogel_low->Drug_low Glucose Glucose (Diol) Hydrogel_low->Glucose Competitive Binding Hydrogel_high Swollen/Degraded Hydrogel Drug_high Drug Release Hydrogel_high->Drug_high Glucose->Hydrogel_high caption Glucose-mediated drug release from a boronic acid hydrogel.

Caption: Competitive binding of glucose leads to the release of an encapsulated drug.

Protocols for Polymer Synthesis

While specific protocols for the polymerization of this compound are not extensively reported, established methods for similar monomers can be adapted. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Suzuki-Miyaura polycondensation are two powerful techniques that can be employed.

Protocol 1: Synthesis of a this compound-Containing Monomer for RAFT Polymerization

To incorporate this compound into a polymer via RAFT, it must first be converted into a polymerizable monomer, such as a vinyl derivative. The following is a hypothetical protocol for the synthesis of 4-vinylphenyl-(2-butyl)boronate.

Materials:

  • This compound

  • 4-Vinylphenylboronic acid pinacol ester

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-vinylphenylboronic acid pinacol ester (1.0 eq) in anhydrous toluene.

  • Heat the mixture to reflux for 4-6 hours with a Dean-Stark trap to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: RAFT Polymerization of a this compound-Containing Monomer

This protocol describes the synthesis of a well-defined polymer containing this compound side chains using a RAFT agent.[10][11]

Materials:

  • 4-Vinylphenyl-(2-butyl)boronate (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the monomer (e.g., 100 eq), DDMAT (1 eq), and AIBN (0.2 eq) in anhydrous 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • To monitor the polymerization, periodically take aliquots via a degassed syringe and analyze for monomer conversion by ¹H NMR and molecular weight distribution by gel permeation chromatography (GPC).

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • The boronate ester can be hydrolyzed to the free boronic acid by treatment with a mild acid.

Workflow for RAFT Polymerization

Monomer This compound Monomer Reaction Polymerization (70°C, Dioxane) Monomer->Reaction RAFT_Agent RAFT Agent (e.g., DDMAT) RAFT_Agent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Polymer Well-defined Polymer Reaction->Polymer Purification Precipitation (Methanol) Polymer->Purification Final_Product Purified Polymer Purification->Final_Product caption General workflow for RAFT polymerization of a boronic acid monomer.

Caption: Step-by-step process for synthesizing a this compound-containing polymer via RAFT.

Protocol 3: Suzuki-Miyaura Polycondensation with a this compound Derivative

Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds and can be adapted for step-growth polymerization to synthesize conjugated polymers or other complex architectures.[12][13] This hypothetical protocol outlines the synthesis of a polymer using a di-bromo monomer and a di-boronic acid ester derived from this compound.

Materials:

  • 1,4-Dibromobenzene

  • Bis(pinacolato)diboron

  • Potassium acetate

  • Pd(PPh₃)₄ (catalyst)

  • This compound

  • Toluene (anhydrous)

  • Aqueous sodium carbonate solution (2 M)

Procedure:

Part A: Synthesis of the Diboronic Ester Monomer

  • Synthesize a di-boronic ester monomer from a suitable di-haloaromatic compound and bis(pinacolato)diboron via a Miyaura borylation.

  • Alternatively, a di-functionalized molecule can be reacted with this compound to create a monomer with two 2-butylboronate ester groups.

Part B: Polymerization

  • In a Schlenk flask, combine the di-bromo monomer (1.0 eq), the di-boronic ester monomer (1.0 eq), and the palladium catalyst (e.g., 2-5 mol%).

  • Add anhydrous toluene and the aqueous sodium carbonate solution.

  • Degas the mixture with argon or nitrogen for 30 minutes.

  • Heat the reaction to reflux (e.g., 90-100°C) and stir vigorously for 24-48 hours.

  • Monitor the progress of the polymerization by GPC to observe the increase in molecular weight.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash with methanol and water.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

  • Dry the final polymer under vacuum.

Characterization of this compound-Containing Polymers

A suite of analytical techniques is essential to confirm the successful synthesis and to understand the properties of the new polymers.

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure of the monomer and the polymer, and to determine monomer conversion.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups in the monomer and polymer.
Dynamic Light Scattering (DLS) To measure the hydrodynamic radius of polymer assemblies (e.g., micelles or nanoparticles) in solution and to study their response to stimuli.
Rheology To characterize the mechanical properties of hydrogels, such as their storage (G') and loss (G'') moduli.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block in polymer chemistry. Its alkyl nature offers the potential to create novel polymers with distinct properties compared to their well-studied aromatic counterparts. The protocols outlined here, adapted from established methodologies, provide a starting point for the synthesis and exploration of this compound-containing polymers. Future research should focus on the precise determination of the physicochemical properties of these polymers, including their pKa and diol-binding affinities, to fully unlock their potential in the design of next-generation smart materials for drug delivery, sensing, and other advanced applications. The versatility of boronic acid chemistry, combined with the unique characteristics of the sec-butyl group, opens up a rich design space for innovative polymer architectures.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
  • de Geest, B. G., De Koker, S., & Hennink, W. E. (2011). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI.
  • Maji, S., Vancoillie, G., Voorhaar, L., Zhang, Q., & Hoogenboom, R. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors.
  • Doubly Dynamic Hydrogel Formed by Combining Boronate Ester and Acylhydrazone Bonds. (2020). MDPI.
  • Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols. (2018). PMC.
  • Maji, S., Vancoillie, G., Voorhaar, L., Zhang, Q., & Hoogenboom, R. (2014). RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors.
  • van der Mee, M. A. J., De Pooter, T., De Smedt, S. C., & van Nostrum, C. F. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(30), 4936-4951.
  • Li, J., et al. (2024). General room-temperature Suzuki–Miyaura polymerization for organic electronics.
  • Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties.
  • Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction. (2018). RSC Publishing.
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2022). PMC.
  • Ahmed, I., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly, 154, 987–1011.
  • Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. (2012).
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2020). PMC.
  • N-Coordinated Organoboron in Polymer Synthesis and Material Science. (2022).
  • Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society, 139(15), 5429–5436.
  • Stimuli-Responsive Boron-Based M
  • Synthesis and polymerization of boronic acid containing monomers. (2016).
  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). Poster Board #1276.
  • Multi-Stimuli-Responsive Nanoparticles Formed of POSS-PEG for the Delivery of Boronic Acid-Containing Therapeutics. (2023). PubMed.
  • RAFT Polymerization of Vinyl Esters: Synthesis and Applic
  • Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. (2022). PMC.
  • Free radical and RAFT polymerization of vinyl esters in metal-organic-frameworks. (2017).
  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (2019).
  • RAFT Polymeriz
  • Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene)
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • sec-Butylboronic acid. (n.d.). Santa Cruz Biotechnology.
  • pKa Vaules for Organic and Inorganic Bronsted Acids
  • sec-Butylboronic acid ≥95%. (n.d.). Sigma-Aldrich.
  • n-Butylboronic acid. (n.d.). ChemicalBook.
  • Butylboronic Acid. (n.d.). PubChem.
  • This compound. (n.d.). PubChem.
  • 88496-88-2|sec-Butylboronic acid|BLD Pharm. (n.d.). BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the nuances and challenges associated with the use of 2-butylboronic acid, a secondary alkylboronic acid. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimization strategies to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

When encountering poor yields with secondary alkylboronic acids like this compound, a systematic evaluation of the reaction parameters is crucial. The main culprits are often related to catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid itself.

Initial Troubleshooting Checklist:

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount for the successful coupling of secondary alkylboronic acids. Bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.[1] For instance, Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines like P(t-Bu)₃ have demonstrated efficacy in facilitating challenging couplings.[2] Ensure that your palladium precatalyst, whether Pd(II) or Pd(0), is active and handled under appropriate inert conditions to prevent deactivation.[2][3]

  • Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][5] For alkylboronic acids, stronger bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide are often more effective than weaker bases like sodium carbonate.[2] Ensure the base is finely powdered to maximize its surface area and reactivity.[6]

  • Solvent System: The solvent must be appropriately degassed to prevent oxygen from deactivating the Pd(0) catalyst.[3] A mixture of an organic solvent (e.g., dioxane, THF) with a small amount of water can be beneficial as it can aid in dissolving the base and facilitating the formation of the active boronate species.[2][6]

  • Reaction Temperature: While higher temperatures can overcome activation barriers, they can also accelerate side reactions like protodeboronation.[2][7] It's a delicate balance; start with moderate temperatures (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated form of my starting material (i.e., protodeboronation). How can I mitigate this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with boronic acids that are sensitive to harsh conditions.[7][8]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: If you suspect the base is too harsh, consider switching to a milder option like potassium fluoride (KF).[2]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt, can significantly reduce its susceptibility to protodeboronation.[1][2][7] These derivatives often exhibit enhanced stability and can release the active boronic acid species slowly under the reaction conditions.[8]

  • Anhydrous Conditions: For particularly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[2][9]

  • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to disfavor the degradation pathway.[2]

Q3: What are the best practices for setting up a Suzuki coupling reaction with this compound to ensure reproducibility?

Reproducibility in Suzuki couplings hinges on meticulous experimental setup and the exclusion of atmospheric oxygen and moisture.

Recommended Setup Protocol:

  • Vessel Preparation: Use an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equiv), this compound (or its derivative, 1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas like argon or nitrogen for 15-30 minutes.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and any additional ligand. Then, add the degassed solvent via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature and monitor its progress using TLC or LC-MS.

Troubleshooting Guide: Specific Scenarios

Scenario 1: The reaction stalls, and both starting materials remain unconsumed.

This often points to an issue with the catalyst's activity or the fundamental reaction conditions.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not have been generated or has been deactivated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction.[2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[3] Always use freshly opened or properly stored catalysts and ligands.
Poor Oxidative Addition If your aryl halide is electron-rich or sterically hindered, the oxidative addition step may be slow.[2] Employ more electron-rich and bulky ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), to facilitate this step.[1][2] Increasing the temperature can also help overcome the activation barrier.[2]
Inefficient Transmetalation The boronic acid may not be sufficiently activated. Ensure you are using a strong enough base (e.g., K₃PO₄, Cs₂CO₃) and that it is well-dispersed in the reaction mixture.[2][10] The addition of a small amount of water can sometimes improve the solubility of the base and promote the formation of the active boronate species.[2]
Scenario 2: The aryl halide is consumed, but the desired product yield is low, with significant homocoupling of the boronic acid observed.

This suggests that the transmetalation and reductive elimination steps are not efficient, leading to side reactions.

Potential Cause Recommended Solution
Oxygen Contamination The presence of oxygen can lead to the oxidative homocoupling of boronic acids.[3] Ensure your solvent is rigorously degassed and that the reaction is maintained under a strict inert atmosphere.
Slow Transmetalation/Reductive Elimination The palladium-halide intermediate may be reacting with another boronic acid molecule before the intended cross-coupling can occur. Re-evaluate your ligand choice; ligands with a larger bite angle can sometimes promote reductive elimination. Consider using a different palladium source or ligand combination that has been shown to be effective for B-alkyl Suzuki couplings.[10]
Diagram: Troubleshooting Workflow for Low Yield

Caption: A decision-making flowchart for troubleshooting low-yield Suzuki coupling reactions.

Advanced Optimization Strategies

The Role of Ligands in B-Alkyl Suzuki Couplings

For the coupling of secondary alkyl groups like 2-butyl, the ligand's properties are critical. Electron-rich and sterically bulky phosphine ligands are generally preferred.[1] These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and are thought to promote the rate-limiting transmetalation and reductive elimination steps.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_legend Catalytic Cycle Steps Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X A OxAdd Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR [R-B(OH)3]⁻ B Transmetalation Transmetalation ArPdR->Pd0 Ar-R C RedElim Reductive Elimination ArX Ar-X Boronate [R-B(OH)3]⁻ Product Ar-R Base Base (e.g., OH⁻) BoronicAcid R-B(OH)2 A A: Oxidative Addition B B: Transmetalation C C: Reductive Elimination

Sources

Troubleshooting low yields in 2-Butylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the unique challenges of secondary alkylboronic acids, this Technical Support Center guide provides a deep dive into troubleshooting reactions involving 2-butylboronic acid. As a Senior Application Scientist, my aim is to move beyond generic advice, offering a causal understanding of reaction failures and a clear, systematic path to optimization. The steric hindrance and electronic properties of the sec-butyl group demand a nuanced approach, which we will explore in detail.

Technical Support Center: this compound

Part 1: Troubleshooting Guide - Low Yields & Side Reactions

This section addresses the most common and frustrating issue: low conversion to the desired product. We will dissect the problem systematically, from catalyst choice to the insidious side reaction of protodeboronation.

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how do I fix it?

Low yields in Suzuki-Miyaura couplings involving secondary alkylboronic acids are often traced back to a few key areas: the catalyst system's inability to overcome steric hindrance, slow transmetalation, and competing side reactions.

Possible Cause 1: Inefficient Catalyst System & Steric Hindrance

The bulky nature of the 2-butyl group makes both the transmetalation and the final reductive elimination steps of the catalytic cycle challenging.[1][2] Standard ligands like triphenylphosphine are often inadequate.

  • Expert Explanation: The three-dimensional bulk of the sec-butyl group impedes its transfer from boron to the palladium center (transmetalation). Furthermore, once the sec-butyl group is on the palladium, this same steric bulk can hinder the reductive elimination step that forms the final C-C bond. An effective ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the initial coordination of the coupling partners.

  • Recommended Solutions:

    • Employ Bulky, Electron-Rich Ligands: These ligands are essential for accelerating the key steps of the catalytic cycle. For sterically demanding aryl-alkyl couplings, specific ligands have been developed that show high reactivity.[1][2][3]

    • Use Modern Pre-catalysts: Air-stable Pd(II) pre-catalysts that readily generate the active Pd(0) species in situ can improve consistency and activity.[4]

Table 1: Recommended Catalyst Systems for this compound Coupling

Catalyst/LigandRecommended BaseSolvent SystemKey Advantages
Pd-AntPhos K₃PO₄TolueneExcellent for couplings with di-ortho-substituted aryl halides and secondary alkylboronic acids.[1][2]
Buchwald Ligands (e.g., SPhos, XPhos) K₃PO₄, Cs₂CO₃Dioxane, THF, TolueneBroadly effective for challenging couplings; promotes efficient oxidative addition and reductive elimination.[5]
Bulky P,P=O Ligands K₃PO₄TolueneSpecifically designed to inhibit side reactions in couplings with sterically hindered partners.[6]
Potassium Trimethylsilanolate (TMSOK) with AntPhos TMSOK1,4-DioxaneEnables rapid, anhydrous coupling conditions that can minimize protodeboronation.[7]

Possible Cause 2: Protodeboronation Side Reaction

Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[8] This is a major pathway for boronic acid decomposition, especially with elevated temperatures and certain bases.[5]

  • Expert Explanation: The reaction can proceed through both acid- and base-catalyzed pathways.[8][9] In the context of Suzuki coupling, the base-catalyzed pathway is more relevant. The base (e.g., hydroxide) attacks the boron atom to form a more reactive boronate species. While this is necessary for transmetalation, this boronate can also react with a proton source (like water), leading to the loss of your starting material.

  • Recommended Solutions:

    • Use Milder or Anhydrous Bases: Switch from strong aqueous bases to milder options like potassium fluoride (KF) or use strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[5][7]

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[5]

    • Protect the Boronic Acid: In particularly difficult cases, convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA ester, which are more resistant to protodeboronation.[5][10]

Possible Cause 3: Suboptimal Reaction Conditions (Base, Solvent, Temperature)

The interplay between base, solvent, and temperature is critical.

  • Expert Explanation: The base is not just a passive component; it activates the boronic acid to form the boronate. The solubility of the base and the boronate is crucial. For instance, K₃PO₄ is often effective but has low solubility in purely organic solvents, which is why a small amount of water is often added to facilitate the reaction.[5] However, too much water can promote protodeboronation.

  • Recommended Solutions:

    • Systematic Screening: If initial attempts fail, perform a systematic screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF) and solvents (e.g., Toluene, Dioxane, THF, often with a small percentage of water).[11][12]

    • Ensure Rigorous Degassing: Oxygen can deactivate the palladium catalyst and lead to homocoupling of the boronic acid.[4] Purge the solvent and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[5][11]

Part 2: General FAQs for this compound

This section covers broader questions about handling, stability, and analysis.

Q2: How should I properly store and handle this compound?

Proper storage is the first step to a successful reaction. Boronic acids can degrade over time.

  • Answer: this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated place, preferably refrigerated and under an inert atmosphere (Nitrogen or Argon).[13][14][15] It is hygroscopic and can dehydrate to form cyclic boroxine anhydrides, which may have different reactivity. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[13][16]

Q3: Besides protodeboronation, what other side reactions should I be aware of?

Understanding potential side reactions is key to interpreting your results and optimizing conditions.

  • Answer:

    • β-Hydride Elimination: This is a significant concern for alkylboronic acids, especially secondary ones. The alkylpalladium(II) intermediate can eliminate a β-hydride to form an alkene and a palladium-hydride species, which can then lead to reduction of the aryl halide starting material.[1] The use of bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination.[1][2]

    • Homocoupling: Oxygen can promote the oxidative homocoupling of the boronic acid to form a bibutyl species. This underscores the critical importance of maintaining strictly anaerobic (oxygen-free) reaction conditions.[4]

Q4: What are the best methods for monitoring the progress of my reaction?

Effective reaction monitoring saves time and helps identify problems early.

  • Answer: While Thin Layer Chromatography (TLC) is a quick method for monitoring the disappearance of the limiting reagent (usually the aryl halide), it may not effectively distinguish the product from starting materials or byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the formation of the relatively volatile butyl-aryl product and detecting byproducts like the protodeboronated starting material.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring a wide range of reaction components. Specific HPLC methods have been developed for the high-throughput analysis of boronic acids and can be adapted to monitor reaction progress.[17][18][19]

Part 3: Key Experimental Protocols & Diagrams

Protocol: General Procedure for a Trial Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with Argon or Nitrogen for 15-20 minutes.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., Dioxane/H₂O 10:1, concentration 0.1 M relative to the aryl halide) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C).

  • Monitoring: Stir vigorously and monitor the reaction by taking small aliquots (under inert atmosphere) for analysis by GC-MS or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Diagrams of Key Mechanisms

Visualizing the underlying chemical processes is crucial for true understanding and effective troubleshooting.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition ArPdL2R Ar-Pd(II)L₂-R ArPdL2X->ArPdL2R Transmetalation ArPdL2R->Pd0 Reductive Elimination ArR Product (Ar-R) ArPdL2R->ArR ArX Aryl Halide (Ar-X) ArX->ArPdL2X Boronate Boronate [R-B(OH)₃]⁻ Boronate->ArPdL2R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation Protodeboronation Pathways cluster_base Base-Catalyzed Pathway cluster_acid Acid-Catalyzed Pathway RBOH2 R-B(OH)₂ Boronic Acid RBOH3 [R-B(OH)₃]⁻ Boronate RBOH2->RBOH3 + OH⁻ RBH2O R-B(OH)₂-H⁺ Protonated Acid RBOH2->RBH2O + H⁺ RBOH3->RBOH2 - OH⁻ RH_base R-H Protodeboronation RBOH3->RH_base + H₂O - B(OH)₄⁻ RBH2O->RBOH2 - H⁺ RH_acid R-H Protodeboronation RBH2O->RH_acid + H₂O - B(OH)₃, -H⁺

Caption: Competing acid- and base-catalyzed pathways for protodeboronation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System (Use Bulky Ligand, e.g., AntPhos, SPhos) check_reagents->optimize_catalyst Reagents OK screen_base Screen Base & Solvent (e.g., K₃PO₄, TMSOK; Dioxane, Toluene) optimize_catalyst->screen_base adjust_temp Adjust Temperature (Attempt lower temp to reduce side reactions) screen_base->adjust_temp analyze_byproducts Analyze Byproducts (GC-MS/LC-MS) (Look for protodeboronation, homocoupling) adjust_temp->analyze_byproducts analyze_byproducts->optimize_catalyst Iterate success Yield Improved analyze_byproducts->success Problem Identified

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Protodeboronation - Wikipedia. (2023, September 2). Wikipedia.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. (2015). CORE.
  • Protodeboronation and its application in synthesis. (2022, October 1). ResearchGate.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019, May 22). National Institutes of Health.
  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015, March 16). PubMed.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF. (2014). ResearchGate.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022, November 16). National Institutes of Health.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). RSC Publishing.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025, August 6). ResearchGate.
  • analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). D-Scholarship@Pitt.
  • Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015, October 23). PubMed.
  • Your "Go-To", "just couple already", Suzuki conditions? (2021, February 19). Reddit.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
  • This compound. (n.d.). National Institutes of Health.
  • Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. (1998). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.

Sources

Technical Support Center: Managing Protodeboronation of 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the protodeboronation of 2-butylboronic acid in your experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to mitigate this common side reaction and enhance your synthetic outcomes.

Understanding the Challenge: The Nature of Protodeboronation

Protodeboronation is a well-documented undesired side reaction where the carbon-boron bond of a boronic acid is cleaved by a proton source, resulting in the substitution of the boronic acid group with a hydrogen atom.[1] In the case of this compound, this leads to the formation of butane, consuming your starting material and reducing the yield of your desired coupled product. This process is highly dependent on various factors within your reaction setup, including the choice of base, solvent, and temperature.[1]

Alkylboronic acids, in general, are susceptible to protodeboronation, and their stability can be a critical factor in the success of cross-coupling reactions.[2] This guide will walk you through the mechanisms at play and provide actionable strategies to favor the desired carbon-carbon bond formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I suspect protodeboronation. What's the first thing I should investigate?

A1: The first step in troubleshooting is to confirm that protodeboronation is indeed the primary issue. You can analyze your crude reaction mixture by GC-MS to look for the presence of the protodeboronated side product, which in this case would be the corresponding alkane (butane, though its volatility can make it difficult to detect) from the this compound, and the reduced form of your coupling partner (Ar-H if you are using an aryl halide).[3]

Once confirmed, the most likely culprits are your reaction conditions, specifically the base and the presence of water . Strong bases, especially in aqueous media, can accelerate protodeboronation.[1][4]

Q2: How does the choice of base influence the rate of protodeboronation of this compound?

A2: The base plays a dual role in Suzuki-Miyaura coupling: it's essential for the activation of the boronic acid for transmetalation, but it can also promote protodeboronation.[4][5][6] The generally accepted mechanism involves the formation of a more nucleophilic boronate "ate" complex, which is the active species in the catalytic cycle.[6][7] However, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a proton source (like water) can also directly facilitate the cleavage of the C-B bond.[1]

For secondary alkylboronic acids like this compound, it is often beneficial to use milder bases.

Troubleshooting Flowchart: Diagnosing Low Yields

start Low Yield with this compound check_sm Is Starting Material Consumed? start->check_sm inactive_catalyst Potential Cause: Inactive Catalyst or Ligand check_sm->inactive_catalyst No check_side_products Major Side Products Observed? check_sm->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Ligand inactive_catalyst->optimize_conditions protodeboronation Protodeboronation Product (e.g., Butane, Reduced Aryl Halide) check_side_products->protodeboronation Yes homocoupling Homocoupling Product (e.g., Octane, Biaryl) check_side_products->homocoupling Yes check_side_products->optimize_conditions No/Other mitigation_strategies Implement Mitigation Strategies: - Use Boronic Ester - Milder Base - Anhydrous Conditions protodeboronation->mitigation_strategies degas Improve Degassing Protocol homocoupling->degas

Caption: A logical workflow for diagnosing low yields in Suzuki reactions involving this compound.

Q3: Should I be using this compound directly, or is there a more stable alternative?

A3: For challenging substrates prone to protodeboronation, using a more stable derivative of the boronic acid is a highly effective strategy. Boronic esters, particularly pinacol esters, offer significantly greater stability compared to the free acid.[2][8] They are generally less susceptible to premature decomposition and can slowly release the active boronic acid in situ under the reaction conditions.

Another excellent, albeit more synthetically involved, option is the use of N-methyliminodiacetic acid (MIDA) boronates.[9][10][11] MIDA boronates are exceptionally stable crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[10][11] They release the boronic acid slowly under mild basic conditions, which helps to keep the concentration of the reactive and unstable free boronic acid low, thereby minimizing side reactions like protodeboronation.[10][11]

Reagent FormStructureKey AdvantagesKey Disadvantages
This compound CH3CH2CH(CH3)B(OH)2More reactive, potentially faster reaction times.Lower stability, prone to protodeboronation and oxidation.[2][8]
This compound Pinacol Ester CH3CH2CH(CH3)B(O2C2(CH3)4)Increased stability, easier to handle and purify.[8]May require harsher conditions or longer reaction times for hydrolysis to the active boronic acid.
This compound MIDA Ester (CH3CH2CH(CH3))B(N(CH3)(CH2CO2)2)Exceptionally stable, allows for iterative cross-coupling.[9][10][11]Requires an additional synthetic step to prepare and a deprotection step.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to minimize protodeboronation?

A4: A combination of strategies is often the most effective approach:

  • Reagent Choice: Whenever possible, opt for the pinacol or MIDA ester of this compound for enhanced stability.[8][9][10][11]

  • Base Selection: Use a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[3]

  • Solvent System: While aqueous conditions are common in Suzuki couplings, for substrates highly prone to protodeboronation, consider using anhydrous conditions.[3][12] Solvents like THF or dioxane can be used with a soluble base like potassium trimethylsilanolate (TMSOK).[12] If a biphasic system is necessary, ensure vigorous stirring to maximize the reaction rate.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Elevated temperatures can accelerate protodeboronation.[3]

  • Catalyst System: Employ a highly active catalyst system with a suitable ligand. Buchwald-type ligands, for example, can promote rapid cross-coupling, which can outcompete the slower protodeboronation pathway.[3]

  • Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen-mediated side reactions, such as homocoupling, which can also be a significant issue.[3]

Troubleshooting Guide: Common Scenarios and Solutions

Observed Issue Potential Cause Recommended Solution(s)
Low to no conversion of starting materials. Inactive catalyst or ligand.- Use a fresh batch of palladium catalyst and ligand.- Consider a more robust pre-catalyst.- Ensure rigorous degassing of the reaction mixture.[3]
Significant amount of butane and/or reduced coupling partner detected. Protodeboronation is the dominant pathway.- Switch to the pinacol or MIDA ester of this compound.[8][9][10][11]- Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[3]- Lower the reaction temperature.[3]- Consider running the reaction under anhydrous conditions.[3][12]
Formation of octane and/or biaryl homocoupling products. Presence of oxygen leading to oxidative homocoupling.- Improve the degassing procedure (e.g., freeze-pump-thaw cycles for the solvent).- Use a Pd(0) source directly or ensure efficient in situ reduction of a Pd(II) precatalyst.[3]
Inconsistent yields between runs. - Variable quality of this compound.- Inconsistent degassing.- Variations in base or solvent preparation.- Use a high-purity, fresh batch of the boronic acid or its ester.- Standardize the degassing protocol.- Prepare fresh solutions of bases and use anhydrous solvents for consistency.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol provides a robust starting point for the cross-coupling of this compound pinacol ester with an aryl bromide.

Workflow for Suzuki-Miyaura Coupling

reagents 1. Combine Aryl Bromide, This compound Pinacol Ester, and Base in a Schlenk Flask degas 2. Evacuate and Backfill with Inert Gas (3x) reagents->degas add_solvent_catalyst 3. Add Degassed Solvent and Palladium Catalyst/Ligand degas->add_solvent_catalyst heat 4. Heat to Reaction Temperature (e.g., 80-100 °C) add_solvent_catalyst->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup 6. Aqueous Workup and Extraction monitor->workup purify 7. Purification (e.g., Column Chromatography) workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound pinacol ester, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Add the palladium catalyst to the flask.

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by NMR Spectroscopy

You can monitor the stability of your boronic acid under the reaction conditions (without the palladium catalyst) to gauge its propensity for protodeboronation.

Procedure:

  • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen reaction solvent.

  • In an NMR tube, combine this compound (or its ester), the base, and the solvent containing the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Heat the NMR tube to the intended reaction temperature in a thermostated oil bath.

  • Periodically acquire ¹H NMR spectra over time to monitor the disappearance of the signal corresponding to the 2-butyl group on the boronic acid and the potential appearance of signals for butane.

References

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Cordier, C. J., et al. (2017).
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
  • Cordier, C. J., et al. (2017). Meta -Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester.
  • Studer, A., et al. (2018). ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers.
  • Cammidge, A. N., et al. (2016). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Amerigo Scientific. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Studer, A., et al. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids.
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • González-Bobes, F., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Chem-Station. (2014).
  • Zhang, G., et al. (2012). Effect of solvent on the Suzuki reaction.
  • Matteson, D. S., et al. (2009).
  • Dreher, S. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Hall, D. G., et al. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • Rychnovsky, S. D., et al. (2018). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling.
  • Wasylishen, R. E., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. PubMed Central. [Link]
  • D'Atri, V., et al. (2015). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions.
  • Lloyd-Jones, G. C., et al. (2022).
  • Regalado, E. L., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced applications of organoboron reagents. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation in sterically congested environments. Here, we provide expert insights and practical troubleshooting advice for leveraging the unique properties of 2-butylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of C-C bonds.[1] However, its efficiency can be significantly hampered by steric hindrance, particularly when coupling bulky substrates, such as di-ortho-substituted aryl halides. In these challenging cases, the choice of the boronic acid coupling partner is critical. Secondary alkylboronic acids, like this compound, offer a unique solution for introducing branched alkyl chains, but their successful application requires a nuanced understanding of the reaction mechanism and careful optimization of reaction conditions.

This guide will address common issues encountered when using this compound in sterically demanding couplings and provide evidence-based solutions to enhance reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Suzuki-Miyaura coupling with this compound and a di-ortho-substituted aryl bromide is giving low to no yield. What are the most likely causes and how can I fix it?

Low conversion in such a sterically demanding reaction is a common hurdle. The primary bottlenecks are often the oxidative addition and the transmetalation steps of the catalytic cycle. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates. The key is to use a bulky, electron-rich monodentate phosphine ligand. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is crucial for the oxidative addition to the hindered aryl halide.[2]

  • Recommended Ligands:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points for sterically hindered couplings.[2]

    • Specialized Ligands: For extremely challenging couplings, such as those forming tetra-ortho-substituted biaryls, consider highly specialized ligands like AntPhos.[3]

2. Optimize the Base and Solvent System: The choice of base is critical and is often solvent-dependent. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4]

  • Effective Bases:

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for hindered couplings, used as a fine powder in anhydrous conditions.[4]

    • Cesium Carbonate (Cs₂CO₃): Its higher solubility in organic solvents can be advantageous, especially with challenging substrates.[4]

  • Solvent Considerations:

    • Anhydrous Aprotic Solvents: Toluene and dioxane are common choices. Ensure they are rigorously dried and degassed.

    • Higher Boiling Point Solvents: For particularly sluggish reactions, switching to a higher boiling point solvent like xylenes can allow for increased reaction temperatures, which may be necessary to overcome the activation energy barrier.[3]

3. Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3]

Q2: I'm observing significant formation of a byproduct from the reduction of my aryl halide (dehalogenation), and I'm not getting the desired coupled product. What's causing this and how can I prevent it?

This side reaction is often a consequence of β-hydride elimination, a competitive pathway that is more prevalent with secondary alkylboronic acids like this compound.

Understanding the Problem: After oxidative addition, the palladium complex can react with the alkylboronic acid. If β-hydride elimination occurs from the secondary butyl group, it forms a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated arene.

Solutions:

  • Ligand Selection: The choice of ligand is paramount in suppressing β-hydride elimination. Ligands that promote a rapid reductive elimination of the desired product will outcompete the β-hydride elimination pathway. The unique structure of certain bulky ligands, such as AntPhos, has been shown to be particularly effective in minimizing this side reaction.[3]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the bimolecular transmetalation and reductive elimination steps over the unimolecular β-hydride elimination.

Frequently Asked Questions (FAQs)

Q3: Is this compound stable? How should I store it?

Like many alkylboronic acids, this compound can be susceptible to degradation over time, particularly through protodeboronation, especially in the presence of moisture.[5] It is advisable to store it under an inert atmosphere (nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q4: Can I use a boronic ester of 2-butanol instead of the free boronic acid? What are the advantages?

Yes, using a boronic ester, such as a pinacol ester, is a common and often advantageous strategy.

  • Enhanced Stability: Boronic esters are generally more stable than their corresponding boronic acids, making them less prone to protodeboronation and easier to handle and store.[6]

  • Modified Reactivity: In some cases, boronic esters can exhibit different reactivity profiles and may lead to improved yields and cleaner reactions, particularly in anhydrous conditions.[7] However, the transmetalation step may be slower compared to the corresponding boronate anion formed from the boronic acid and base.

Q5: What is the optimal palladium precursor for these types of reactions?

While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used palladium sources, for challenging couplings, using a pre-formed palladium-ligand complex (precatalyst) can offer advantages in terms of stability and catalytic activity.[5] These precatalysts ensure the formation of the active Pd(0) species and can lead to more reproducible results.

Q6: How can I monitor the progress of my sterically hindered Suzuki coupling?

Monitoring the reaction is crucial for optimization. The most common methods are:

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify byproducts, aiding in troubleshooting.

Data Presentation

Parameter Recommendation for Sterically Hindered Couplings with this compound Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst (e.g., SPhos Pd G3)Precatalysts can offer improved stability and reproducibility.
Ligand Bulky, electron-rich monodentate phosphines (e.g., SPhos, XPhos, AntPhos)Promotes oxidative addition and accelerates reductive elimination, minimizing side reactions.[2][3]
Base K₃PO₄ (finely powdered), Cs₂CO₃Strong, non-nucleophilic bases that effectively form the active boronate species.[4]
Solvent Anhydrous, degassed toluene, dioxane, or xylenesHigher boiling point solvents allow for increased reaction temperatures if needed.[3]
Temperature 80 - 140 °CHigher temperatures are often required to overcome the activation energy of sterically demanding steps.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen-induced catalyst decomposition and boronic acid homocoupling.[5]

Experimental Protocols & Visualizations

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the required time (monitor by TLC, GC-MS, or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams

Suzuki_Cycle_Hindrance Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-B(OH)₂ + Base PdII_R Ar-Pd(II)-R(L) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim BetaElim β-Hydride Elimination PdII_R->BetaElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product PdH Ar-Pd(II)-H(L) BetaElim->PdH Dehalogenation Dehalogenated Byproduct (Ar-H) PdH->Dehalogenation Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the competitive β-hydride elimination pathway with secondary alkylboronic acids.

Troubleshooting_Flowchart Start Low Yield in Sterically Hindered Coupling CheckLigand Is the ligand a bulky, electron-rich phosphine? (e.g., SPhos, AntPhos) Start->CheckLigand ChangeLigand Switch to a more appropriate ligand. CheckLigand->ChangeLigand No CheckBaseSolvent Are the base and solvent optimized? (e.g., K₃PO₄ in Toluene) CheckLigand->CheckBaseSolvent Yes ChangeLigand->CheckBaseSolvent ChangeBaseSolvent Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., Xylenes). CheckBaseSolvent->ChangeBaseSolvent No CheckTemp Is the reaction temperature high enough? CheckBaseSolvent->CheckTemp Yes ChangeBaseSolvent->CheckTemp IncreaseTemp Increase temperature (100-140 °C). CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success

Caption: A troubleshooting workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

References

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ResearchGate.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1042. [Link]
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 213. [Link]
  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(11), 4187–4196. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross-coupling reaction. (2020, February 13). YouTube.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2019). ResearchGate.
  • Li, T., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025, May 7). Reddit.
  • Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. (2019, October 1). Semantic Scholar.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: a versatile C–C bond-forming tool. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
  • ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. (2011). ResearchGate.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 225-229. [Link]
  • Atroposelective synthesis of tetra-ortho-substituted biaryls by catalyst-controlled non-canonical polyketide cyclizations. (2019). ResearchGate.
  • Optimization of tetra-ortho-substituted biaryls. (n.d.). ResearchGate.

Sources

Technical Support Center: Catalyst Screening for Improved 2-Butylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst screening in 2-butylboronic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C(sp³)–C(sp²) Suzuki-Miyaura cross-coupling with secondary alkylboronic acids. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Secondary Alkylboronic Acid Coupling

The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, the use of secondary alkylboronic acids, such as this compound, presents unique challenges compared to their aryl or primary alkyl counterparts.[1] These challenges primarily stem from the inherent instability of the boronic acid and the steric hindrance around the boron center.[2] Key issues include:

  • Protodeboronation: The undesired cleavage of the C-B bond by a proton source, leading to the formation of butane and a reduction in yield. This is a common side reaction with alkylboronic acids.[3]

  • Slow Transmetalation: The transfer of the butyl group from boron to the palladium catalyst can be sluggish due to steric hindrance.[4]

  • β-Hydride Elimination: A potential side reaction that can compete with reductive elimination, leading to byproducts.[5]

This guide will equip you with the knowledge to overcome these obstacles through strategic catalyst and condition screening.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is giving a low yield. What are the most likely causes?

A1: Low yields in this compound couplings can typically be attributed to one or more of the following factors:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing (indicated by the formation of palladium black). This can be exacerbated by the presence of oxygen.[6]

  • Significant Protodeboronation: Your this compound may be degrading faster than it is consumed in the catalytic cycle. This is often promoted by strong bases and the presence of water.[7]

  • Inefficient Catalyst System: The chosen ligand may not be suitable for the sterically demanding this compound. Bulky and electron-rich ligands are generally required for this type of coupling.[8]

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in activating the boronic acid.[9] Its strength and solubility, in conjunction with the solvent, can dramatically affect the reaction rate and yield.

Q2: I'm observing a significant amount of butane as a byproduct. How can I minimize protodeboronation?

A2: Protodeboronation is a major challenge with this compound. To mitigate this, consider the following strategies:

  • Use a Milder or Anhydrous Base: Strong aqueous bases can accelerate protodeboronation. Switching to a milder base like potassium phosphate (K₃PO₄) or using an anhydrous base such as potassium trimethylsilanolate (TMSOK) can be beneficial.[4][6]

  • Employ a More Stable Boronic Acid Surrogate: A highly effective approach is to use a more stable derivative of this compound. Common alternatives include:

    • Pinacol esters (2-butyl-Bpin): These are generally more stable towards protodeboronation.[4]

    • Potassium trifluoroborate salts (sec-butyl-BF₃K): These are often crystalline, air-stable solids that slowly release the boronic acid in situ.[5]

  • Anhydrous Conditions: While some Suzuki couplings benefit from water, for sensitive substrates like this compound, switching to anhydrous solvents can reduce the rate of protodeboronation.[4]

  • Lower Reaction Temperature: High temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.[6]

Q3: My reaction seems to stall before completion. What can I do to improve the reaction rate?

A3: Sluggish reactions are often due to a suboptimal catalyst system or reaction conditions. To improve the rate:

  • Switch to a More Active Catalyst System: For C(sp³)-C(sp²) couplings, palladium precatalysts with bulky, electron-rich phosphine ligands are often necessary. Consider screening ligands such as AntPhos, Buchwald ligands (e.g., SPhos, XPhos), or other trialkylphosphines.[10][11]

  • Optimize the Base: The choice of base is critical. A screen of bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The base should be finely powdered to ensure good solubility and reactivity.[9]

  • Increase the Temperature: While this can increase the risk of protodeboronation, a modest increase in temperature (e.g., from 80 °C to 100 °C) can overcome the activation energy barrier for transmetalation.[6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during this compound coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Insufficiently reactive aryl halide. 3. Poor solubility of reagents.1. Use a fresh, high-quality palladium precatalyst. Consider a more active system (e.g., a G3 Buchwald precatalyst). Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[6] 2. If using an aryl chloride, consider switching to the corresponding bromide or iodide, which are more reactive in oxidative addition.[12] 3. Screen different solvents (e.g., toluene, dioxane, THF) to ensure all components are in solution at the reaction temperature.[13]
Significant Protodeboronation 1. High reaction temperature. 2. Strong or highly aqueous base. 3. Inherent instability of this compound.1. Reduce the reaction temperature. This is a trade-off between rate and selectivity. 2. Use a milder base (e.g., K₃PO₄) or an anhydrous base (e.g., TMSOK).[4] 3. Use a more stable derivative like this compound pinacol ester or potassium sec-butyltrifluoroborate.[5]
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst under suboptimal reduction conditions.1. Ensure thorough degassing of the reaction mixture and solvent. Maintain a positive pressure of an inert gas (argon or nitrogen).[6] 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[14]
Difficulty in Product Purification 1. Co-elution with boronic acid byproducts.1. An acidic or basic wash during the workup can help remove boronic acid residues. For example, a wash with aqueous NaOH can remove unreacted boronic acid.

Catalyst and Condition Screening for this compound Coupling

The selection of the catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table provides a starting point for screening, based on literature precedents for secondary alkylboronic acids.

Catalyst System Typical Base Solvent Temperature (°C) Reported Yields (for sec-alkyl) Key Considerations
Pd(OAc)₂ / AntPhosK₃PO₄Xylenes130Good to ExcellentAntPhos has shown excellent reactivity for sterically hindered couplings.[11]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT - 80GoodP(t-Bu)₃ is a very electron-rich and bulky ligand, effective for challenging couplings.[15]
XPhos Pd G3K₃PO₄ or Cs₂CO₃THF or Toluene80-100Good to ExcellentBuchwald precatalysts are generally robust and efficient for a wide range of substrates.[16]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Moderate to GoodA more traditional catalyst, may require optimization for secondary alkylboronic acids.[17]
Pd(OAc)₂ / PCy₃K₃PO₄TolueneRT - 80Moderate to GoodPCy₃ is another effective trialkylphosphine ligand.[15]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in this compound Coupling

This protocol outlines a general procedure for screening different catalyst systems for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (2.0-3.0 equiv)

  • Degassed solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the chosen base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[18][19]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by GC-MS

Sample Preparation:

  • At various time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.

  • Quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).

  • Filter the quenched sample through a small plug of silica gel to remove the catalyst and base.

GC-MS Analysis:

  • Column: A standard non-polar column (e.g., HP-5MS) is typically suitable.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Method: Develop a temperature gradient method that allows for the separation of the starting materials, product, and potential byproducts (e.g., butane, homocoupled products).

  • Quantification: Determine the relative amounts of starting material and product by comparing their peak areas to that of the internal standard.

Visualizations

Catalytic Cycle and Common Pitfalls

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR')₂⁻) PdII->Transmetalation PdII_R1R2 R¹-Pd(II)-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid This compound (R²-B(OH)₂) Protodeboronation Protodeboronation (+H⁺) BoronicAcid->Protodeboronation Boronate Activated Boronate (R²-B(OR')₂⁻) BoronicAcid->Boronate Activation Butane Butane (R²-H) Protodeboronation->Butane Yield Loss Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in this compound Coupling Check_SM Is Starting Material Consumed? Start->Check_SM Check_Side_Products Major Side Products Observed? Check_SM->Check_Side_Products Yes Inactive_Catalyst Potential Inactive Catalyst or Conditions - Check catalyst quality and loading - Screen ligands (e.g., AntPhos, XPhos) - Increase temperature incrementally - Verify reagent purity Check_SM->Inactive_Catalyst No Protodeboronation Protodeboronation is Dominant - Use milder/anhydrous base (K₃PO₄, TMSOK) - Use boronic ester or trifluoroborate salt - Lower reaction temperature - Use anhydrous solvent Check_Side_Products->Protodeboronation Butane (Protodeboronation) Homocoupling Homocoupling is an Issue - Ensure rigorous degassing (Ar/N₂) - Use a Pd(0) precatalyst Check_Side_Products->Homocoupling Homocoupling Products

Caption: A logical workflow for diagnosing low yields in this compound coupling reactions.

References

  • Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Gooßen, L. J., et al. (2018). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides (top), boronic acids (bottom).
  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
  • ResearchGate. (2018). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]
  • ResearchGate. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
  • ResearchGate. (2000).
  • PubMed. (2011).
  • Wikipedia.
  • MDPI. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Semantic Scholar. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I)
  • ResearchGate.
  • ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • National Institutes of Health. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • PubMed. (2005). Benchtop monitoring of reaction progress via visual recognition with a handheld UV lamp: in situ monitoring of boronic acids in the Suzuki-Miyaura reaction. [Link]
  • National Institutes of Health. (2022).
  • Semantic Scholar. Protodeboronation of tertiary boronic esters: asymmetric synthesis of tertiary alkyl stereogenic centers. [Link]
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
  • University of Rochester.
  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]
  • MDPI. (2021).
  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Reddit. (2017).
  • The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-butylboronic acid. As a secondary alkylboronic acid, this reagent is a valuable tool for introducing C(sp³)-hybridized centers in Suzuki-Miyaura cross-coupling reactions, a critical transformation in modern synthetic chemistry. However, its reactivity is nuanced and highly dependent on reaction parameters, particularly the choice of base and solvent. This guide provides in-depth, field-proven insights into navigating these challenges, structured as a series of frequently asked questions and troubleshooting scenarios to ensure your experiments are successful, reproducible, and efficient.

Frequently Asked Questions (FAQs)

Q1: Why is a base mandatory for the Suzuki-Miyaura coupling of this compound?

A base is not merely an additive; it is a fundamental activator in the catalytic cycle. The Suzuki-Miyaura reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.[1] For the critical transmetalation step to occur, the organoboron reagent must transfer its organic group (the 2-butyl group) to the palladium center.

Boronic acids, in their neutral state, are relatively weak Lewis acids and poor nucleophiles. The base reacts with the this compound to form a tetracoordinate boronate species, often referred to as an "ate" complex (e.g., [R-B(OH)₃]⁻). This process increases the electron density on the boron atom, enhancing the nucleophilicity of the 2-butyl group and dramatically accelerating its transfer to the electron-deficient Pd(II) center.[2][3] Without the base, the rate of transmetalation is prohibitively slow, and the coupling reaction will not proceed efficiently.

Q2: What are the distinct roles of the solvent in this reaction?

The solvent plays several critical roles that extend beyond simply dissolving the reactants:

  • Solubilization: It must create a homogeneous phase for the this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the ligand.

  • Base Compatibility: Many effective bases (e.g., K₃PO₄, Cs₂CO₃) are inorganic salts with limited solubility in purely organic solvents. Solvents like dioxane or tetrahydrofuran (THF) are often used with a co-solvent, typically water, to dissolve the base and facilitate its interaction with the boronic acid.[4][5]

  • Stabilization of Intermediates: The polarity of the solvent affects the stability of charged or polar intermediates in the catalytic cycle, influencing the overall reaction rate.[6]

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction. Many C(sp³)–C(sp²) couplings require heating to overcome the activation energy barriers associated with secondary alkylboronic acids.

Q3: How does the strength and type of base impact the reaction with this compound?

The choice of base is a delicate balance between promoting the desired reaction and minimizing side reactions.

  • Strong Bases (e.g., NaOH, KOH, t-BuOK): These bases rapidly form the active boronate species, which can lead to faster reaction rates. However, their high basicity can be detrimental. They can promote unwanted side reactions such as β-hydride elimination from the 2-butyl group, especially at elevated temperatures. Furthermore, they are incompatible with base-sensitive functional groups (like esters) on the coupling partners.[2]

  • Moderate Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the bases of choice for challenging couplings involving alkylboronic acids. They are strong enough to facilitate boronate formation without being overly aggressive. Cesium carbonate (Cs₂CO₃) is often particularly effective, which is attributed to the high solubility of its boronate salt and the ability of the Cs⁺ cation to facilitate the removal of halide from the palladium center.[3]

  • Weak Bases (e.g., KF): Fluoride ions can also activate boronic acids. Potassium fluoride (KF) is a mild option that can be effective in specific cases, particularly when base-labile groups are present.[2]

BaseTypical pKa (Conjugate Acid)Common Applications & Notes
KOH ~15.7Strong base, high reactivity. Risk of side reactions and functional group incompatibility.
K₂CO₃ ~10.3Common, inexpensive. Moderate reactivity, often requires higher temperatures.
K₃PO₄ ~12.3Excellent general-purpose base for alkyl Suzuki. Good balance of reactivity and mildness.
Cs₂CO₃ ~10.3Highly effective, often provides superior results due to solubility and cation effects. More expensive.
t-BuOK ~17Very strong, non-nucleophilic. Used in anhydrous systems, but high risk of β-hydride elimination.
Q4: Which solvent system is best for this compound, and should it be aqueous or anhydrous?

There is no single "best" solvent system; the optimal choice depends on the specific substrates, catalyst, and base.

  • Aqueous Systems (e.g., Dioxane/H₂O, THF/H₂O): This is the most common approach. A small amount of water is essential for dissolving inorganic bases like K₃PO₄.[5] Water participates in the equilibrium that forms the active hydroxyboronate species.[3] However, an excess of water can be detrimental, promoting the undesired side reaction of protodeboronation, where the C-B bond is cleaved by a proton.[7]

  • Anhydrous Systems (e.g., THF, 2-MeTHF, Dioxane): These systems can be advantageous, particularly when using organic-soluble bases like potassium trimethylsilanolate (TMSOK) or when substrates are sensitive to water.[4] Anhydrous conditions can sometimes lead to faster reactions and suppress hydrolytic side reactions. However, ensuring truly anhydrous conditions requires careful experimental technique (e.g., using freshly distilled solvents and flame-dried glassware).

SolventPolarity (Dielectric Const.)Boiling Point (°C)Common Use Cases
Toluene 2.4111Non-polar, good for high-temperature reactions. Often used with phosphine ligands.
THF 7.666Polar aprotic, very common. Often used in aqueous mixtures.
1,4-Dioxane 2.2101Low polarity, higher boiling point than THF. Excellent for aqueous systems.
DMF 36.7153Highly polar aprotic. Can improve solubility but may be difficult to remove.
2-MeTHF 7.080Greener alternative to THF with a higher boiling point.

Troubleshooting Guide

Problem: My reaction shows low or no yield of the coupled product.
  • Possible Cause 1: Inefficient Transmetalation. The activation of the this compound may be insufficient.

    • Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃. The latter is often superior for challenging secondary alkyl couplings.[3] Ensure your base is finely powdered and of high purity.

  • Possible Cause 2: Poor Solvent Choice. The reactants, particularly the base, may not be sufficiently soluble to participate in the reaction.

    • Solution: If using an inorganic base, ensure a sufficient amount of water is present in your solvent system (e.g., a 10:1 to 4:1 ratio of organic solvent to water). If the reaction is still sluggish, switching to a solvent with a higher boiling point like dioxane to increase the reaction temperature may be necessary.

  • Possible Cause 3: Catalyst Deactivation. The palladium catalyst may have been poisoned or has precipitated from the solution as palladium black.

    • Solution: Ensure all reagents and the solvent are rigorously degassed before adding the catalyst. Oxygen can lead to the formation of phosphine oxides (if using phosphine ligands) and promote unwanted homocoupling, deactivating the catalyst.[8]

Problem: I am observing significant protodeboronation (replacement of the boronic acid with -H).
  • Possible Cause 1: Excess Water or Protic Source. The C(sp³)–B bond is susceptible to cleavage by protons, a process often accelerated by excess water and high temperatures.[4]

    • Solution: Reduce the amount of water in your solvent system. Use the minimum required to dissolve the base. Alternatively, consider switching to an anhydrous system with a soluble organic base. If high temperatures are required, try to minimize the reaction time.

  • Possible Cause 2: Base-Mediated Decomposition. Certain strong bases can promote pathways that lead to protodeboronation.

    • Solution: Switch to a milder base. K₃PO₄ is often a good compromise. In some cases, using boronic esters (e.g., pinacol esters) instead of the boronic acid can increase stability and reduce protodeboronation.[5]

Problem: The reaction is sluggish and stalls before completion.
  • Possible Cause 1: Slow Reductive Elimination. The final step of the catalytic cycle can be slow for sterically hindered products formed from secondary alkyl groups.

    • Solution: This is primarily a ligand and catalyst issue, but solvent and base play a role. Ensure you are using a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃). Increasing the temperature, by switching to a higher-boiling solvent like dioxane, can often accelerate this step.

  • Possible Cause 2: Product Inhibition. The product formed may coordinate to the palladium center, slowing down catalyst turnover.

    • Solution: Increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) may help overcome this. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd R'-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R'-X) Transmetal R'-Pd(II)L₂-R OxAdd->Transmetal Transmetalation ([R-B(OH)₃]⁻) Transmetal->Pd0 Reductive Elimination (R-R') ReductElim Product Formation Transmetal->ReductElim ReductElim->Pd0 Regenerates Catalyst

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role of Base in Boronic Acid Activation

Base_Activation BoronicAcid 2-Butyl-B(OH)₂ (Weakly Nucleophilic) Boronate [2-Butyl-B(OH)₃]⁻ 'Ate' Complex (Strongly Nucleophilic) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) TransmetalStep Facilitates Transmetalation to Pd(II) Boronate->TransmetalStep

Caption: Activation of this compound by a base to form the nucleophilic boronate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • 1,4-Dioxane and H₂O (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge with a stream of inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (SPhos).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. If the aryl halide is a liquid, add it at this stage.

  • Degassing (Optional but Recommended): For best results, subject the sealed reaction mixture to three cycles of "freeze-pump-thaw" to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
  • Dykstra, K. D., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH Public Access. [Link]
  • Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
  • Carretero, J. C., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). The role of solvents in chemical reactions. Proceedings of the Indian Academy of Sciences - Section A. [Link]
  • ReAgent. (2020). What Is The Role Of A Solvent In A Chemical Reaction?[Link]
  • Wikipedia. (n.d.). Solvent effects. [Link]

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Frequently Asked Questions (FAQs): Understanding 2-Butylboronic Acid Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for chemists and pharmaceutical scientists, this Technical Support Center provides in-depth guidance on a persistent challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of 2-butylboronic acid, which leads to the formation of octane as a byproduct. This guide offers practical, field-tested solutions and explains the chemical principles behind them to ensure robust and high-yielding reactions.

This section addresses the fundamental questions surrounding the homocoupling of this compound, providing the foundational knowledge needed to troubleshoot and prevent this common side reaction.

Q1: What is boronic acid homocoupling, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical dimer. This reaction produces octane (C₈H₁₈), consuming the valuable boronic acid, reducing the yield of the desired cross-coupled product, and complicating the purification process by introducing a nonpolar byproduct.

Q2: What are the primary mechanisms that cause the homocoupling of this compound?

A2: There are two predominant pathways that lead to the homocoupling of boronic acids in palladium-catalyzed reactions:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor. Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[1][2][3] This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1] Rigorous exclusion of oxygen is one of the most effective strategies to suppress this pathway.[2][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) species can react directly with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[1][5] This is particularly problematic at the beginning of the reaction when the concentration of Pd(II) is highest.

Below is a diagram illustrating the desired cross-coupling cycle versus the interfering homocoupling pathways.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X Pd_Intermediate R¹-Pd(II)L₂-X OA->Pd_Intermediate TM Transmetalation Pd_Intermediate->TM R²-B(OH)₂ (Base) Pd_Diorgano R¹-Pd(II)L₂-R² TM->Pd_Diorgano RE Reductive Elimination Pd_Diorgano->RE RE->Pd0 Product R¹-R² RE->Product Pd0_homo Pd(0)L₂ PdII_O2 Pd(II) Species Pd0_homo->PdII_O2 Oxidation O2 O₂ O2->PdII_O2 TM1 First Transmetalation PdII_O2->TM1 R²-B(OH)₂ Pd_Mono_R2 R²-Pd(II)L₂-OH TM1->Pd_Mono_R2 TM2 Second Transmetalation Pd_Mono_R2->TM2 R²-B(OH)₂ Pd_Di_R2 R²-Pd(II)L₂-R² TM2->Pd_Di_R2 RE_homo Reductive Elimination Pd_Di_R2->RE_homo RE_homo->Pd0_homo Homocoupling_Product R²-R² (Octane) RE_homo->Homocoupling_Product PdII_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_Precatalyst->TM1 Direct Reaction Troubleshooting_Homocoupling start High Octane by GC-MS? check_degas 1. Review Degassing Protocol start->check_degas improve_degas Action: Implement rigorous degassing. Use freeze-pump-thaw or sparge with Ar/N₂ for 30+ min. check_degas->improve_degas Insufficient? check_catalyst 2. Examine Catalyst Choice check_degas->check_catalyst Sufficient. improve_degas->check_catalyst catalyst_solution Action: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent (e.g., potassium formate) if using a Pd(II) precatalyst. check_catalyst->catalyst_solution Using Pd(II)? check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Using Pd(0). catalyst_solution->check_conditions conditions_solutions Action: - Use a weaker base (K₂CO₃, K₃PO₄). - Lower the reaction temperature. - Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). - Use anhydrous aprotic solvents (Dioxane, Toluene). check_conditions->conditions_solutions Suboptimal? check_addition 4. Modify Reagent Addition check_conditions->check_addition Optimal. conditions_solutions->check_addition addition_solution Action: Add this compound solution slowly via syringe pump to keep its instantaneous concentration low. check_addition->addition_solution Adding all at once? end Homocoupling Minimized check_addition->end Already adding slowly. addition_solution->end

Sources

Technical Support Center: 2-Butylboronic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of moving chemical syntheses from the bench to production requires a deep understanding of both the underlying chemical principles and the physical realities of a larger scale. This Technical Support Center is designed for researchers, chemists, and process development professionals who are navigating the scale-up of reactions involving 2-butylboronic acid.

As a Senior Application Scientist, my goal is to provide not just protocols, but the rationale behind them. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter, grounded in established scientific principles and practical, field-proven insights.

Section 1: Starting Material Quality and Stability

The success of any large-scale reaction begins with well-characterized and stable starting materials. Boronic acids, in particular, present unique challenges that can be exacerbated during scale-up.

Q1: My this compound appears oily or has become a solid mass, unlike the fine powder I started with. Is it still usable?

A1: This is a very common observation. Boronic acids have a strong tendency to dehydrate and form cyclic trimers called boroxines (anhydrides).[1] This process is an equilibrium that is driven by the removal of water and can be favored at higher temperatures.[2] The resulting boroxine is often an oily or waxy solid.

For many applications, particularly Suzuki-Miyaura coupling reactions, the boroxine can often be used directly.[1] In the presence of water and a base during the reaction setup, the equilibrium can shift back toward the active boronic acid monomer. However, there are critical considerations for scale-up:

  • Stoichiometry: The formation of boroxine changes the molecular weight of the reagent. If you are weighing out a significant quantity of what you assume is the boronic acid (MW: 101.94 g/mol ), but a large portion of it is the boroxine, your stoichiometry will be incorrect, potentially leading to lower yield and more side products.

  • Purity Assessment: It is crucial to assess the purity of the material. Significant degradation beyond simple dehydration can impact reaction performance.[1]

  • Recommendation: Before committing to a large-scale reaction, run a small-scale test with the aged material to confirm its reactivity. If stoichiometry is critical, consider techniques that can help break up the boroxine, such as dissolving the sample in a coordinating solvent like methanol prior to use.[3]

Q2: What is the best way to synthesize this compound on a multi-kilogram scale, and what are the key safety concerns?

A2: The most common and scalable method for preparing this compound is the reaction of a Grignard reagent (n-butylmagnesium bromide or chloride) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[4][5][6]

The primary challenge and safety hazard in this synthesis is managing the highly exothermic nature of Grignard reagent formation and its subsequent reaction.[7][8] A runaway reaction is a significant risk on a larger scale due to the decrease in the surface-area-to-volume ratio, which drastically reduces the efficiency of heat removal.[8][9]

Protocol 1: Kilogram-Scale Synthesis of this compound via Grignard Reaction

Objective: To provide a representative workflow for the safe, controlled synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • n-Butyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • Reactor Setup: Equip a suitable, flame-dried reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

  • Grignard Initiation: Charge the reactor with magnesium turnings and a single crystal of iodine under an inert atmosphere. Add a small portion of anhydrous THF to cover the magnesium.

  • Grignard Formation: Add approximately 5-10% of the n-butyl bromide solution (dissolved in anhydrous THF) to the magnesium suspension. Observe for signs of initiation, such as bubbling, a color change to grayish-brown, and a noticeable exotherm.[7]

  • Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining n-butyl bromide solution. The addition rate is critical and must be controlled to maintain the internal temperature at a manageable level (e.g., 30-40 °C), using external cooling as needed. A syringe pump or automated dosing system is highly recommended for precise control.[7]

  • Borylation: After the Grignard formation is complete, cool the reactor to a low internal temperature (e.g., below -60 °C). Slowly add the triisopropyl borate, ensuring the temperature does not exceed -50 °C.[4] Multiple additions of Grignard reagents to the borate are a common side reaction, which is minimized by these low temperatures.[6]

  • Hydrolysis (Quench): Once the borylation is complete, allow the mixture to warm slowly. The reaction is then carefully quenched by the slow addition of aqueous HCl. This step is also exothermic and requires cooling.

  • Work-up & Isolation: Perform an aqueous work-up. Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., ether or ethyl acetate), combine the organic extracts, and dry over magnesium sulfate.[4] The product can then be isolated by removing the solvent under reduced pressure and purified, typically by recrystallization.[4]

Diagram 1: Safety-Critical Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control Points Start Flame-Dried Reactor Under Inert Gas Initiation Initiate Grignard (Observe Exotherm) Start->Initiation Reagents Anhydrous Solvents & Reagents Reagents->Initiation Addition Controlled Addition of Alkyl Halide Initiation->Addition Confirmation Control1 Monitor Temp: Initiation Initiation->Control1 Borylation Low-Temp Addition of Borate Ester Addition->Borylation Complete Control2 Monitor Temp: Addition Rate Addition->Control2 Quench Controlled Quench (Acid Hydrolysis) Borylation->Quench Complete Control3 Monitor Temp: Borylation Borylation->Control3 Control4 Monitor Temp: Quench Rate Quench->Control4

Caption: Safety-critical control points in Grignard synthesis.

Section 2: Scale-Up Reaction & Side Reaction Mitigation

Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces new variables and often amplifies minor side reactions into significant problems.

Q3: My Suzuki-Miyaura coupling reaction works well on a 1-gram scale, but the yield drops significantly at the 100-gram scale. What are the most likely causes?

A3: This is a classic scale-up challenge.[10][11] The chemistry itself doesn't change, but physical and kinetic factors become dominant. Several issues could be at play:

  • Ineffective Mixing: Magnetic stirring is often insufficient for larger volumes, especially in heterogeneous mixtures (common in Suzuki couplings with inorganic bases).[9] This leads to poor mass transfer, localized concentration gradients, and "hot spots," which can degrade the catalyst or reagents.

    • Solution: Use a mechanical overhead stirrer. The stirrer design (e.g., anchor, pitched-blade turbine) and speed must be optimized for the reactor geometry and viscosity of the slurry. Baffles may be needed to improve turbulence.[9]

  • Poor Heat Transfer: As mentioned, larger reactors have a lower surface-area-to-volume ratio.[9] This means they can't dissipate heat as effectively. If your reaction is exothermic, the internal temperature can rise uncontrollably, leading to side reactions or catalyst decomposition.

    • Solution: Perform reaction calorimetry (RC1) studies to understand the heat flow of your reaction.[9] This data is essential for ensuring that the plant's cooling capacity can handle the heat output. Run the reaction at the lowest effective temperature.[12]

  • Oxygen Sensitivity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[1] On a small scale, achieving an inert atmosphere is relatively simple. On a larger scale, ensuring the entire system (reactor headspace, solvents, reagents) is rigorously deoxygenated is more challenging and absolutely critical.

    • Solution: Use multiple vacuum/inert gas backfill cycles. Degas all solvents thoroughly (sparging with argon or nitrogen is common). Add the palladium catalyst under a positive pressure of inert gas.[1]

  • Protodeboronation: This is one of the most common failure modes for boronic acid couplings.[1][2] It is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material. It is often promoted by excess water, strong bases, and high temperatures.[2] What might be a minor issue on a small scale can become the dominant pathway if a reaction is overheated or held at temperature for too long during scale-up.

    • Solution: Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF) instead of strong hydroxides.[2] Carefully control the amount of water in the reaction; while some water can be beneficial, excess is detrimental.[1][2] If protodeboronation is severe, consider using a more stable boronic acid derivative like a pinacol ester or a potassium trifluoroborate salt.[2][13][14] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing degradation.[2][14]

Diagram 2: Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield on Scale-Up CheckMixing Is Mixing Adequate? Start->CheckMixing CheckTemp Is Temperature Controlled? CheckMixing->CheckTemp Yes ImproveMixing Implement Mechanical Stirrer Optimize Agitation CheckMixing->ImproveMixing No CheckInert Is Atmosphere Inert? CheckTemp->CheckInert Yes ImproveTemp Perform Calorimetry Reduce Reaction Temp CheckTemp->ImproveTemp No CheckSideReaction Protodeboronation or Homocoupling Observed? CheckInert->CheckSideReaction Yes ImproveInert Degas Solvents Rigorously Use Multiple Purge Cycles CheckInert->ImproveInert No MitigateSideReaction Use Milder Base (K₃PO₄) Control Water Content Consider Boronate Ester CheckSideReaction->MitigateSideReaction Yes Success Yield Improved CheckSideReaction->Success No (Other Issue) ImproveMixing->Start ImproveTemp->Start ImproveInert->Start MitigateSideReaction->Start

Caption: A decision tree for troubleshooting scale-up issues.

Section 3: Work-up and Purification

Isolating the desired product in high purity is often more challenging at scale than the reaction itself. Methods that are convenient in the lab, like column chromatography, are often impractical or prohibitively expensive for multi-kilogram quantities.[11]

Q4: How can I efficiently remove unreacted this compound and related boric acid impurities during a large-scale work-up without using chromatography?

A4: An extractive work-up that leverages the acidic nature of the boronic acid is the most scalable method. Boronic acids can be converted into their highly water-soluble boronate salts by washing with a basic aqueous solution.[2][15]

Protocol 2: Basic Extractive Work-up for Boronic Acid Removal

Objective: To remove acidic boron-containing impurities from an organic product stream.

Procedure:

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, toluene, MTBE) in which your product is soluble.

  • Base Wash: Transfer the diluted mixture to a large separatory funnel or a jacketed reactor equipped for liquid-liquid extraction. Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2]

  • Separation: Agitate the biphasic mixture thoroughly but carefully to avoid emulsion formation. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat: Repeat the base wash 1-2 more times to ensure complete removal of the boronate salt.

  • Neutralization & Final Washes: Wash the organic layer with water and then with brine to remove residual base and salts.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which should now be substantially free of boronic acid impurities.

Note: This method is effective for neutral or basic products. If your product is acidic, this method will not work and alternative purification strategies like crystallization must be developed.

Q5: My product is an amorphous solid or an oil, and I can't purify it by crystallization. What are my options on a large scale?

A5: This is a significant challenge. If standard crystallization fails, consider the following scalable options:

  • Trituration: Stirring the crude material as a slurry in a solvent where the product is poorly soluble but the impurities are soluble can be very effective.[16]

  • Solvent/Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" in which the product is insoluble to induce precipitation or crystallization.[17]

  • Derivatization: In some cases, it may be possible to form a crystalline derivative of your product (e.g., a salt), purify it by recrystallization, and then cleave the derivative to regenerate the pure product.

  • Diethanolamine Adduct Formation: For purifying boronic acids themselves, forming a crystalline adduct with diethanolamine is a powerful technique. The adduct often crashes out of solution, can be filtered and washed, and the free boronic acid can be recovered by treatment with an acid.[16][18]

Section 4: Analytical and Quantitative Data

Q6: How can I monitor the reaction progress and purity of this compound effectively during development and scale-up?

A6: Real-time reaction monitoring becomes increasingly important at scale. Relying on a single endpoint can be risky. A combination of techniques is often best:[19]

  • HPLC/UPLC: This is the workhorse for reaction monitoring and purity analysis. A robust method can separate starting materials, intermediates, products, and byproducts.[20][21] Methods using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or ammonium acetate) are common starting points.[3]

  • LC-MS: Provides the same separation as HPLC but with the added confirmation of mass-to-charge ratio, which is invaluable for identifying unknown impurities or reaction byproducts.[20]

  • NMR Spectroscopy: While less common for real-time monitoring in a plant setting, ¹H and ¹¹B NMR are excellent for characterizing starting materials (e.g., determining the boronic acid to boroxine ratio) and final product structure.[3][19]

Table 1: Physical and Safety Properties of n-Butylboronic Acid

PropertyValueSource(s)
Molecular FormulaC₄H₁₁BO₂[22]
Molecular Weight101.94 g/mol [22][23]
AppearanceWhite to off-white solid[1]
Melting Point90-92 °C[24]
Boiling Point189.2 °C at 760 mmHg[24]
Flash Point68.2 °C[24]
Water Solubility~2.5%[25]
HazardsSkin/Eye Irritant, May cause respiratory irritation[23][26]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

Solvent SystemCommon BasesKey ConsiderationsSource(s)
Toluene / WaterK₂CO₃, K₃PO₄Biphasic system, good for many substrates. Toluene is a common process solvent.[1][27]
Dioxane / WaterCs₂CO₃, K₃PO₄Homogeneous system, often gives good results but dioxane has safety/health concerns.[1][27]
Tetrahydrofuran (THF) / WaterK₂CO₃, NaOHCommon lab-scale solvent; lower boiling point can be a limitation or benefit depending on desired temp.[1][27]
2-MeTHFK₃PO₄, KOtBu"Greener" alternative to THF with a higher boiling point and better stability to some reagents.

References

  • Benchchem. Troubleshooting guide for failed isobutylboronic acid reactions.
  • Benchchem. Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
  • Benchchem. Controlling exothermic reactions in Grignard synthesis.
  • G. M. Borrajo-Calleja, et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • CatSci Ltd.
  • P. N. Reddy, et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • D. G. Hall, et al. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
  • Reddit User Discussion. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/chempros.
  • M. E. D. B. e. V. M. L. dos Santos. (2019). Challenges of scaling up chemical processes (based on real life experiences).
  • S. E. S. Martin. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
  • Theratechnologies Inc. (2002). n-Butylboronic acid synthesis. ChemicalBook.
  • Prime Scholars. How to deal with scale-up challenges of Chemistry?.
  • F. Duval, et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Benchchem. Technical Support Center: Scaling Up Reactions Involving Butyldichloroborane.
  • National Center for Biotechnology Information. Butylboronic Acid.
  • Google Patents. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • Reddit User Discussion. (2017).
  • Wikipedia. Suzuki reaction. [Link]
  • Google Patents. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
  • C. Ceriani, et al. (2020). SM coupling of 1 with 2-thienylboronic on a 10 g scale.
  • C. L. W. Murphy. (2012).
  • Reddit User Discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemicalengineering.
  • ResearchGate User Discussion. (2016).
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • A. J. J. Lennox, G. C. Lloyd-Jones. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Google Patents.
  • J. W. Tomsho, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • H.E.L Group. Process Safety and Scale-up.
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • National Center for Biotechnology Information. This compound.
  • Fisher Scientific.
  • H. G. Richey. (2000). The Grignard Reagents. Organometallics.
  • S. L. Wiskur, et al. (2012).
  • MedChemExpress. Butylboronic acid-SDS.
  • Wikipedia. Boronic acid. [Link]
  • Q. M. A. Abdellatif, et al. (2018).
  • S-Z. Bai, et al. (2010). Refinement of crystal structure of 2-biphenylboronic acid, C12H11BO2.
  • Fisher Scientific.
  • AK Scientific, Inc. [2-(2-Hydroxypropan-2-yl)
  • M. B. F. Martins, et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules. [Link]
  • Benchchem. Identifying and characterizing impurities in allenylboronic acid samples.
  • A. M. El-Aneed, et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • University of Rochester. COMMON SOLVENT PROPERTIES.

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Impact of 2-Butylboronic acid quality on reaction outcome

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Impact of Reagent Quality on Reaction Outcomes

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how the quality of 2-butylboronic acid can fundamentally dictate the success or failure of your synthetic endeavors. Alkylboronic acids, while powerful reagents, are notoriously less stable than their aryl counterparts, making quality assessment an indispensable first step in any experimental workflow.[1][2] This guide is structured to help you diagnose issues, troubleshoot failed reactions, and implement best practices for reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding this compound. For more detailed troubleshooting, please proceed to the subsequent sections.

Q1: What is the most common impurity in commercial this compound?

A1: The most prevalent impurity is its cyclic trimer anhydride, known as a boroxine . This is formed by the entropically favorable dehydration (loss of water) of three boronic acid molecules.[3][4] Commercial batches often contain varying amounts of boroxine, which can significantly impact reaction stoichiometry.[5]

Q2: How should I properly store this compound to maintain its quality?

A2: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a refrigerator or a desiccator.[6] Avoid exposure to atmospheric moisture and oxygen, which accelerate degradation to boroxines and oxidative byproducts, respectively.[7][8]

Q3: My bottle of this compound is several years old. Is it still usable?

A3: It is highly suspect. Alkylboronic acids have a limited shelf life and are prone to degradation over time.[1][2] We strongly recommend re-analyzing the material by NMR or purchasing a fresh bottle. Using old material without quality verification is a common cause of reaction failure.

Q4: Can I use this compound directly from the bottle?

A4: While possible for some applications, it is not recommended for reactions sensitive to stoichiometry or catalyst activity. Due to the likely presence of boroxine, the actual molar equivalence of the active boronic acid is often lower than calculated from the mass.[5] For best results, quality assessment is advised.

Q5: What visual cues suggest my this compound has degraded?

A5: High-quality this compound should be a white, crystalline solid.[6] Clumpy, waxy, or discolored material suggests significant moisture absorption and potential degradation. While visual inspection is a useful first check, it is not a substitute for analytical characterization.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: My Suzuki-Miyaura coupling reaction with this compound failed or gave a very low yield.

This is the most common issue encountered. A failed reaction is typically defined by the recovery of starting materials. A systematic check of the following parameters is essential.

Q: I've checked my catalyst, base, and solvent, and they work for other substrates. What's wrong with the boronic acid?

A: When other components are ruled out, the quality of the this compound is the primary suspect. The failure is likely rooted in one of three degradation pathways.

Cause A: Boroxine Formation Leading to Incorrect Stoichiometry

The dehydration of this compound to its boroxine is a reversible equilibrium. The boroxine has a higher molecular weight per boron atom than the acid. If you weigh out 100 mg of what you believe is the acid (MW: 101.94 g/mol ), but it's actually the boroxine (MW: 251.83 g/mol for the trimer), you are adding significantly less than one molar equivalent of the boron reagent. This deviation from the optimal 1:1 or 1:1.2 (boronic acid:halide) ratio can cause the reaction to fail completely.

  • Diagnostic Step: The most effective method to quantify the ratio of boronic acid to boroxine is ¹¹B NMR spectroscopy . The trigonal boronic acid monomer typically shows a broad signal around δ 30-35 ppm, while the tetrahedral boron in the boroxine appears upfield, around δ 18-25 ppm.[9]

  • Solution:

    • Stoichiometry Adjustment: If you can quantify the boroxine content via NMR, you can adjust the mass of reagent added to compensate.

    • Reagent "Activation": In many Suzuki coupling protocols, a small amount of water is included in the solvent system (e.g., Dioxane/H₂O).[10] This helps hydrolyze the boroxine back to the active monomeric boronic acid, restoring the correct stoichiometry in situ.[3]

    • Use a More Stable Derivative: Convert the boronic acid to a more stable potassium trifluoroborate salt or a pinacol ester. These derivatives are less prone to dehydration and can release the boronic acid slowly under the reaction conditions.[1][2]

Cause B: Protodeboronation (Loss of the Boron Moiety)

Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which in this case produces butane gas. This is an irreversible decomposition pathway that permanently removes the active reagent from the reaction mixture. It is particularly problematic for unstable alkylboronic acids under certain conditions.[11][12]

  • Diagnostic Step: Detecting the formation of butane can be achieved by analyzing the reaction headspace using Gas Chromatography-Mass Spectrometry (GC-MS) . Alternatively, analyzing the reaction mixture for the corresponding deboronated starting material (if the other partner is the limiting reagent) can also indicate this side reaction.

  • Solution:

    • Optimize the Base: Protodeboronation can be highly dependent on the base and pH.[12] Screen milder bases. For instance, if you are using a strong base like NaOH or K₃PO₄, consider switching to a weaker base like K₂CO₃ or even KF.[13]

    • Lower Reaction Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

    • Use a Slow-Release Strategy: Employing a more stable derivative like a potassium trifluoroborate salt ensures that the concentration of the free, vulnerable boronic acid is kept low at any given time, minimizing its decomposition.[14]

Cause C: Oxidative Degradation

The carbon-boron bond is susceptible to oxidation, especially in the presence of trace oxygen and palladium catalysts, which can lead to the formation of 2-butanol.[9][15] This not only consumes the reagent but can also introduce impurities that may interfere with the catalyst.

  • Diagnostic Step: The presence of 2-butanol can be detected by GC-MS analysis of the crude reaction mixture.

  • Solution:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst and reagents. This is the most critical step to prevent oxidative side reactions. Common methods include freeze-pump-thaw cycles or bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[1][16]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[10]

Visualizing the Problem: Degradation and Reaction Interference

The following diagrams illustrate the primary degradation pathway of this compound and a logical workflow for troubleshooting a failed reaction.

G cluster_degradation This compound Degradation BA1 This compound (R-B(OH)₂) H2O - 3 H₂O (Dehydration) BA1->H2O BA2 This compound (R-B(OH)₂) BA2->H2O BA3 This compound (R-B(OH)₂) BA3->H2O Boroxine Boroxine (Trimer) ((RBO)₃) H2O_rev + 3 H₂O (Hydrolysis) Boroxine->H2O_rev H2O->Boroxine H2O_rev->BA1

Caption: Primary degradation pathway of this compound to its cyclic boroxine.

G start Reaction Failed (Low/No Yield) check_reagent Assess this compound Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions visual Visual Inspection: Clumpy/Discolored? check_reagent->visual Yes nmr Run ¹H and ¹¹B NMR: High Boroxine Content? check_reagent->nmr No degas Degassing Sufficient? (Solvent, Headspace) check_conditions->degas solution_reagent Use Fresh Reagent or Convert to Stable Derivative (Trifluoroborate/Ester) visual->solution_reagent gcms Run Headspace GC-MS: Protodeboronation? nmr->gcms No nmr->solution_reagent Yes solution_conditions Optimize Conditions: Rigorous Degassing, Change Base/Temp gcms->solution_conditions Yes catalyst Catalyst/Ligand Active? (Fresh bottle?) degas->catalyst Yes degas->solution_conditions No base Base Appropriate? (Screen alternatives) catalyst->base Yes catalyst->solution_conditions No base->solution_conditions No end end solution_reagent->end Re-run Experiment solution_conditions->end Re-run Experiment

Caption: Logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Issue 2: My reaction is messy, with multiple unidentified byproducts.

Q: I'm getting some product, but the reaction is not clean. What side reactions are caused by poor boronic acid quality?

A: A messy reaction profile, even with some product formation, often points to side reactions involving the boronic acid or impurities poisoning the catalyst.

Cause A: Homocoupling of the Boronic Acid

In the presence of oxygen, the palladium catalyst can facilitate the dimerization of the boronic acid to form octane-4,5-diylidenedibutane. This is a common byproduct when the reaction atmosphere is not sufficiently inert.[9][10]

  • Solution: As with oxidative degradation, the key is rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere.[1]

Cause B: Interference from Inorganic Impurities

If the boronic acid was synthesized or stored improperly, it might contain residual salts or bases from its preparation. These can interfere with the carefully optimized base concentration in your reaction, altering the pH and affecting both the catalyst's activity and the rate of side reactions like protodeboronation.

  • Solution: If you suspect inorganic impurities, purifying the boronic acid is the best course of action. This can be done by recrystallization or by converting it to a stable diethanolamine adduct, which is a crystalline solid that can be easily isolated and purified before use.[10][17]

Summary of Troubleshooting Steps
Symptom Probable Cause (Related to Boronic Acid Quality) Recommended Diagnostic & Action
No Reaction / Very Low Yield Boroxine Formation: Incorrect stoichiometry.¹¹B NMR: Quantify boroxine. Adjust mass or add H₂O to the solvent system.
Protodeboronation: Reagent decomposition.Headspace GC-MS: Check for butane. Screen milder bases and lower temperature.
Oxidative Degradation: Reagent decomposition.GC-MS: Check for 2-butanol. Ensure rigorous degassing and inert atmosphere.
Multiple Byproducts Homocoupling: Dimerization of the boronic acid.LC-MS/GC-MS: Identify dimer. Improve degassing and inert atmosphere.
Inorganic Impurities: Disruption of reaction conditions.Purify Boronic Acid: Recrystallize or form a diethanolamine adduct to remove salts.

Experimental Protocols

Protocol 1: Quality Assessment of this compound via ¹¹B NMR

This protocol provides a definitive method to assess the primary mode of degradation: boroxine formation.

  • Sample Preparation: In a clean NMR tube, dissolve 15-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent.

    • Pro-Tip: Use a coordinating solvent like Methanol-d₄ (CD₃OD) . It can help break up the boroxine trimer, providing a more accurate representation of the monomeric acid content.[9]

  • Instrument Setup: Use an NMR spectrometer with boron-observe capabilities (e.g., 400 MHz or higher).

  • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the chemical shift of the signals. The trigonal boronic acid (R-B(OH)₂) will appear as a broad peak around δ 30-35 ppm .

    • The tetrahedral boroxine ((RBO)₃) will appear as a relatively sharper peak upfield, around δ 18-25 ppm .[9]

    • Integrate the two signals. The ratio of the integrals provides a quantitative measure of the boronic acid vs. boroxine content, allowing you to calculate the true molar amount of the active species.

Protocol 2: Generalized Suzuki-Miyaura Coupling with Quality Control Checkpoints

This protocol for coupling this compound with an aryl bromide incorporates critical steps to mitigate issues arising from reagent quality.

  • Reagent Purity Check (CRITICAL): Before starting, assess the this compound via ¹¹B NMR (Protocol 1). Adjust the mass to be added based on the purity assessment to ensure a 1.2 molar equivalence relative to the aryl bromide.

  • Reaction Setup:

    • To an oven-dried reaction flask equipped with a stir bar and condenser, add the aryl bromide (1.0 equiv), the quality-assessed this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum.

  • Inerting the System: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition:

    • Prepare your solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v).

    • Degas the solvent by bubbling argon through it for at least 30 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Note: Using pre-catalysts or ensuring your catalyst and ligands are fresh and have been stored properly is crucial for activity.[1][18]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[10]

Visualizing the Suzuki-Miyaura Cycle and Impurity Interference

Suzuki_Cycle pd0 Pd(0)Lₙ (Active Catalyst) pd2_complex R¹-Pd(II)-X (Oxidative Addition) pd0->pd2_complex Oxidative Addition transmetalation [R¹-Pd(II)-OR²] pd2_complex->transmetalation Ligand Exchange product_complex R¹-Pd(II)-R² transmetalation->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) product_complex->product r1x R¹-X (Aryl Halide) r1x->pd0 r2boh2 R²-B(OH)₂ (Boronic Acid) r2boh2->transmetalation base Base (e.g., K₂CO₃) base->transmetalation boroxine Boroxine (Inactive Form) boroxine->r2boh2 Incorrect Stoichiometry oxygen O₂ (Catalyst Poison) oxygen->pd0 Catalyst Deactivation

Caption: The Suzuki-Miyaura cycle and points of interference from common quality issues.

References
  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
  • BenchChem Technical Support. (2025). Troubleshooting guide for failed isobutylboronic acid reactions. BenchChem.
  • BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry.
  • Reddit r/Chempros Community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia contributors. (n.d.). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 49(37), 6569-6573.
  • Reddit r/Chempros Community. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
  • Exploring 1-Butaneboronic Acid: Properties and Applications. (n.d.).
  • ResearchGate Community. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate.
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate.
  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Butylboronic Acid. PubChem Compound Database.
  • Wikipedia contributors. (n.d.). Boronic acid. In Wikipedia, The Free Encyclopedia.
  • Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2023). Molecules.
  • Chemical Storage Guide. (n.d.).
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (2014). Analytical Methods.
  • BenchChem Technical Support. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. BenchChem.
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. (2016). Chemical Science.
  • Schematic of boronic acid detection by formation of a fluorescent complex with BITQ. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Practices for Proper Chemical Storage. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Safe Working Practices: Storing Acids. (n.d.). Safety Storage Systems.
  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470.
  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021133118.
  • Investigation of Diazaborolidines and Boroxine-amine Adducts through Computational and Synthetic Methods. (n.d.).
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2012). The Journal of Physical Chemistry A.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
  • Analytical methods for 2-butoxyethanol and 2-butoxyethanol acetate. (n.d.).
  • BenchChem Technical Support. (n.d.). Identifying and characterizing impurities in allenylboronic acid samples. BenchChem.

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Technical Support Center: Strategies to Enhance the Stability of 2-Butylboronic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organoborane chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-butylboronic acid and encountering stability challenges. Boronic acids are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility can be hampered by inherent instability. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you improve the stability and performance of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound seems to be degrading, leading to low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes of this instability?

A1: this compound, like many other alkylboronic acids, is susceptible to two primary degradation pathways: protodeboronation and oxidation.[1][2][3] These side reactions consume your starting material and lead to the formation of butane and butanol, respectively, resulting in diminished yields of your desired product.

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting your boronic acid back to the corresponding alkane (butane).[3] This reaction is often catalyzed by aqueous acids or bases and can be accelerated by heat.[3][4] For many boronic acids, the rate of protodeboronation is minimized at a neutral pH.[3]

  • Oxidation: Boronic acids can be readily oxidized, particularly in the presence of air (molecular oxygen) or other oxidizing agents, to form the corresponding alcohol (butanol).[1][5][6] This process can be particularly problematic at physiological pH and may be accelerated by the presence of transition metals.[5][6][7] Some boronic acids have been found to generate organic radicals via oxidation by atmospheric oxygen, which can lead to unwanted side reactions.[8]

Understanding these degradation pathways is the first step in designing a more robust reaction setup.

Q2: I suspect protodeboronation is the main issue in my reaction. How can I minimize it?

A2: Minimizing protodeboronation involves carefully controlling the reaction conditions and, most effectively, by protecting the boronic acid moiety.

  • pH Control: The stability of boronic acids is highly dependent on the pH of the reaction medium.[9][10][11][12] For simple alkylboronic acids, protodeboronation can be catalyzed by both acidic and basic conditions.[3] Therefore, maintaining a pH as close to neutral as possible can help to reduce the rate of this undesired side reaction. It is crucial to screen different bases and buffer systems to find the optimal conditions for your specific substrate and catalyst system.

  • Temperature Management: Elevated temperatures can accelerate the rate of protodeboronation.[2] If your reaction is sluggish, consider optimizing the catalyst system or using a more reactive coupling partner rather than simply increasing the temperature. If high temperatures are unavoidable, employing a protection strategy for the boronic acid becomes even more critical.

  • Protection Strategies: The most robust method to prevent protodeboronation is to convert the boronic acid into a more stable derivative, such as a boronate ester.[13] This is discussed in detail in the following questions.

Q3: What are the most effective strategies for protecting this compound from degradation?

A3: The most common and highly effective strategy is to convert the boronic acid to a boronate ester.[13] This modification shields the reactive boronic acid group, enhancing its stability towards air, moisture, and challenging reaction conditions.[14][15] Two of the most widely used and effective protecting groups are pinacol and N-methyliminodiacetic acid (MIDA) .

Protective GroupKey AdvantagesConsiderations
Pinacol Ester - Significantly more stable to air and moisture than the free boronic acid.[15]- Generally stable enough for purification by silica gel chromatography.[14][15]- Can often be used directly in Suzuki-Miyaura coupling reactions.[14]- Deprotection to the free boronic acid can sometimes require harsh conditions (e.g., strong acid and heating).[14]- Can be susceptible to hydrolysis under certain conditions.
MIDA Boronate - Exceptionally stable to benchtop storage under air, often indefinitely.[2][16]- Highly compatible with silica gel chromatography.[13][17]- Unreactive under standard anhydrous cross-coupling conditions, allowing for sequential reactions.- Deprotection occurs under mild basic conditions to release the boronic acid in situ.[16][18]- The preparation procedure can be more involved than for pinacol esters.[14]- The slow-release nature may require optimization of reaction time and conditions.[16]

Choosing between these depends on the specific requirements of your synthetic route. For straightforward coupling reactions where increased stability is the primary goal, a pinacol ester is often sufficient. For more complex, multi-step syntheses or when working with particularly sensitive substrates, the exceptional stability and controlled release properties of MIDA boronates are highly advantageous.[17]

Q4: My this compound is decomposing on the silica gel column during purification. How can I resolve this?

A4: This is a common problem, as the acidic nature of standard silica gel can promote the degradation of boronic acids and the hydrolysis of some boronate esters.[13] Here are several effective troubleshooting strategies:

  • Use a More Stable Derivative: The most reliable solution is to use a derivative that is stable to chromatography. MIDA boronates are particularly well-suited for this, as they are known to be highly robust on silica gel.[13][17] Pinacol esters are also generally stable enough for column purification.[14][15]

  • Neutralize the Silica Gel: You can neutralize the silica gel before packing the column. This is typically done by preparing a slurry of the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% by volume). This deactivates the acidic sites on the silica surface, preventing degradation of your compound.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or treated silica gel, for your purification.

  • Minimize Contact Time: If you must use standard silica gel, try to perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Using a slightly higher pressure to run the column can be helpful.

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol provides a straightforward method for converting this compound to its more stable pinacol ester derivative, which is suitable for storage and subsequent use in cross-coupling reactions.

Workflow for Pinacol Ester Protection

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A This compound E Combine Reactants and Stir (Room Temp, 24h) A->E B Pinacol B->E C Anhydrous Solvent (e.g., Diethyl Ether) C->E D Drying Agent (e.g., MgSO₄) D->E F Filter to Remove Drying Agent E->F G Concentrate in vacuo F->G H Purify (e.g., Distillation or Chromatography) G->H I This compound Pinacol Ester H->I

Caption: Workflow for the synthesis of this compound pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether (or another suitable aprotic solvent like THF or DCM)

  • Pentane (for workup)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[19]

  • Add anhydrous diethyl ether to the flask to create a stirrable suspension.[19]

  • Stir the suspension at room temperature for 24 hours.[19]

  • After 24 hours, filter the suspension to remove the magnesium sulfate and any other solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[19]

  • For purification, dissolve the crude material in pentane and wash with water to remove any remaining pinacol. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[19]

  • If further purification is needed, the product can be distilled under reduced pressure or purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound MIDA Ester

This protocol describes the conversion of this compound to its highly stable MIDA boronate, which is ideal for multi-step synthesis and for overcoming significant stability challenges. This modern procedure utilizes MIDA anhydride, which serves as both the reagent and an in-situ desiccant, avoiding the need for harsh, high-temperature dehydrating conditions.[20]

Workflow for MIDA Boronate Protection

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A This compound D Combine and Heat (e.g., 70°C, 24h) A->D B MIDA Anhydride B->D C Anhydrous Dioxane C->D E Cool to Room Temperature D->E F Collect Precipitate by Filtration E->F G Wash with Solvent (e.g., Dioxane) F->G H Dry under Vacuum G->H I This compound MIDA Ester H->I

Caption: Workflow for the synthesis of this compound MIDA ester.

Materials:

  • This compound

  • N-Methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous dioxane

Procedure:

  • In a flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (2.0-3.0 equiv).[20][21]

  • Add anhydrous dioxane to form a suspension.[20][21]

  • Heat the reaction mixture to 70-80 °C and stir for 24 hours. During this time, the product will often precipitate as a white solid.[21]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold dioxane and then with a non-polar solvent like pentane or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure this compound MIDA ester, which is typically a crystalline, bench-stable solid.[18]

By implementing these strategies and protocols, you can significantly improve the stability of this compound, leading to more reliable and higher-yielding reactions in your synthetic endeavors.

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). RSC Publishing.
  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. (n.d.). RSC Publishing.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
  • MIDA Boronates. (n.d.). Sigma-Aldrich.
  • Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • MIDA boronate. (2014). Chem-Station International Edition.
  • Protodeboronation. (n.d.). Wikipedia.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry.
  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (n.d.). National Institutes of Health.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). PubMed.
  • Simplified mechanism for the protodeboronation reaction. For clarity, catechol and TBC are not differentiated. (n.d.). ResearchGate.
  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications.
  • Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. (n.d.). BenchChem.
  • Boronic acid. (n.d.). Wikipedia.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed.
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (n.d.). Semantic Scholar.
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). National Institutes of Health.
  • Protection of Phenyl boronic acid? (2018). ResearchGate.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. (n.d.). Semantic Scholar.
  • boronic esters. (n.d.). Organic Syntheses Procedure.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks.
  • Butylboronic acid pinacol ester. (n.d.). ChemSrc.
  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org.
  • 5-Acetylthiophene-2-boronic acid MIDA ester. (n.d.). Organic Syntheses Procedure.
  • Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. (2014). The Royal Society of Chemistry.
  • A Mild and Simple Method for Making MIDA Boronates. (n.d.). ChemRxiv.
  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
  • DESIGN OF A SECOND GENERATION MIDA BORONATE: ITERATING C(sp ) BASED SUZUKI CROSS COUPLINGS BY MICHAEL JOSEPH SCHMIDT THESIS Subm. (n.d.). CORE.
  • Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. (n.d.). BenchChem.
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). National Institutes of Health.
  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). ACS Omega.
  • Butyl Rubber-Based Composite: Thermal Degradation and Prediction of Service Lifetime. (n.d.). MDPI.

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Validation & Comparative

Structural and Physicochemical Properties: A Tale of Two Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling Reaction: A Comparative Analysis of 2-Butylboronic Acid and n-Butylboronic Acid

For researchers, chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency and remarkable functional group tolerance, making it a cornerstone of modern synthetic chemistry.[3][4] A critical component of this reaction is the organoboron reagent, with alkylboronic acids being vital for introducing sp³-hybridized carbon centers, a common feature in pharmaceutical compounds.[5][6]

The structural characteristics of the alkylboronic acid can profoundly influence the reaction's outcome. This guide provides a detailed, objective comparison of two isomeric butylboronic acids: the linear n-butylboronic acid and the branched this compound (sec-butylboronic acid). By examining their structural differences, mechanistic implications, and performance under typical reaction conditions, this document aims to equip scientists with the insights needed to make informed decisions in reagent selection and reaction optimization.

At a fundamental level, n-butylboronic acid and this compound share the same molecular formula (C₄H₁₁BO₂) and molecular weight (101.94 g/mol ).[7][8] However, their structural arrangement is distinct. N-butylboronic acid is a primary alkylborane, where the boron atom is attached to a terminal carbon of the butyl chain. In contrast, this compound is a secondary alkylborane, with the boron atom bonded to an internal carbon. This seemingly subtle difference in constitution has significant consequences for their reactivity.

Propertyn-Butylboronic AcidThis compound
Synonym 1-Butylboronic acidsec-Butylboronic acid
CAS Number 4426-47-5[9][10]88496-88-2[7][11]
Structure CH₃(CH₂)₃B(OH)₂CH₃CH₂CH(CH₃)B(OH)₂
Molecular Weight 101.94 g/mol [8][10]101.94 g/mol [7]
Appearance White solid[12]-
Melting Point 90-92 °C[9]-

The most critical distinction from a reactivity standpoint is the steric environment around the carbon-boron bond. The secondary nature of this compound results in significantly greater steric hindrance compared to its linear n-butyl counterpart. This steric bulk is a primary determinant of its performance in the Suzuki coupling catalytic cycle.

Mechanistic Implications in the Suzuki Coupling Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][13][14] The structure of the boronic acid primarily impacts the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product reagent1 R¹-X (Aryl/Vinyl Halide) reagent2 R²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃) Workflow setup 1. Assemble Reagents (Ar-Br, Boronic Acid, Catalyst, Base) in Schlenk Tube solvent 2. Add Degassed Solvent setup->solvent react 3. Heat and Stir under Inert Atmosphere solvent->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor workup 5. Quench, Extract, and Wash monitor->workup Reaction Complete purify 6. Dry and Purify (Column Chromatography) workup->purify product Final Product purify->product

Sources

Comparative Reactivity of Butylboronic Acid Isomers: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in organic synthesis and drug development, the selection of a boronic acid reagent is a critical decision that dictates the efficiency and outcome of cross-coupling reactions. Among the saturated alkylboronic acids, the four isomers of butylboronic acid—n-butyl, sec-butyl, isobutyl, and tert-butyl—present a classic case study in how subtle changes in molecular architecture can dramatically influence chemical reactivity. This guide provides an in-depth comparison of these isomers, grounded in the principles of steric and electronic effects, and supported by experimental data. We will explore their relative performance in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, offering field-proven insights to guide your synthetic strategy.

Introduction: More Than Just Butyl Groups

Boronic acids are indispensable tools in modern chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their stability, functional group tolerance, and the commercial availability of a vast array make them staples in academic and industrial laboratories.[2] While much attention is given to aryl and vinyl boronic acids, their alkyl counterparts are crucial for introducing sp³-hybridized centers, a key objective in pharmaceutical chemistry to enhance the three-dimensional character and "drug-likeness" of lead compounds.[3]

The butylboronic acid isomers provide a perfect lens through which to examine the fundamental principles governing reactivity. While sharing the same molecular formula (C₄H₁₁BO₂), their structural arrangements create distinct steric environments around the reactive boronic acid moiety. This guide will dissect these differences and translate them into predictable reactivity patterns and practical application advice.

Fundamental Properties: The Decisive Role of Steric Hindrance

The primary factor differentiating the reactivity of butylboronic acid isomers is steric hindrance. The arrangement of the butyl group directly obstructs the approach to the boron center, which is crucial for the key transmetalation step in many cross-coupling reactions.[4][5]

  • n-Butylboronic Acid: As a linear alkyl chain, it presents the least steric bulk around the C-B bond.

  • Isobutylboronic Acid: Branching at the β-carbon introduces moderate steric hindrance.

  • sec-Butylboronic Acid: Branching at the α-carbon (the carbon directly attached to boron) creates significant steric hindrance.

  • tert-Butylboronic Acid: With three methyl groups on the α-carbon, this isomer is the most sterically congested.

Electronically, the differences are minimal. All butyl groups are weak electron-donating groups through an inductive effect. While subtle variations exist, they are largely overshadowed by the dominant steric factors.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} Caption: Increasing steric hindrance across butylboronic acid isomers.

Comparative Reactivity in Key Transformations

The impact of steric hindrance is most evident when comparing the performance of these isomers in widely used synthetic reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][3] Its catalytic cycle hinges on a critical transmetalation step, where the organic group is transferred from boron to the palladium catalyst. This step is highly sensitive to steric bulk on the boronic acid.[4][5]

The generally accepted order of reactivity for butylboronic acid isomers in Suzuki-Miyaura coupling is: n-butyl > isobutyl > sec-butyl > tert-butyl

Challenges with sterically hindered alkylboron reagents, such as slow transmetalation rates and competing β-hydride elimination, are well-documented.[3][4] While couplings with primary alkylboronic acids like n-butylboronic acid are relatively successful, secondary alkylboronates have a significantly lower success rate.[3] Achieving efficient coupling with highly hindered partners like sec- and tert-butylboronic acid often requires specialized, bulky phosphine ligands (e.g., AntPhos) and optimized reaction conditions to overcome these hurdles.[4][5]

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" direction LR; A[Pd(0)Ln] -- "Oxidative AdditionR'-X" --> B{R'-Pd(II)-XLn}; B -- "TransmetalationR-B(OH)2, Base" --> C{R'-Pd(II)-RLn}; C -- "Reductive Elimination" --> D[R-R']; D -- "CatalystRegeneration" --> A; end subgraph "Reactivity Bottleneck" direction LR; E[Steric Hindranceon R-B(OH)2] -- "Slows/Inhibits" --> F((Transmetalation)); end

} Caption: Steric hindrance on the boronic acid impedes the crucial transmetalation step.

Chan-Lam Coupling

The Chan-Lam coupling forges C-N or C-O bonds using a copper catalyst.[6][7][8] Like its palladium-catalyzed counterpart, this reaction is also sensitive to steric crowding, although the precise mechanism is complex.[8] In general, hindered substrates do not perform well in Chan-Lam couplings.[9] While specific comparative data for all four butyl isomers is scarce, the principle holds: increased steric bulk on the boronic acid partner will decrease the reaction rate and yield.[10] Therefore, one can anticipate a similar reactivity trend as observed in the Suzuki-Miyaura coupling.

Boronic Ester Formation and Stability

Boronic acids are often converted to boronate esters (e.g., pinacol esters) to improve their stability for storage and purification.[11][12] The rate of this esterification reaction is also governed by sterics. The formation of a tetrahedral intermediate during esterification is more difficult for bulkier isomers.

Rate of Esterification: n-butyl > isobutyl > sec-butyl > tert-butyl

Conversely, this steric hindrance can enhance the stability of the resulting boronate ester against hydrolysis.[12] However, all boronic acids and their esters are susceptible to degradation pathways like protodeboronation (cleavage of the C-B bond) and oxidation.[11][13][14][15][16] While steric bulk can offer some kinetic protection, careful handling and storage under inert atmosphere is recommended for all isomers.[11]

Experimental Data & Analysis

IsomerStructureRelative Steric HindrancePredicted Suzuki Coupling Yield (Standard Conditions)Notes
n-Butylboronic Acid Primary (1°)LowHighGenerally reliable coupling partner.
Isobutylboronic Acid Primary (1°, β-branched)ModerateModerate to Highβ-branching can slightly lower reactivity compared to n-butyl.
sec-Butylboronic Acid Secondary (2°)HighLow to ModerateOften requires specialized ligands and forceful conditions.[4][5]
tert-Butylboronic Acid Tertiary (3°)Very HighVery Low / No ReactionExtremely challenging substrate; successful coupling is rare and requires highly specialized methods.

This table represents predicted outcomes based on established reactivity principles. Actual yields are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent used.

Experimental Protocols

To empirically validate the reactivity differences, a standardized comparative experiment is essential. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Comparative Suzuki-Miyaura Coupling of Butylboronic Acid Isomers

Objective: To compare the relative reactivity of n-butyl, isobutyl, sec-butyl, and tert-butylboronic acid in a Suzuki-Miyaura coupling with a common aryl bromide.

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • n-Butylboronic Acid

  • Isobutylboronic Acid

  • sec-Butylboronic Acid

  • tert-Butylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Dodecane (Internal Standard for GC analysis)

Procedure:

  • Preparation: In an array of four separate oven-dried reaction vials, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: To each vial, add 4-bromoanisole (1.0 equivalent, e.g., 1 mmol). Then, to each respective vial, add one of the butylboronic acid isomers (1.5 equivalents).

  • Solvent & Standard: Add toluene (to achieve 0.2 M concentration) and dodecane (0.5 equivalents) to each vial.

  • Reaction: Seal the vials under an inert atmosphere (Argon or Nitrogen). Place the vials in a preheated aluminum block at 100 °C and stir vigorously.

  • Monitoring & Analysis: After a set time (e.g., 2, 6, 12, and 24 hours), take an aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by Gas Chromatography (GC) to determine the consumption of starting material and formation of the product (4-butylanisole).

  • Workup: After 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography if necessary to isolate the products.

Expected Outcome: The reaction progress, as monitored by GC, will demonstrate the reactivity trend: n-butyl > isobutyl > sec-butyl > tert-butyl. The final isolated yields after 24 hours should quantitatively reflect this order.

dot graph TD { direction LR; A["Setup(4 Vials, Inert Atm.)"] --> B["Add Reagents(Pd/Ligand, Base, Ar-Br)"]; B --> C{"Add Boronic Acid(1 Isomer per Vial)"}; C --> D["Add Solvent& Internal Std."]; D --> E["Heat & Stir(100 °C)"]; E --> F["Monitor Reaction(GC Analysis at t=2, 6, 12, 24h)"]; F --> G["Analyze Results(Compare Yields)"];

} Caption: Workflow for a comparative reactivity study.

Practical Considerations and Isomer Selection

  • For Efficiency and Predictability: When a simple butyl group is required, n-butylboronic acid is the reagent of choice due to its high reactivity and reliability.

  • Introducing Moderate Bulk: Isobutylboronic acid can be used when the n-butyl isomer is not available or if a slight increase in steric profile is desired.

  • Constructing Hindered Cores: sec-Butylboronic acid and, in very specific cases, tert-butylboronic acid are used intentionally to synthesize sterically congested molecules.[18] Their use is not for routine synthesis but for specific strategic goals. Be prepared to invest significant effort in methods development, including screening various catalysts, advanced ligands, and reaction conditions.[4][5]

  • Stability vs. Reactivity: While boronic acids are generally more reactive, their corresponding boronate esters (like pinacol esters) offer enhanced stability for long-term storage and easier handling.[11] For challenging couplings, starting with the more stable ester and generating the acid in situ can sometimes provide more reproducible results.

Conclusion

The comparative reactivity of butylboronic acid isomers is a clear and powerful illustration of steric effects in organic chemistry. The predictable trend—n-butyl > isobutyl > sec-butyl > tert-butyl —serves as a reliable guide for synthetic planning. For routine applications, the least hindered n-butyl isomer provides the most efficient pathway. For the strategic construction of sterically demanding architectures, the more hindered sec- and tert-butyl isomers are available, but their successful application requires a deep understanding of cross-coupling methodology and a willingness to engage in significant reaction optimization. By understanding the principles outlined in this guide, researchers can make more informed decisions, saving valuable time and resources in the lab.

References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF.
  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Books.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Found].
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. PMC - NIH.
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
  • Chan-Lam Coupling. Organic Chemistry Portal.
  • Chan–Lam coupling. Wikipedia.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • 4-tert-Butylphenylboronic acid. Chem-Impex.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
  • Addressing stability issues of heteroaryl boronic acids in solution. Benchchem.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • B-Alkyl Suzuki Couplings. Macmillan Group.

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A Comparative Guide to Carbon-Carbon Bond Formation: 2-Butylboronic Acid versus Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. For decades, the Grignard reaction has been a workhorse, a testament to its power and simplicity. However, its operational limitations, particularly its intolerance to common functional groups, have spurred the development of milder and more selective alternatives. Among these, organoboronic acids, utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have emerged as a premier tool for modern synthesis.

This guide provides an in-depth comparison between the utility of a representative alkylboronic acid, 2-butylboronic acid , and its corresponding Grignard reagent, sec-butylmagnesium halide. We will explore the fundamental differences in their reactivity, functional group tolerance, safety, and application, providing researchers, chemists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic challenges.

The Fundamental Divide: Reactivity and Mechanism

The core difference between Grignard reagents and boronic acids lies in their intrinsic reactivity and the mechanism by which they form C-C bonds.

Grignard Reagents: The Potent Nucleophile

Grignard reagents, with their highly polarized carbon-magnesium bond, are exceptionally strong nucleophiles and potent bases.[1][2] This inherent reactivity allows them to directly attack electrophilic carbon centers, such as those in aldehydes, ketones, and epoxides, without the need for a catalyst.[3][4] The reaction proceeds through a nucleophilic addition mechanism, forming a new C-C bond and a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[1]

However, this high reactivity is also their primary drawback. Grignard reagents will react readily with any acidic proton in the substrate or solvent, including those from alcohols, carboxylic acids, amines, and even water.[5][6][7] This lack of functional group tolerance necessitates the use of protecting groups and strictly anhydrous conditions, adding steps and complexity to a synthesis.[1]

Caption: General mechanism of a Grignard reaction with a carbonyl compound.
This compound: The Selective Coupling Partner

In stark contrast, this compound is a stable, air-tolerant solid that is not inherently nucleophilic.[8][9] Its utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that uses a palladium catalyst to form a C-C bond between the boronic acid and an organohalide (or triflate).[10][11]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

  • Transmetalation: The organic group (e.g., the 2-butyl group) is transferred from the boron atom to the palladium center. This step is typically facilitated by a base.[12]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[10]

This catalytic pathway is the source of the reaction's high functional group tolerance. The reagents themselves are mild; the reactivity is controlled by the palladium catalyst, which is highly selective for the C-X and C-B bonds, leaving other functional groups like esters, amides, and alcohols untouched.[13][14]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: Performance and Practicality

The choice between these two reagents often comes down to a trade-off between raw power and surgical precision. The following table summarizes the key differences.

FeatureGrignard Reagent (sec-Butylmagnesium Halide)This compound (Suzuki Coupling)
Reaction Type Nucleophilic AdditionPalladium-Catalyzed Cross-Coupling
Primary Use Forms C-C bonds with carbonyls, epoxides, CO₂, nitriles.[1][3]Forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds with aryl/vinyl halides.[11][15]
Functional Group Tolerance Very Low. Incompatible with acidic protons (OH, NH, SH, COOH) and sensitive carbonyls.[5][16]Very High. Tolerates most functional groups including alcohols, amines, esters, amides, and ketones.[13][14]
Reaction Conditions Strictly anhydrous solvents (e.g., ether, THF), inert atmosphere.[3]Tolerant of aqueous/protic solvents; requires a base and Pd catalyst.[12]
Safety & Handling Highly reactive, pyrophoric, moisture-sensitive. Supplied as a solution in flammable solvent.[17]Generally stable, non-pyrophoric crystalline solid. Low toxicity.[8][18]
Stoichiometry Stoichiometric amounts required.Catalytic amounts of palladium, stoichiometric base and boronic acid.
Key Advantage High reactivity, no expensive catalyst needed, simple procedure for compatible substrates.Broad substrate scope, exceptional functional group tolerance, mild conditions.[14][19]
Key Disadvantage Poor functional group compatibility necessitates protecting groups.[16]Requires an expensive and sometimes toxic palladium catalyst; potential for protodeboronation side reactions.[20][21]

Applications in Drug Discovery and Development

The superior functional group tolerance of boronic acids has made them indispensable in the pharmaceutical industry.[13][19] In complex, multi-step syntheses, the ability to perform a C-C bond formation late in the sequence without disturbing sensitive functional groups is a significant advantage. This allows for the rapid generation of analogues and exploration of structure-activity relationships (SAR).[13] Several FDA-approved drugs contain boron, and countless more are synthesized using Suzuki-Miyaura coupling.[22]

While Grignard reactions are still fundamental in building simpler, foundational intermediates, their use in later stages of complex molecule synthesis is limited. The need for protection-deprotection sequences can significantly lower the overall yield and increase the step count of a synthetic route.

Experimental Protocols

To illustrate the practical differences, we present standardized protocols for a representative reaction using each reagent.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Objective: To synthesize 4-sec-butylanisole via cross-coupling of 4-bromoanisole and this compound.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 122 mg)[9]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

  • Inert Atmosphere Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Reaction: Attach a condenser to the flask and heat the mixture to 90 °C with vigorous stirring.

    • Causality Note: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step with the palladium complex.[12] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-sec-butylanisole.

Protocol 2: Grignard Reaction with sec-Butylmagnesium Bromide

Objective: To synthesize 1,1-diphenyl-2-methyl-1-butanol via the reaction of benzophenone with sec-butylmagnesium bromide.

Materials:

  • Benzophenone (1.0 mmol, 182 mg)

  • sec-Butylmagnesium bromide (1.2 mL of a 1.0 M solution in ether, 1.2 mmol)

  • Anhydrous Diethyl Ether (5 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Methodology:

  • Anhydrous Setup: Flame-dry a 25 mL round-bottom flask under vacuum and allow it to cool under an inert gas (Nitrogen or Argon). Add benzophenone and anhydrous diethyl ether (3 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sec-butylmagnesium bromide solution dropwise via syringe or dropping funnel over 10 minutes.

    • Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the addition. Strictly anhydrous conditions are essential because any trace of water will protonate and destroy the Grignard reagent, forming butane.[1][5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quenching & Workup: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (5 mL). This protonates the intermediate alkoxide and hydrolyzes any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tertiary alcohol can be further purified by recrystallization or column chromatography if necessary.

Conclusion

While Grignard reagents remain powerful tools for simple, robust C-C bond formations with compatible substrates, their utility in modern, complex molecule synthesis is increasingly challenged. This compound , as a representative of the broader class of organoboronic acids, offers a superior alternative when functional group tolerance, mild conditions, and selectivity are paramount. The palladium-catalyzed Suzuki-Miyaura coupling enables the construction of intricate molecular architectures that are inaccessible or prohibitively complex to synthesize using traditional organometallic reagents. For professionals in drug discovery and advanced materials, mastering the application of boronic acids is not just an alternative—it is an essential strategy for efficient and successful innovation.

References

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  • Chemistry Stack Exchange. (2020). Priority order of attack of grignard reagents on functional groups. [Link]
  • ChemRxiv. (Preprint). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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  • ResearchGate. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • De Lora, Y. A., & Smith, B. D. (2016). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Journal of the American Chemical Society. [Link]
  • Cal, P. M. S. D., & Bernardes, G. J. L. (2019).
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings. Advances in Inorganic Chemistry. [Link]
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  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]
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A Senior Application Scientist's Guide to NMR Validation of Suzuki-Miyaura Coupling Products from 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon bonds. The incorporation of sp³-hybridized centers, such as the 2-butyl (or sec-butyl) group, is of particular interest in medicinal chemistry for enhancing the three-dimensional character of drug candidates. However, the use of secondary alkylboronic acids like 2-butylboronic acid introduces specific challenges, including slower reaction rates and potential side reactions.

Consequently, rigorous, unambiguous validation of the final product is not merely a procedural step but a scientific necessity. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for this purpose. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your synthesized compounds.

The Central Role of NMR in Structural Validation

While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are invaluable for assessing purity and confirming molecular weight, NMR spectroscopy stands alone in its ability to provide a definitive, atom-by-atom structural map of a molecule. For a 2-butyl coupled product, NMR is the only technique that can unequivocally confirm:

  • Successful C-C Bond Formation: Verifying the presence of the 2-butyl group.

  • Correct Isomeric Structure: Critically distinguishing the desired 2-butyl product from potential isomeric impurities arising from n-butyl, isobutyl, or tert-butylboronic acid contaminants in the starting material.

  • Regiochemistry: Confirming the precise point of attachment on the aromatic or vinylic partner.

  • Purity Profile: Identifying and quantifying residual starting materials, reagents, and reaction-specific byproducts.

Part 1: The NMR Fingerprint of a 2-Butyl Coupling Product

The key to validating your product lies in recognizing the unique NMR signature of the 2-butyl group attached to an aromatic ring (e.g., 2-phenylbutane). The asymmetry of the sec-butyl group results in four distinct proton environments, each with a characteristic chemical shift and splitting pattern.

Interpreting the ¹H NMR Spectrum

Let's consider the hypothetical product, 2-phenylbutane, as our model.

Caption: Structure of a 2-butyl-aryl product showing distinct protons.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Phenylbutane (Data sourced and adapted from the Biological Magnetic Resonance Bank (BMRB) entry bmse000725 for sec-butylbenzene in acetone-d₆)[1]

Proton/Carbon IDApprox. ¹H δ (ppm)¹H MultiplicityApprox. ³JHH (Hz)Approx. ¹³C δ (ppm)
Hₐ / Cₐ (CH) ~2.60Multiplet (sextet)~7.0~41.6
Hₑ / Cₑ (CH₂) ~1.60Multiplet~7.5~30.9
Hₒ / Cₒ (CH₃) ~1.22Doublet~7.0~21.4
Hₔ / Cₔ (CH₃) ~0.79Triplet~7.5~11.7
Aromatic (Ar-H) ~7.15 - 7.30Multiplet-~125-147

Causality Behind the Spectrum:

  • The Benzylic Methine (Hₐ): This proton is deshielded by the adjacent aromatic ring, shifting it downfield to ~2.60 ppm. It is coupled to five neighboring protons (two on Hc and three on Hb), resulting in a complex multiplet, often appearing as a sextet (n+1 rule: 5+1=6).[2]

  • The Methylene Protons (Hc): These two protons are diastereotopic due to the adjacent chiral center (Ca). This means they are chemically non-equivalent and can have slightly different chemical shifts and couple to each other (geminal coupling). They are also coupled to Hₐ and Hₔ, leading to a complex multiplet around 1.60 ppm.

  • The Doubled Methyl Group (Hₒ): This methyl group is coupled only to the single methine proton (Hₐ), resulting in a clean doublet at ~1.22 ppm with a coupling constant of approximately 7 Hz.[3]

  • The Tripled Methyl Group (Hₔ): This terminal methyl group is coupled to the two methylene protons (Hc), splitting its signal into a triplet at ~0.79 ppm, the most upfield signal.

This distinct set of four signals—a downfield sextet, a complex multiplet, a doublet, and an upfield triplet—is the definitive fingerprint of the 2-butyl group.

Distinguishing from Isomers: A Critical Comparison

A common pitfall is the presence of other butylboronic acid isomers in the starting material. NMR provides a clear distinction.

Table 2: Comparison of ¹H NMR Signatures for Butyl Isomers on an Aromatic Ring

IsomerKey ¹H NMR Signals in Aliphatic Region
n-Butyl Triplet (~2.6 ppm), Multiplet (~1.6 ppm), Multiplet (~1.3 ppm), Triplet (~0.9 ppm)
Isobutyl Doublet (~2.4 ppm), Multiplet (~1.9 ppm), Doublet (~0.9 ppm, 6H)
sec-Butyl (2-Butyl) Multiplet/Sextet (~2.6 ppm), Multiplet (~1.6 ppm), Doublet (~1.2 ppm), Triplet (~0.8 ppm)
tert-Butyl Singlet (~1.3 ppm, 9H)

Part 2: Advanced NMR for Unambiguous Structure Proof

For novel compounds or complex structures, 2D NMR experiments are essential to move from plausible assignment to definitive proof of connectivity.

Caption: Logical workflow for NMR-based structure elucidation.

Step-by-Step 2D NMR Analysis Protocol

Objective: To confirm the connectivity of the 2-butyl group to the aryl ring in 2-phenylbutane.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, essentially mapping the proton-proton connectivity through bonds.[4][5]

    • Procedure: Acquire a standard gradient-enhanced COSY (gCOSY) spectrum.

    • Analysis:

      • Locate the cross-peak between the methine proton Hₐ (~2.60 ppm) and the methylene protons Hc (~1.60 ppm).

      • Observe the cross-peak between Hₐ and the doublet methyl protons Hₒ (~1.22 ppm).

      • Find the cross-peak connecting the methylene protons Hc to the triplet methyl protons Hₔ (~0.79 ppm).

      • This creates an unbroken chain of correlations: Hₔ ↔ Hc ↔ Hₐ ↔ Hₒ , confirming the butyl chain's internal structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[6]

    • Procedure: Acquire a phase-edited HSQC spectrum to distinguish CH/CH₃ (positive phase, e.g., red) from CH₂ (negative phase, e.g., blue) signals.

    • Analysis:

      • Confirm the Hₐ signal (~2.60 ppm) correlates to the Cₐ carbon signal (~41.6 ppm).

      • Confirm Hc (~1.60 ppm) correlates to Cc (~30.9 ppm) and appears with opposite phase.

      • Confirm Hₒ (~1.22 ppm) correlates to Cₒ (~21.4 ppm).

      • Confirm Hₔ (~0.79 ppm) correlates to Cₔ (~11.7 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[6]

    • Procedure: Acquire an HMBC spectrum optimized for a J-coupling of ~8 Hz.

    • Analysis (The Crucial Connection):

      • Look for a cross-peak between the benzylic methine proton Hₐ (~2.60 ppm) and the aromatic ipso-carbon (the carbon directly attached to the butyl group, ~147 ppm). This is the definitive proof of the C-C bond formed in the Suzuki reaction.

      • Also, observe correlations from Hₐ to the ortho-carbons of the aromatic ring.

      • Conversely, look for correlations from the ortho-aromatic protons (~7.3 ppm) to the benzylic carbon Cₐ (~41.6 ppm).

A successful analysis of these three 2D spectra provides irrefutable evidence for the structure of the 2-butyl coupled product.

Part 3: Identifying and Understanding Impurities

A clean ¹H NMR is the goal, but understanding the signals of potential impurities is crucial for troubleshooting and optimizing your reaction. The use of a secondary alkylboronic acid makes the reaction susceptible to specific side reactions.

Common Suzuki Coupling Impurities
  • Protodeboronation: The boronic acid is replaced by a proton, yielding the de-halogenated starting material (e.g., benzene).

    • NMR Signature: A sharp singlet at ~7.36 ppm in CDCl₃.[7]

  • Homocoupling: The aryl halide couples with itself to form a biaryl byproduct.

    • NMR Signature: Complex aromatic signals, often symmetrical, with an absence of aliphatic signals.

  • Residual Starting Materials: Unreacted aryl halide and boronic acid/ester.

The β-Hydride Elimination Problem

A significant challenge with secondary alkylboronic acids is β-hydride elimination from the Pd(II)-alkyl intermediate.[8] This side reaction is a primary cause of low yields.

Caption: Competing pathways for the Pd(II)-alkyl intermediate.

  • Products: This pathway produces a mixture of butenes (1-butene, cis- and trans-2-butene) and the reduced arene (Ar-H).

  • NMR Signatures of Butenes:

    • 1-Butene: Complex vinylic signals between ~5.0-5.8 ppm and aliphatic signals around ~2.0 ppm (CH₂) and ~1.0 ppm (CH₃).[9][10]

    • 2-Butene: Simpler spectra with vinylic protons around ~5.4 ppm and methyl doublets around ~1.6 ppm.[11]

    • Why this matters: The presence of these olefinic signals in your crude NMR is a direct indicator that β-hydride elimination is a significant competing pathway, suggesting your reaction conditions (ligand, base, temperature) may need further optimization.

Part 4: Quantitative Analysis: NMR vs. Alternatives

Confirming the structure is the first step; accurately determining its purity is the second. Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[7][9][12][13]

The Principle of qNMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13] By adding a certified internal standard of known purity and weight, one can accurately calculate the purity of the analyte without needing a reference standard of the analyte itself.

Purity Calculation Formula:

Purityₐ (%) = (Iₐ / Iₛₜₔ) * (Nₛₜₔ / Nₐ) * (Mₐ / Mₛₜₔ) * (mₛₜₔ / mₐ) * Purityₛₜₔ

Where:

  • P: Purity

  • I: Integral value of a selected signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • a : Analyte (your product)

  • std : Internal Standard

Performance Comparison: qNMR vs. HPLC

Both qNMR and HPLC are robust techniques, but they offer different advantages. The choice of method depends on the specific analytical need.

Table 3: Objective Comparison of qNMR and HPLC for Purity Analysis

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Spectroscopy (Nuclear Spin)Separation (Chromatography)
Quantification Primary Ratio Method. Does not require an identical analyte standard.[14]Secondary Method. Requires a certified reference standard of the analyte for accurate quantification.
Universality Nearly universal detection for proton-containing molecules.[15]Requires a chromophore for UV detection (most common). Not all impurities may be detected.[15]
Structural Info Provides full structural confirmation simultaneously with quantification.Provides no structural information; identification is based on retention time comparison.
Sensitivity (LoD/LoQ) Generally lower. LoQ often in the ~0.1% range or slightly higher.[15][16][17]Generally higher. Can detect trace impurities at ppm levels.[16][17]
Method Development Rapid. A single set of acquisition parameters can be used for many different analytes.Can be time-consuming, requiring optimization of column, mobile phase, and gradient.[18]
Sample Throughput Lower, typically 10-15 minutes per sample.Higher, especially with autosamplers and established methods.
Best For... Accurate purity determination of main components, structural confirmation, analysis when no reference standard is available.Detecting and quantifying trace impurities, routine QC with established methods, high-throughput screening.

Field-Proven Insight: For process development and initial scale-up of a product from a this compound coupling, qNMR is exceptionally powerful. It provides an accurate, "true" mass purity of your main product while simultaneously confirming its structure and identifying major byproducts, all in a single experiment. HPLC is the superior tool for release testing and quality control where validated methods are needed to detect trace impurities against strict specifications. The two techniques are best viewed as complementary, providing an orthogonal validation that ensures the highest confidence in your material's quality.[19]

Part 5: Experimental Protocols

Protocol: ¹H qNMR Purity Determination
  • Preparation of Internal Standard (IS) Stock: Accurately weigh (~20 mg) a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Accurately weigh (~10-15 mg) your purified Suzuki coupling product into a vial. Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the IS stock solution. Add an additional precise volume (e.g., 200 µL) of the deuterated solvent to ensure complete dissolution. Vortex thoroughly.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure proper tuning and shimming.

    • Crucial Parameters: Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be integrated (a D1 of 30-60 seconds is often sufficient for accurate quantification).

    • Set the pulse angle to 90°.

    • Acquire at least 16-64 scans for a good signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply Fourier transform, and carefully phase the spectrum manually.

    • Perform a meticulous baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculation: Use the formula provided in Section 4.1 to calculate the weight/weight % purity.

Protocol: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid or formic acid.

  • Gradient (Example): Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detection: Monitor at a wavelength where both the product and expected impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of your product in the mobile phase or a compatible solvent at ~1 mg/mL.

  • Analysis: Inject 5-10 µL and record the chromatogram. Purity is typically reported as % peak area, which assumes all components have an identical response factor at the chosen wavelength. For accurate quantification, a calibration curve using a certified reference standard of the product is required.

Conclusion

The validation of Suzuki-Miyaura coupling products derived from this compound demands a rigorous analytical approach. While chromatographic and mass spectrometric methods provide essential data, NMR spectroscopy is the indispensable tool for absolute structural proof and accurate purity assessment. A comprehensive ¹H NMR analysis provides a unique fingerprint that confirms success and distinguishes the desired product from its isomers. For unambiguous confirmation, a logical workflow employing 2D NMR techniques (COSY, HSQC, and HMBC) is the industry standard.

Furthermore, leveraging qNMR as a primary analytical method offers a powerful, efficient, and accurate means of determining purity, serving as a vital orthogonal technique to traditional HPLC methods. By understanding the causality behind the NMR data and potential impurities like those from β-hydride elimination, researchers can not only validate their products with the highest degree of confidence but also gain critical insights to guide reaction optimization.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0001505).
  • Doc Brown's Chemistry. proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting.
  • Almac Group. QNMR – a modern alternative to HPLC.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. (Simulated data presented in a table comparing HPLC and qNMR purity).
  • Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • Ceylan, H., Duru, M. E., & Yilmaz-İlhan, S. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(5), 593-602.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • University of Wisconsin. Notes on NMR Solvents.
  • CPL. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • University of Utah. Quantitative NMR Spectroscopy.
  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • Utah Tech University. Analyzing NMR Spectra.
  • Biological Magnetic Resonance Bank. bmse000725 Sec-butylbenzene at BMRB.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry.
  • Iowa State University. NMR Coupling Constants.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
  • Chemistry LibreTexts. J-Coupling (Scalar).
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • Kwan, E. E. (2012). 2D NMR Problem Solving. Harvard University.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.

Sources

A Comparative Guide to Mass Spectrometry Analysis of 2-Butylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. 2-Butylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, presents a unique set of analytical challenges. Its propensity to form various derivatives, including cyclic anhydrides (boroxines) and esters, necessitates a robust analytical strategy for accurate reaction monitoring and product identification. This guide provides an in-depth comparison of mass spectrometry (MS) with other analytical techniques for the characterization of this compound reaction products, supported by experimental insights and protocols.

The Analytical Challenge of this compound

This compound is a relatively simple alkylboronic acid. However, like other boronic acids, its analysis is complicated by its reactivity. The primary analytical challenges arise from:

  • Dehydration to Boroxines: Boronic acids readily undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can complicate mass spectra, leading to multiple signals for a single analyte and making quantification difficult.

  • Formation of Boronate Esters: In the presence of diols, this compound can form cyclic boronate esters. While this can be a desired reaction, it can also occur unintentionally with certain solvents or reagents, leading to unexpected species.

  • Complex Reaction Mixtures: In applications like Suzuki-Miyaura coupling, the reaction mixture contains the starting boronic acid, the aryl halide, the coupled product, byproducts, and the catalyst, all of which need to be resolved and identified.

This guide will compare the utility of mass spectrometry with nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) for the analysis of these various species.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the reaction product, and the complexity of the sample matrix.

Analytical TechniquePrimary Use for this compound AnalysisStrengthsLimitations
Mass Spectrometry (MS) Molecular weight determination, structural elucidation of reaction products, reaction monitoring.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.Susceptible to fragmentation, dehydration to boroxines can complicate spectra, may require derivatization for volatile compounds.
NMR Spectroscopy Structural elucidation, determination of purity, studying equilibria in solution.Provides detailed structural information, non-destructive, excellent for identifying isomers.Lower sensitivity than MS, can be complex to interpret for mixtures, requires higher sample concentrations.
Gas Chromatography (GC) Separation and quantification of volatile derivatives.High resolution for volatile compounds, excellent for quantitative analysis.Limited to thermally stable and volatile compounds, often requires derivatization of boronic acids.

Mass Spectrometry in Detail: A Tool for Diverse Products

Mass spectrometry is a powerful and versatile tool for the analysis of this compound and its reaction products. The choice of ionization technique and instrumentation is critical for obtaining meaningful data.

Analysis of 2-Butylboroxine

The formation of 2-butylboroxine is a common phenomenon when analyzing this compound, especially under conditions that promote dehydration, such as heating or in the gas phase of a mass spectrometer.

Expected Mass Spectrum: The mass spectrum of 2-butylboroxine would be expected to show a molecular ion peak corresponding to the cyclic trimer.

  • This compound (C4H11BO2): Molecular Weight = 101.94 g/mol

  • 2-Butylboroxine (C12H27B3O3): Molecular Weight = 251.76 g/mol

Causality of Method Choice: Electrospray ionization (ESI) in positive ion mode is a suitable technique for detecting the boroxine. The protonated molecule [M+H]+ would be observed at m/z 252.77. Atmospheric pressure chemical ionization (APCI) could also be used and may be more suitable for less polar analytes.

Experimental Protocol: ESI-MS Analysis of 2-Butylboroxine

  • Sample Preparation: Dissolve a small amount of this compound in a solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. The inherent presence of the boroxine at equilibrium will allow for its detection.

  • Instrumentation: Use an ESI-MS system in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-30 V (optimize for minimal fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-350 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Look for the protonated molecular ion of 2-butylboroxine at m/z 252.77. The isotopic pattern of boron (¹⁰B and ¹¹B) can be used to confirm the presence of three boron atoms in the molecule.

Analysis of 2-Butylboronate Esters

The reaction of this compound with a diol, such as pinacol, results in the formation of a stable cyclic boronate ester. This derivatization is often performed intentionally to improve the chromatographic behavior and stability of the boronic acid.

Expected Mass Spectrum: The mass spectrum will show the molecular ion of the boronate ester. For the pinacol ester of this compound (C10H21BO2), the molecular weight is 184.09 g/mol .

Causality of Method Choice: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for analyzing these more volatile and thermally stable derivatives. Electron ionization (EI) will provide a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol: GC-MS Analysis of this compound Pinacol Ester

  • Derivatization:

    • In a vial, dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 1.1 equivalents of pinacol.

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC.

    • Remove the solvent under reduced pressure. The crude product can often be analyzed directly.

  • GC-MS System:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Parameters (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-300

  • Data Analysis: The mass spectrum will show the molecular ion at m/z 184. Key fragments may include the loss of a butyl group [M-57]+ and other characteristic fragments of the pinacol backbone.

Monitoring Suzuki-Miyaura Cross-Coupling Reactions

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for monitoring the progress of Suzuki-Miyaura reactions involving this compound. It allows for the simultaneous detection of the starting materials, the coupled product, and any byproducts in the complex reaction mixture.

Causality of Method Choice: The components of a Suzuki coupling reaction mixture have a wide range of polarities and volatilities, making LC-MS with ESI the ideal technique. It provides the necessary separation and sensitive detection to track the consumption of reactants and the formation of the product over time.

Experimental Protocol: LC-MS Monitoring of a Suzuki Coupling Reaction

  • Reaction Setup: Perform the Suzuki coupling reaction under the desired conditions (e.g., this compound, an aryl halide, a palladium catalyst, and a base in a suitable solvent).

  • Sampling: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Sample Preparation: Quench the reaction in the aliquot by diluting it in a large volume (e.g., 1 mL) of a 50:50 acetonitrile:water mixture. This also prepares the sample for LC-MS analysis.

  • LC-MS System:

    • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) will separate the components.

  • MS Parameters (ESI):

    • Ionization Mode: Positive ion mode is usually effective for the coupled product.

    • Detection: Use selected ion monitoring (SIM) for the expected masses of the starting materials and the product for enhanced sensitivity and specificity.

  • Data Analysis: Plot the peak areas of the reactants and the product as a function of time to generate a reaction profile. This allows for the determination of reaction completion and the identification of any side products.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

experimental_workflow cluster_synthesis Synthesis & Reaction cluster_analysis Analytical Characterization cluster_data Data Interpretation 2_Butylboronic_Acid 2_Butylboronic_Acid Reaction_Products Reaction_Products 2_Butylboronic_Acid->Reaction_Products Reaction (e.g., Suzuki, Esterification) Mass_Spectrometry Mass_Spectrometry Reaction_Products->Mass_Spectrometry Molecular Weight & Structure NMR_Spectroscopy NMR_Spectroscopy Reaction_Products->NMR_Spectroscopy Detailed Structure & Purity Chromatography Chromatography Reaction_Products->Chromatography Separation & Quantification Product_Confirmation Product_Confirmation Mass_Spectrometry->Product_Confirmation Purity_Assessment Purity_Assessment NMR_Spectroscopy->Purity_Assessment Reaction_Kinetics Reaction_Kinetics Chromatography->Reaction_Kinetics

Caption: General workflow for the analysis of this compound reaction products.

Conclusion and Recommendations

Mass spectrometry is an indispensable tool for the analysis of this compound and its reaction products, offering unparalleled sensitivity and molecular weight information.

  • For qualitative analysis and reaction monitoring , LC-MS is the technique of choice, providing separation and identification of components in complex mixtures.

  • For the analysis of volatile and thermally stable derivatives like boronate esters, GC-MS provides excellent resolution and structural information through characteristic fragmentation patterns.

  • When analyzing this compound directly, be mindful of the potential for boroxine formation , which can be identified by its characteristic mass in the mass spectrum.

While MS is a powerful technique, it is most effective when used in conjunction with other analytical methods. NMR spectroscopy is essential for unambiguous structural elucidation, and chromatography is crucial for purification and quantification. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive and reliable characterization of this compound reaction products.

References

  • PubChem. Butylboronic acid. [Link]
  • Brooks, C. J. W., & Watson, J. (1971). Cyclic n-Butylboronates as Derivatives of Polar Bifunctional Groups for Gas Chromatography and Mass Spectrometry. Analytical Letters, 4(12), 837-846.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280.
  • Crumpton, B., & Lavigne, J. J. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(9), 3466-3472.
  • Smith, G. A., & Cole, T. E. (n.d.). 11B NMR Chemical Shifts.
  • Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
  • Waser, J., & Carreira, E. M. (2004). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of the American Chemical Society, 126(16), 5030-5031.
  • Duval, F. L., Wardani, P. A., & Zuilhof, H. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Zamecnik, J. (1990). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. Journal of analytical toxicology, 14(2), 132-136.

A Comparative Guide to Palladium Catalysts for 2-Butylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The construction of C(sp³)–C(sp²) bonds, in particular, is of immense interest in pharmaceutical and materials science for the synthesis of complex molecules with three-dimensional architectures. However, the cross-coupling of secondary alkylboronic acids, such as 2-butylboronic acid, presents unique challenges, primarily the propensity for β-hydride elimination, which can lead to undesired side products and low yields. The choice of the palladium catalyst is therefore critical to the success of these transformations.

This guide provides a comparative overview of state-of-the-art palladium catalysts for the Suzuki-Miyaura coupling of this compound and other secondary alkylboronic acids. We will delve into the mechanistic rationale behind catalyst selection, present a comparison of catalyst performance based on available data, and provide a detailed experimental protocol.

The Challenge: β-Hydride Elimination in C(sp³)–C(sp²) Coupling

The primary hurdle in the cross-coupling of secondary alkylboronic acids is the competing β-hydride elimination pathway. After the transmetalation step, the resulting alkylpalladium(II) intermediate can either undergo the desired reductive elimination to form the C-C bond or an undesired β-hydride elimination, which leads to the formation of an alkene and a palladium hydride species. This side reaction is particularly facile for alkyl groups with β-hydrogens, such as the 2-butyl group.

To favor the productive reductive elimination pathway, the palladium catalyst must be carefully designed. The ligands coordinated to the palladium center play a crucial role in influencing the relative rates of these two competing processes.

The Contenders: A Comparison of Leading Palladium Catalyst Systems

The development of highly effective palladium catalysts for challenging cross-coupling reactions has been a major focus of academic and industrial research. Two classes of ligands have emerged as particularly effective for the Suzuki-Miyaura coupling of secondary alkylboronic acids: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald-Type Catalysts: The Power of Bulky Phosphines

The research group of Stephen L. Buchwald has developed a series of highly effective palladium precatalysts featuring bulky and electron-rich dialkylbiarylphosphine ligands. These ligands, such as XPhos and SPhos, create a sterically hindered environment around the palladium center. This steric bulk is thought to promote the reductive elimination step, which is believed to be accelerated in more sterically crowded complexes, thereby outcompeting β-hydride elimination.[1][2]

The third-generation (G3) and fourth-generation (G4) Buchwald precatalysts are particularly noteworthy for their high activity and stability.[3][4][5] These precatalysts are designed for the efficient in situ generation of the active monoligated Pd(0) species, which is crucial for catalytic activity.

PEPPSI Catalysts: The Rise of N-Heterocyclic Carbenes (NHCs)

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, feature a palladium center coordinated to a strongly σ-donating N-heterocyclic carbene (NHC) ligand.[6][7][8] The strong Pd-NHC bond contributes to the high stability of the catalytic species.[9] NHC ligands are generally more electron-donating and often bulkier than phosphine ligands, which can also help to promote reductive elimination over β-hydride elimination.[6][9] The PEPPSI-IPr and PEPPSI-IPent catalysts are commercially available and have shown excellent performance in a variety of cross-coupling reactions.

Performance Comparison

Direct, head-to-head comparative studies of a wide range of palladium catalysts for the cross-coupling of this compound under identical conditions are limited in the literature. However, by examining data from various sources utilizing this compound or other secondary alkylboronic acids, we can construct a representative comparison of their performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes & References
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10018852For sec-butylboronic acid.[10]
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O1001>951-2General for challenging couplings.[3]
Pd-PEPPSI-IPrIPrCs₂CO₃Toluene11012902For sec-butylboronic acid.
Pd-AntPhosAntPhosK₃PO₄Toluene11024921For cyclohexylboronic acid with a sterically hindered aryl bromide.[1]

Note: The data presented above is compiled from different sources and should be used as a general guide. Optimal conditions will vary depending on the specific substrates and reaction scale.

Mechanistic Insights: Why Ligand Choice is Crucial

The success of C(sp³)–C(sp²) coupling hinges on the ligand's ability to promote reductive elimination from the L-Pd(R¹)(R²) intermediate while suppressing β-hydride elimination.

  • Bulky Phosphine Ligands (e.g., XPhos, SPhos): The large steric footprint of these ligands is believed to destabilize the planar transition state required for β-hydride elimination. Furthermore, the steric congestion around the palladium center can accelerate the C-C bond-forming reductive elimination.[1][11]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are strong σ-donors, which increases the electron density on the palladium center. This increased electron density is thought to facilitate the reductive elimination step.[6][9] The steric bulk of the NHC ligand also plays a role in disfavoring β-hydride elimination.

Experimental Workflow and Protocols

Generalized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound Derivative, and Base in a Schlenk Flask atmosphere Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->atmosphere catalyst Add Palladium Precatalyst and Ligand (if applicable) atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature with Vigorous Stirring solvent->heating monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) heating->monitoring quench Cool to Room Temperature and Quench (e.g., with water) monitoring->quench extract Extract with an Organic Solvent quench->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide using a Buchwald G3 Precatalyst

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.5 mmol, 1.5 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L Ar-Pd(II)(OR')L Ar-Pd(II)(X)L->Ar-Pd(II)(OR')L Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)(R)L Ar-Pd(II)(R)L Ar-Pd(II)(OR')L->Ar-Pd(II)(R)L Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)(R)L->Ar-R Reductive Elimination Ar-R->Pd(0)L Ar-X Aryl Halide (Ar-X) R-B(OH)₂ Boronic Acid (R-B(OH)₂) Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound and other secondary alkylboronic acids is a powerful transformation that requires careful catalyst selection to overcome the challenge of β-hydride elimination. Both Buchwald-type catalysts with bulky phosphine ligands and PEPPSI catalysts with N-heterocyclic carbene ligands have demonstrated high efficacy in promoting the desired C(sp³)–C(sp²) bond formation. The choice between these catalyst systems may depend on the specific substrates, desired reaction conditions, and economic considerations. Understanding the mechanistic principles that govern these reactions is key to troubleshooting and optimizing these important synthetic methods.

References

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for C−C Bond Formation.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • Cesar, V., Lorioux, C., & Nolan, S. P. (2009). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 42(8), 1161-1173.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 229-233.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. In Topics in Organometallic Chemistry (pp. 85-108). Springer, Berlin, Heidelberg.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions—a synthetic chemist's perspective.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486-1499.
  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9028-9072.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A versatile catalyst for the Suzuki–Miyaura coupling of unstable boronic acids. Chemical Science, 4(3), 916-920.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3.
  • Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeboronation of Arylboronic Acids.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.

Sources

A Comparative Kinetic Guide to 2-Butylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. The choice of the organoboron coupling partner is a critical determinant of reaction kinetics, yield, and overall success. This guide provides an in-depth comparative analysis of the kinetic performance of 2-butylboronic acid, a secondary alkylboronic acid, in the context of other commonly employed boronic acids. The insights and protocols herein are grounded in established mechanistic principles and supported by comparative experimental data to empower rational reaction design and optimization.

The Kinetic Profile of this compound: A Tale of Steric Hindrance

The rate of a Suzuki-Miyaura reaction is governed by a delicate interplay of factors, including the palladium catalyst, ligands, base, solvent, and the nature of the organic halide and boronic acid.[1] For alkylboronic acids, the transmetalation step—the transfer of the organic moiety from boron to the palladium center—is frequently the rate-determining step of the catalytic cycle.[1]

Compared to their aryl counterparts, alkylboronic acids generally exhibit slower reaction rates. This is primarily due to the lower nucleophilicity of the alkyl group and the inherent challenges associated with the transmetalation of sp³-hybridized carbons.[1] Within the class of alkylboronic acids, a significant divergence in reactivity is observed between primary and secondary structures. This compound, as a secondary alkylboronic acid, encounters a more sterically congested environment around the carbon-boron bond. This steric hindrance significantly impedes its approach to the palladium center, leading to a markedly slower transmetalation rate compared to its primary alkyl counterparts.[1][2]

To contextualize the kinetic performance of this compound, the following table presents a comparative summary of relative initial reaction rates for various boronic acid classes. The data for this compound is extrapolated based on the established trends for sterically hindered secondary alkylboronic acids, such as isopropylboronic acid.[1]

Boronic Acid ClassRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Secondary Alkyl This compound ~0.2 Significantly slower transmetalation due to substantial steric hindrance at the carbon-boron bond. [2]
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation than arylboronic acids, with rate influenced by the steric bulk of the alkyl chain.[1]
Primary AlkylEthylboronic Acid1.0Less sterically hindered than larger primary alkylboronic acids, often resulting in faster rates within this class.[1]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally undergoes faster transmetalation compared to alkylboronic acids.[1]
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups enhance the nucleophilicity of the aryl group, accelerating the transmetalation step.
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0Electron-withdrawing groups decrease the nucleophilicity of the aryl group, leading to slower transmetalation.

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, solvent, and aryl halide.

The Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R'-B(OR)2 (Base) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-R' (Product) Reductive_Elimination->Ar-R'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

To obtain reliable and reproducible kinetic data for the Suzuki-Miyaura coupling of this compound, a meticulously designed experimental workflow is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for monitoring the progress of these reactions by quantifying the consumption of reactants and the formation of the product over time.[4]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis Setup Reaction Setup: - Aryl halide - this compound - Base - Internal Standard - Degassed Solvent Inert Inert Atmosphere (Argon or Nitrogen) Setup->Inert Initiation Initiation: - Add Pd catalyst - Start stirring at constant T (t=0) Sampling Time-course Sampling: - Withdraw aliquots at  predetermined intervals Initiation->Sampling Quenching Quenching: - Immediately add aliquot to  a quenching solution Sampling->Quenching HPLC HPLC Analysis: - Determine concentrations of  product and reactants Plotting Data Plotting: - [Product] vs. Time HPLC->Plotting Rate Rate Determination: - Calculate initial rate from  the initial slope Plotting->Rate

Sources

A Senior Application Scientist's Guide to Organoboron Reagents: Benchmarking 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, the very backbone of many therapeutic agents and functional materials.[1] The choice of the organoboron reagent is a critical decision point that dictates the efficiency, yield, and practicality of a synthetic route. Among the vast arsenal of available reagents, alkylboronic acids are essential for introducing saturated alkyl fragments, a common motif in pharmaceuticals.[1]

This guide provides an in-depth technical comparison of sec-butylboronic acid, a secondary alkylboronic acid, against other structurally isomeric and commonly used alkylboronic acids. We will delve into the mechanistic nuances that govern their reactivity, present collated experimental data for a performance benchmark, and provide detailed, field-proven protocols to empower you in your synthetic endeavors.

The Central Challenge: Reactivity of sp³-Hybridized Organoborons

While the Suzuki-Miyaura reaction is robust, the use of sp³-hybridized organoboron compounds, like alkylboronic acids, presents distinct challenges compared to their sp²-hybridized aryl or vinyl counterparts.[2] These challenges primarily stem from two competing factors: a slower rate of transmetalation and the propensity for undesired side reactions, most notably β-hydride elimination.[2][3] The structure of the alkyl group—whether it is primary, secondary, or tertiary—profoundly influences this delicate balance.[4]

Understanding the Key Performance Influencers
  • Steric Hindrance: The transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center, is highly sensitive to steric bulk around the boron atom.[5] As we will see, the branching of the alkyl chain plays a pivotal role in reaction kinetics.

  • β-Hydride Elimination: Alkylpalladium(II) intermediates that contain β-hydrogens are susceptible to this decomposition pathway, which leads to the formation of an alkene and a palladium-hydride species, ultimately reducing the yield of the desired cross-coupled product.[2][6] This is a particularly significant concern for secondary alkylboronic acids.

Comparative Analysis of Butylboronic Acid Isomers

To provide a clear performance benchmark, we will compare sec-butylboronic acid with its isomers, n-butylboronic acid and isobutylboronic acid, along with the foundational methylboronic acid.

Organoboron ReagentStructureClassKey Characteristics
Methylboronic Acid CH₃B(OH)₂PrimaryNo β-hydrogens, thus not susceptible to β-hydride elimination. Serves as a baseline for electronic effects.
n-Butylboronic Acid CH₃(CH₂)₃B(OH)₂PrimaryLinear chain with minimal steric hindrance at the boron center, generally leading to efficient transmetalation.[5]
Isobutylboronic Acid (CH₃)₂CHCH₂B(OH)₂PrimaryBranching at the β-carbon introduces moderate steric bulk, which can slightly impede the reaction rate compared to its linear counterpart.[5]
sec-Butylboronic Acid CH₃CH₂CH(CH₃)B(OH)₂SecondaryBranching at the α-carbon significantly increases steric hindrance and introduces a higher propensity for β-hydride elimination, making it a more challenging substrate.[4][5]
Performance Data in Suzuki-Miyaura Cross-Coupling

The following table summarizes collated data from various studies, illustrating the performance of these alkylboronic acids in Suzuki-Miyaura coupling with different aryl bromides. It is crucial to note that reaction conditions vary between studies and can significantly impact yields. This table is intended to provide a comparative overview of what can be achieved with appropriate optimization.

Alkylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Butylboronic Acid4-BromoanisolePd(OAc)₂ / S-PhosK₃PO₄THF120->95[1]
n-Butylboronic Acid2-BromonaphthaleneAntPhos / Pd(OAc)₂TMSOKTHF70<185[1]
Isobutylboronic Acid4-Bromoanisole-----Slightly lower rates than n-butylboronic acid[5]
sec-Butylboronic Acid2-Bromo-1,3-dimethylbenzenePd(OAc)₂ / AntPhosK₃PO₄Toluene1102482[7]
sec-Butylboronic Acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O1001892[8]
Cyclohexylboronic Acid (Secondary)4-ChloroanisoleP(t-Bu)₃·HBF₄ / Pd(dba)₂K₂CO₃Toluene/H₂O1002475[1]

Analysis of Performance Data:

As the data suggests, primary alkylboronic acids like n-butylboronic acid generally provide high yields under various conditions.[1] The performance of secondary alkylboronic acids, such as sec-butylboronic acid and cyclohexylboronic acid, is highly dependent on the careful selection of a catalytic system that can overcome the inherent challenges. The use of sterically hindered and electron-rich phosphine ligands, such as AntPhos and RuPhos, is often crucial for achieving high yields with these more demanding substrates.[7][8] These ligands facilitate the desired reductive elimination step while suppressing β-hydride elimination.[7]

Experimental Design and Protocols

To achieve success with challenging organoboron reagents like 2-butylboronic acid, meticulous experimental design and execution are paramount.

Logical Flow of a Suzuki-Miyaura Cross-Coupling Experiment

The following diagram illustrates the typical workflow for setting up and running a Suzuki-Miyaura cross-coupling reaction in a research setting.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Oven-dry glassware (Schlenk tube, stir bar) prep2 Weigh solid reagents: Aryl halide, Boronic acid, Base, Catalyst, Ligand prep1->prep2 Cool under inert gas setup1 Add solids to Schlenk tube prep2->setup1 setup2 Evacuate and backfill with inert gas (3x) setup1->setup2 setup3 Add degassed solvent via syringe setup2->setup3 setup4 Heat to desired temperature with vigorous stirring setup3->setup4 workup1 Cool to room temperature setup4->workup1 workup2 Dilute with organic solvent workup1->workup2 workup3 Aqueous wash (water, brine) workup2->workup3 workup4 Dry organic layer (e.g., Na₂SO₄) workup3->workup4 workup5 Filter and concentrate workup4->workup5 workup6 Purify by column chromatography workup5->workup6

A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Cross-Coupling of a Secondary Alkylboronic Acid with an Aryl Chloride

This protocol is adapted from a method demonstrated to be effective for challenging secondary alkylboron nucleophiles.[8]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • sec-Butylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl chloride, sec-butylboronic acid, Pd₂(dba)₃, RuPhos, and potassium phosphate.

  • Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle two more times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkylated aromatic compound.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions, especially with challenging substrates.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex trans_complex [Ar-Pd(II)(Alkyl)L₂] oa_complex->trans_complex trans_complex->pd0 product Ar-Alkyl (Product) trans_complex->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination reactant1 Ar-X reactant1->oa_complex reactant2 Alkyl-B(OH)₂ + Base reactant2->trans_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: The alkyl group is transferred from the boronic acid (which is activated by the base) to the palladium center, displacing the halide. This step is particularly sensitive to steric hindrance.[5]

  • Reductive Elimination: The newly formed aryl-alkyl palladium complex collapses, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst.[9] Bulky, electron-rich ligands accelerate this step, which is crucial to outcompete β-hydride elimination in the case of secondary alkyl groups.[7]

Conclusion and Recommendations

The selection of an organoboron reagent is a nuanced decision that requires a deep understanding of both the substrate and the underlying reaction mechanism.

  • For straightforward syntheses requiring an unbranched alkyl chain, n-butylboronic acid offers excellent reactivity and is a reliable first choice.

  • When moderate steric bulk is required, isobutylboronic acid serves as a competent alternative, though it may require slightly more forcing conditions.

  • This compound , as a secondary alkylboronic acid, represents a more challenging class of reagent. Its successful application is a testament to the power of modern catalyst systems. For the introduction of secondary alkyl groups, especially in sterically congested environments, the use of advanced, bulky, and electron-rich phosphine ligands (e.g., AntPhos, RuPhos) in conjunction with a robust palladium precatalyst is highly recommended.[7][8]

By understanding the principles of steric hindrance and competing side reactions, and by selecting the appropriate catalytic system, researchers can confidently employ even challenging reagents like this compound to construct complex molecules of high value in drug discovery and materials science.

References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2009(1), 1-31.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 81(19), 8963–8977.
  • Tang, W., & Zhang, X. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Billingsley, K. L., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 34-37.
  • Billingsley, K. L., & Buchwald, S. L. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 34-37.
  • Jana, R., & Pathak, T. P. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1146.
  • BenchChem. (2025).
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Tang, W., & Zhang, X. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
  • Daugulis, O. (2010). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Topics in Current Chemistry, 292, 57-86.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030.
  • Li, L., & Biscoe, M. R. (2016). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry, 81(19), 9033–9039.
  • Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030.
  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Mastering Suzuki Coupling: The Role of High-Purity Isobutylboronic Acid.
  • Roy, D., & Leonori, D. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(37), 14163-14169.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Thomas, A. A., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(22), 16195–16202.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Performance of Isobutylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Li, H., et al. (2024). A Palladium Catalyst Supported on Boron-Doped Porous Carbon for Efficient Dehydrogenation of Formic Acid.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Lecker, L. A., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Molecules, 28(9), 3733.
  • BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
  • Lautens, M., & Dockendorff, C. (2003). Palladium(II) catalyst systems for the addition of boronic acids to bicyclic alkenes: new scope and reactivity. Organic Letters, 5(20), 3695–3698.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Wikipedia. (n.d.). Suzuki reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Hosseini-Bavil, A., & Masteri-Farahani, M. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 12(1), 168-179.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 44(8), 564–576.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.

Sources

A Senior Application Scientist's Guide to the Efficacy of Alkylboronic Acids in Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern organic synthesis, the formation of carbon-carbon bonds is a foundational challenge. Specifically, the creation of C(sp²)–C(sp³) linkages—connecting a flat, aromatic-type carbon to a three-dimensional, alkane-type carbon—is crucial for building the molecular scaffolds of many pharmaceuticals and advanced materials. Among the reagents available for this task, alkylboronic acids, such as 2-butylboronic acid and its isomers, have emerged as versatile and highly effective tools.

This guide provides an in-depth analysis of the efficacy of alkylboronic acids, using n-butylboronic acid as a primary exemplar for C-C bond formation and isobutylboronic acid for a critical role in a major drug synthesis. We will explore the causality behind experimental choices, compare performance against classical alternatives, and provide validated protocols grounded in authoritative literature.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Preferred Method for C(sp²)-C(sp³) Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful methods for C-C bond formation, earning its developers the 2010 Nobel Prize in Chemistry.[1] While initially developed for coupling two sp² centers (e.g., two aromatic rings), its application has expanded to include alkylboron reagents for forging alkyl-aryl bonds.[2]

The primary advantage of using a boronic acid, compared to more traditional organometallic reagents like Grignard (organomagnesium) or organolithium reagents, lies in its superior functional group tolerance and stability.[3] Boronic acids are generally stable to air and moisture, and they do not react with common functional groups like esters, ketones, or nitriles, which would be readily attacked by Grignard reagents. This obviates the need for cumbersome protection-deprotection steps, leading to more efficient and atom-economical syntheses.[4]

The Catalytic Cycle: Why It Works

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this mechanism explains the critical role of each component.

  • Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-halide bond of the aryl halide (e.g., bromotoluene), forming a Pd(II) complex.

  • Transmetalation : This is the key step where the alkyl group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base forms a boronate species, which enhances the nucleophilicity of the alkyl group, facilitating its transfer to the palladium complex.[2] The choice of base and solvent is critical, as it modulates the formation and reactivity of this boronate intermediate.

  • Reductive Elimination : The newly formed di-organic palladium complex collapses, forming the desired C-C bond in the final product (e.g., 4-n-butyltoluene) and regenerating the Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_organic_pd R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->di_organic_pd reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Comparative Analysis: n-Butylboronic Acid vs. n-Butylmagnesium Bromide

To objectively assess the efficacy of n-butylboronic acid, we compare its performance in a model Suzuki-Miyaura coupling against a classic alternative: the Kumada coupling, which uses a Grignard reagent (n-butylmagnesium bromide). The target molecule for this comparison is 4-n-butyltoluene.

Data Presentation: Head-to-Head Comparison
ParameterMethod A: Suzuki-Miyaura Coupling Method B: Kumada Coupling
Reaction 4-Bromotoluene + n-Butylboronic Acid4-Bromotoluene + n-Butylmagnesium Bromide
Catalyst Pd(dppf)Cl₂ (Palladium complex)Ni(dppf)Cl₂ (Nickel complex)
Base/Conditions K₂CO₃ (Aqueous)Anhydrous, inert atmosphere is critical
Solvent Dioxane / WaterTetrahydrofuran (THF) or Diethyl Ether
Typical Yield 85-95%70-85%
Functional Group Tolerance High: Tolerates esters, amides, ketones, nitriles.Very Low: Reacts with most carbonyls, protic sources (e.g., -OH, -NH).
Reagent Stability Boronic acid is an air- and moisture-stable solid.Grignard reagent is highly sensitive to air and moisture; must be prepared fresh or titrated.
Primary Reference [5][6][3]

Analysis of Causality:

The data clearly shows that while both methods can produce the target molecule, the Suzuki-Miyaura coupling offers significant advantages in terms of yield, operational simplicity, and, most critically, functional group tolerance. The high reactivity of the Grignard reagent in the Kumada coupling makes it incompatible with a wide range of common functional groups, severely limiting its substrate scope without additional protective chemistry. The stability and selectivity of n-butylboronic acid make it the superior choice for the synthesis of complex, functionalized molecules.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4-n-Butyltoluene

This protocol is a representative procedure adapted from established methodologies for B-alkyl Suzuki couplings.[6][7]

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • n-Butylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 171 mg), n-butylboronic acid (1.5 mmol, 153 mg), Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The aqueous component is essential for the activation of the boronic acid by the base.

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 5 mL of water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using hexane as the eluent) to yield pure 4-n-butyltoluene.

Part 3: Case Study: The Critical Role of Isobutylboronic Acid in Bortezomib Synthesis

Beyond C-C bond formation, alkylboronic acids exhibit unique reactivity that is indispensable in high-stakes pharmaceutical synthesis. A prime example is the use of isobutylboronic acid in the final deprotection step of Bortezomib (Velcade®) , a first-in-class proteasome inhibitor for treating multiple myeloma.[8][9]

In the synthesis of Bortezomib, a chiral auxiliary, (1S,2S,3R,5S)-pinanediol, is used to control the stereochemistry of the crucial boronic acid moiety. This auxiliary forms a stable pinanediol boronic ester.[8] In the final step, this protecting group must be cleaved to reveal the active boronic acid without racemizing the sensitive stereocenters.

Mechanism of Action: Transesterification

The cleavage is achieved via a transesterification reaction. Isobutylboronic acid is added in excess under acidic, biphasic conditions. The reaction is an equilibrium process where the pinanediol group is exchanged between the Bortezomib precursor and the isobutylboronic acid.[8] The equilibrium is driven to completion by the formation of the volatile and hexane-soluble pinanediol isobutylboronate, effectively removing it from the aqueous/methanolic phase containing the desired product. This clever use of phase separation and a simple alkylboronic acid provides a mild, efficient, and high-yielding method for this critical transformation.

Bortezomib_Deprotection start Bortezomib-Pinanediol Ester (in MeOH/Hexane/H₂O) reagent + Isobutylboronic Acid + H⁺ reaction Transesterification (Equilibrium) start->reaction reagent->reaction product Bortezomib (Active Drug) (in Aqueous MeOH Layer) reaction->product byproduct Pinanediol-Isobutylboronate (in Hexane Layer) reaction->byproduct separation Phase Separation product->separation byproduct->separation

Figure 2: Workflow for the deprotection of Bortezomib using isobutylboronic acid.
Experimental Protocol: Deprotection of Bortezomib Pinanediol Ester

This protocol is based on the convergent synthesis method reported in the literature.[8][9]

Materials:

  • N-Pyrazinoyl-L-phenylalanyl-L-leucine boronic acid pinanediol ester (1.0 equiv)

  • Isobutylboronic acid (~15 equiv)

  • Methanol

  • Hexane

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the Bortezomib pinanediol ester (1.0 equiv) in a mixture of methanol and hexane (1:1 v/v).

  • Acidification: Add 1N HCl to the biphasic mixture under stirring and cool to approximately 10 °C. The acidic conditions facilitate the ester exchange.

  • Transesterification: Add isobutylboronic acid (~15 equiv) to the mixture. Stir vigorously at room temperature for 16-24 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The desired Bortezomib product is in the lower aqueous methanol layer, while the pinanediol-isobutylboronate byproduct is in the upper hexane layer.

  • Extraction & Isolation: Separate the layers. Wash the aqueous methanol layer with fresh hexane (3x) to remove all traces of the byproduct. The aqueous methanol layer containing the product can then be basified and further processed (e.g., crystallization) to isolate pure Bortezomib.

Conclusion

Alkylboronic acids, including this compound and its isomers, are highly efficacious reagents in modern organic synthesis. Their value extends beyond their role as simple alkyl group donors.

  • In Suzuki-Miyaura Couplings, they offer a superior alternative to traditional organometallics like Grignard reagents, providing high yields, operational simplicity, and excellent functional group tolerance, which is paramount for the synthesis of complex target molecules.

  • In specialized applications, as demonstrated by the synthesis of Bortezomib, their unique reactivity in transesterification provides elegant and efficient solutions to critical challenges in pharmaceutical manufacturing, such as the mild deprotection of chiral intermediates.

While the reactivity of alkylboronic acids can be lower than their aryl counterparts, requiring careful optimization of catalysts and conditions, their stability, safety profile, and selective reactivity secure their position as indispensable tools for researchers, scientists, and drug development professionals.[6][10]

References

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020).
  • CN104090000A - Method for determining content of important bortezomib intermediate, and applications of method.
  • Pu, Y., et al. (2009).
  • Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
  • El-Maiss, J., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
  • EP2377868A1 - Synthesis of Bortezomib.
  • Suginome, M., et al. (2005). The Chemoselective, Enantiospecific Cross-Coupling of Secondary Boronic Esters. Journal of the American Chemical Society. [Link]
  • El-Maiss, J., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
  • Bonchev, D., et al. (2010). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Wang, Z., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie. [Link]
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synthesis. [Link]
  • Kumar, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Monatshefte für Chemie - Chemical Monthly. [Link]
  • D’hooghe, M., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yoneda.chem.ucla.edu. [Link]
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
  • Reddy, G. S., et al. (2007). Synthesis of four isotopically labeled forms of a proteasome inhibitor, bortezomib. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Ekanayake, D. I. (2017). EFFECT OF BORON TRIFLUORIDE ON THE TRANSESTERIFICATION OF BORONATE ESTERS.
  • Zhang, Y., et al. (2023). Boronic Ester Transesterification Accelerates Ion Conduction for Comb-like Solid Polymer Electrolytes.
  • Zunyun, F., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports. [Link]
  • Ashenhurst, J. (2022).
  • Singh, R., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • Bjerglund, K., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. macmillan.princeton.edu. [Link]
  • Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • Shen, Y., et al. (2015). Synthesis of 4-tert-Butyltoluene by Vapor Phase tert-Butylation of Toluene with tert-Butylalcohol over USY Zeolite.
  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
  • Hern, G. L., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal. [Link]

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A Comparative Guide to Isotopic Labeling with 2-Butylboronic Acid for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of biologically active molecules is paramount. Many of these molecules, such as catecholamines, nucleosides, and carbohydrates, contain cis-diol functionalities. Their inherent polarity and low volatility make them challenging to analyze directly via Gas Chromatography-Mass Spectrometry (GC-MS), a workhorse technique for quantitative analysis. Chemical derivatization is the key to unlocking this analytical power, and isotopic labeling is the gold standard for achieving the highest accuracy in quantification.

This guide provides an in-depth comparison of isotopic labeling strategies centered on 2-butylboronic acid. We will explore the fundamental principles that make this reagent a highly selective tool and objectively compare its performance against other common derivatization agents. This analysis is supported by established chemical principles, experimental data insights, and detailed protocols to empower you to make informed decisions for your quantitative workflows.

Part 1: The Foundation: Why Combine Isotopic Labeling with Boronic Acid Derivatization?

The Principle of Isotopic Labeling for Quantitative MS

Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier, stable isotopes (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). For quantitative mass spectrometry, a known amount of an isotopically "heavy" internal standard is spiked into a sample. The "light" (natural abundance) analyte and the "heavy" standard are chemically identical, so they exhibit the same behavior during sample extraction, derivatization, and chromatographic separation.[1]

However, the mass spectrometer can easily distinguish them based on their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, we can achieve highly accurate and precise quantification, correcting for sample loss and variations in instrument response.[2][3]

The Role of Derivatization in Gas Chromatography

Many biologically relevant molecules are non-volatile due to polar functional groups like hydroxyl (-OH) and amine (-NH₂) that cause strong intermolecular hydrogen bonding.[4] Derivatization chemically modifies these groups to make the analyte more suitable for GC analysis by:

  • Increasing Volatility: Masking polar groups reduces the boiling point, allowing the compound to enter the gas phase at lower temperatures.[5]

  • Improving Thermal Stability: Protecting functional groups prevents degradation in the hot GC injector and column.[5]

  • Enhancing Chromatographic Resolution: Derivatized compounds often produce sharper, more symmetrical peaks, leading to better separation and sensitivity.[6]

The Unique Chemistry of Boronic Acids

Boronic acids, including this compound, possess a unique and powerful attribute: they react selectively and reversibly with compounds containing cis-1,2 or cis-1,3 diol functionalities to form stable five- or six-membered cyclic boronate esters.[7][8] This reaction is typically fast, proceeds under mild conditions, and is pH-dependent, offering a high degree of control.[7][8] This chemoselectivity is the primary advantage of boronic acids, as they can target specific molecules in a complex biological matrix, unlike broader derivatizing agents.

G start Start: What is my primary analyte? q1 Does the analyte have a cis-1,2 or cis-1,3 diol? start->q1 q2 Is the goal to analyze ONLY the diol-containing compound? q1->q2 Yes other_groups Analyte has other active hydrogens (-OH, -NH₂, -COOH) q1->other_groups No boronic Use Isotopically Labeled This compound q2->boronic Yes (High Selectivity Needed) q2->other_groups No (Other groups also need derivatization) q3 Is a comprehensive profile of all polar analytes needed? other_groups->q3 silyl Use Isotopically Labeled Silylating Reagent (e.g., d9-BSTFA) q3->silyl Yes (Broad Reactivity Needed) acyl Consider Isotopically Labeled Acylating Reagent for very stable derivatives q3->acyl No, but maximum derivative stability is critical G cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with Isotopically Labeled Internal Standard (e.g., d₉-Dopamine) sample->spike extract Extraction / Clean-up (e.g., SPE, LLE, PPT) spike->extract dry Evaporate to Dryness extract->dry deriv Add this compound Reagent in Solvent dry->deriv react Heat at 60°C for 20 min deriv->react gcms Inject into GC-MS react->gcms separate Chromatographic Separation of Derivatized Analytes gcms->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect integrate Integrate Peak Areas ('Light' Analyte & 'Heavy' Standard) detect->integrate ratio Calculate Area Ratio (Analyte / Standard) integrate->ratio quant Quantify against Calibration Curve ratio->quant

Sources

A Comparative Guide to the Computational Landscape of 2-Butylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, 2-butylboronic acid and its alkylboronic acid counterparts represent a critical class of reagents for the construction of carbon-carbon bonds, a fundamental process in drug discovery and materials science. While the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of their application, the reactivity of these aliphatic boronic acids is nuanced, often competing with undesired side reactions. This guide provides an in-depth, computationally-informed comparison of the reaction mechanisms of this compound, offering insights into its performance versus alternative reagents and elucidating the key factors that govern its reactivity.

The Dueling Pathways: Suzuki-Miyaura Coupling vs. Protodeboronation

From a computational perspective, the utility of this compound is largely determined by the kinetic and thermodynamic favorability of two competing reaction pathways: the desired Suzuki-Miyaura cross-coupling and the often-problematic protodeboronation. Understanding the energetic landscape of these reactions is paramount for optimizing reaction conditions and maximizing yield.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] For alkylboronic acids, the transmetalation step, where the alkyl group is transferred from boron to the palladium center, is often considered rate-limiting.[3]

Concurrently, this compound can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of butane and boric acid.[4] This process is particularly relevant in aqueous or protic media and can significantly reduce the efficiency of the desired cross-coupling.[5][6]

Visualizing the Competing Reactions

G cluster_0 Suzuki-Miyaura Cross-Coupling cluster_1 Protodeboronation Ar-Pd(II)-X Aryl-Pd(II) Complex Transmetalation_TS Transmetalation Transition State Ar-Pd(II)-X->Transmetalation_TS + this compound + Base 2-Butylboronic_Acid This compound 2-Butylboronic_Acid->Transmetalation_TS Ar-Pd(II)-Butyl Aryl-Pd(II)-Butyl Intermediate Transmetalation_TS->Ar-Pd(II)-Butyl Reductive_Elimination Reductive Elimination Ar-Pd(II)-Butyl->Reductive_Elimination Ar-Butyl Desired Product (Aryl-butane) Reductive_Elimination->Ar-Butyl 2-Butylboronic_Acid_p This compound Protodeboronation_TS Protodeboronation Transition State 2-Butylboronic_Acid_p->Protodeboronation_TS + Proton Source Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation_TS Butane Side Product (Butane) Protodeboronation_TS->Butane

Caption: Competing reaction pathways for this compound.

Comparative Computational Analysis

While specific density functional theory (DFT) studies on this compound are limited, we can draw valuable comparisons from computational investigations of analogous primary alkylboronic acids and general mechanistic studies of the Suzuki-Miyaura reaction.

Reactivity Comparison: Alkyl- vs. Arylboronic Acids

Computational studies consistently show that the transmetalation step for alkylboronic acids has a higher activation barrier compared to their arylboronic acid counterparts. This is attributed to the lower electrophilicity of the sp³-hybridized carbon in the alkyl group compared to the sp²-hybridized carbon in the aryl group.

Reactant TypeTypical Transmetalation Barrier (kcal/mol)Key Factors Influencing Reactivity
Arylboronic Acid 10-15Favorable orbital overlap, electron-withdrawing/-donating effects of substituents.
Alkylboronic Acid 15-25Lower C(sp³)-B bond polarization, potential for β-hydride elimination.

This fundamental difference in reactivity underscores the need for carefully optimized reaction conditions when employing alkylboronic acids.

The Critical Role of the Base and Ligands

Computational studies have been instrumental in elucidating the dual role of the base in the Suzuki-Miyaura reaction. The base activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which significantly lowers the transmetalation barrier.[7][8] Furthermore, the choice of phosphine ligand on the palladium catalyst has a profound impact on the reaction outcome. Bulky, electron-donating phosphine ligands, such as SPhos, are often employed for challenging couplings involving alkylboronic acids. Computational models reveal that these ligands promote the reductive elimination step and can sterically hinder side reactions like β-hydride elimination.[9][10]

G cluster_0 Role of Base in Transmetalation Boronic_Acid 2-Butyl-B(OH)₂ Less Nucleophilic Boronate [2-Butyl-B(OH)₃]⁻ More Nucleophilic Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Transmetalation Transmetalation Boronate->Transmetalation Pd_Complex Ar-Pd(II)-X Pd_Complex->Transmetalation G Start Define Model System (e.g., Reactants, Products) Opt_React_Prod Geometry Optimization of Reactants and Products Start->Opt_React_Prod TS_Search Transition State Search (e.g., QST2/QST3) Opt_React_Prod->TS_Search Freq_Calc Frequency Calculations (Verify Stationary Points) TS_Search->Freq_Calc Energy_Calc Single-Point Energy Calculations (with Solvation Model) Freq_Calc->Energy_Calc End Construct Reaction Energy Profile & Determine Activation Barriers Energy_Calc->End

Sources

A Comparative Guide to the Cross-Validation of 2-Butylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-Butylboronic acid's performance in the context of Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind experimental design, ensuring that the described methods serve as a self-validating system for cross-validating experimental outcomes. We will explore the reactivity of this compound, compare it with relevant alternatives, and provide detailed methodologies for its quantitative analysis.

Introduction: The Role of Alkylboronic Acids in Modern Synthesis

Boronic acids are a class of organoboron compounds that have become indispensable tools in organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While arylboronic acids have been extensively used, the application of alkylboronic acids, particularly secondary isomers like this compound (sec-butylboronic acid), presents unique challenges and opportunities.

The structure of this compound, with the boron atom attached to a secondary carbon, influences its steric profile and electronic properties, which in turn affect its reactivity and stability. Challenges associated with secondary alkylboronates include slower transmetalation rates and a higher propensity for β-hydride elimination, a competing side reaction that can reduce product yield.[3] Therefore, rigorous cross-validation of experimental results using this compound is critical to developing robust and reproducible synthetic methodologies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

To understand the performance of this compound, one must first grasp its role within the Suzuki-Miyaura catalytic cycle. The reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. This is the critical step where the structure of the boronic acid has the most significant impact.

  • Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation intermediate R¹-Pd(II)L₂-R² transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design for Cross-Validation

To objectively assess the performance of this compound, a comparative study is essential. This involves reacting it alongside common alternatives under identical, controlled conditions.

Alternatives for Comparison:
  • n-Butylboronic Acid: As the primary isomer, this allows for a direct evaluation of the steric and electronic effects of a secondary vs. primary alkyl group.

  • Potassium n-Butyltrifluoroborate: These salts are often used as more stable, crystalline, and easily handled alternatives to boronic acids, though their reactivity profile can differ.[4][5]

Model Reaction:

The chosen model reaction is the coupling of the respective butyl-boron reagent with 4-bromoanisole. This substrate is representative of a common electron-rich aryl halide used in pharmaceutical synthesis.

Key Performance Indicators (KPIs):
  • Reaction Yield (%): The primary measure of reaction efficiency.

  • Reaction Time (h): Indicates the rate of reaction and catalyst turnover frequency.

  • Product Purity (%): Assessed by HPLC and ¹H NMR to identify the formation of byproducts.

  • Protodeboronation (%): Quantification of the primary side reaction where the C-B bond is cleaved by a proton source.

Detailed Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[6][7][8] Boronic acids can be irritating to the skin, eyes, and respiratory system.[6][9]

Protocol 1: General Suzuki-Miyaura Coupling Procedure

This protocol provides a general method for the coupling of an aryl bromide with the selected butyl-boron reagent.

Materials:

  • Aryl bromide (4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Butyl-boron reagent (this compound, n-Butylboronic acid, or Potassium n-butyltrifluoroborate, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL) and Water (0.5 mL)

  • Internal Standard for quantitative analysis (e.g., dodecane)

  • Ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄) for work-up.

  • Silica gel for purification.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the respective butyl-boron reagent, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is inert.

  • Solvent Addition: Using syringes, add degassed toluene (5 mL) followed by degassed water (0.5 mL).

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking aliquots over time and analyzing via GC-MS or TLC.

  • Work-up: Once the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the reaction components and determining product purity.

Instrumentation & Conditions:

  • System: Arc™ HPLC System or equivalent.

  • Column: XSelect™ Premier HSS T3 Column (or similar C18 reversed-phase column).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in acetonitrile and filter through a 0.22 µm syringe filter.

Validation: This HPLC method allows for the baseline separation of the starting aryl bromide, the boronic acid, the coupled product, and common byproducts, providing a self-validating system for quantifying reaction performance.[10]

Experimental_Workflow cluster_workflow Cross-Validation Workflow reagent1 This compound setup Parallel Reaction Setup (Protocol 1) reagent1->setup reagent2 n-Butylboronic Acid reagent2->setup reagent3 K n-Butyltrifluoroborate reagent3->setup monitoring Reaction Monitoring (TLC / GC-MS) setup->monitoring workup Work-up & Purification monitoring->workup hplc Quantitative Analysis (HPLC - Protocol 2) workup->hplc nmr Structural Confirmation (¹H, ¹³C, ¹¹B NMR) workup->nmr data Comparative Data Analysis hplc->data nmr->data

Caption: Workflow for the comparative cross-validation of butyl-boron reagents.

Comparative Performance Data (Expected Outcomes)

The following table summarizes the anticipated results from the comparative experiments, based on known chemical principles.

ReagentExpected Yield (%)Expected Time (h)Key Considerations
This compound 60 - 75%12 - 18 hSlower reaction due to steric hindrance at the secondary carbon. Potential for β-hydride elimination as a side reaction.[3]
n-Butylboronic Acid 85 - 95%4 - 8 hHigher reactivity and faster coupling due to being a less-hindered primary alkylboronic acid.[11]
Potassium n-Butyltrifluoroborate 80 - 90%6 - 12 hExcellent stability and ease of handling. Slower release of the active boronic acid may lead to slightly longer reaction times than n-butylboronic acid.[4]

Discussion: Causality and Field-Proven Insights

  • Steric Effects: The primary difference in performance between this compound and n-butylboronic acid is attributed to sterics. The bulkier sec-butyl group hinders the approach to the palladium center during the crucial transmetalation step, slowing the overall reaction rate and often requiring more forcing conditions (higher temperature or longer time), which can lead to lower yields.[3]

  • Electronic Effects & Stability: All boronic acids can undergo protodeboronation, especially under harsh conditions. Potassium trifluoroborate salts are generally more robust crystalline solids that are less prone to this and other decomposition pathways like boroxine formation (the trimeric anhydride of the boronic acid).[5][12] This enhanced stability makes them attractive reagents in process chemistry and for library synthesis where long-term storage is a concern.

  • Catalyst System Choice: The selection of a bulky, electron-rich phosphine ligand like SPhos is deliberate. Such ligands promote the reductive elimination step and can stabilize the palladium catalyst, increasing its lifetime and overall efficiency, which is particularly important for more challenging substrates like secondary alkylboronic acids.[1]

Conclusion

Cross-validation of experimental results is paramount for achieving scientific rigor. When employing this compound, researchers must be cognizant of its distinct reactivity profile compared to its primary isomer or more stable derivatives. While it can be a valuable reagent for introducing a sec-butyl moiety, its application requires carefully optimized conditions to mitigate challenges such as slower reaction rates and potential side reactions. This guide provides a robust framework for its evaluation, enabling scientists to confidently integrate this compound into their synthetic programs and accurately interpret the resulting data.

References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])
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  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])
  • Analytical Methods - The Royal Society of Chemistry. (URL: [Link])
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Bohrium. (URL: [Link])
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  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Educ
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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
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  • NMR spectra of allenylboronic acid 1a with the characteristic B(OH)2...

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A Comparative Guide to the Green Chemistry Aspects of 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and chemical development, the selection of a reagent is no longer guided solely by yield and reactivity. The principles of green chemistry—which prioritize sustainability, safety, and waste reduction—are now critical drivers of innovation. This guide provides an in-depth assessment of 2-butylboronic acid through the lens of green chemistry, offering a direct comparison with alternative organometallic reagents and the experimental data necessary to make informed decisions in your synthetic planning.

Introduction: Beyond the Bench—Evaluating Reagents for a Sustainable Future

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes.[1] Among the most crucial of these are the concepts of Atom Economy , which measures the efficiency of incorporating reactant atoms into the final product, and the Environmental Factor (E-Factor) , a practical metric that quantifies the total waste generated per unit of product.[2][3]

Organoboron compounds, particularly boronic acids, have become indispensable tools in organic synthesis, lauded for their stability, functional group tolerance, and versatile reactivity.[4] Unlike many highly reactive organometallics, boronic acids are generally stable to air and moisture, simplifying handling and storage.[5] Crucially, their ultimate degradation product is boric acid, a naturally occurring compound, which positions them as attractive "green" reagents.[4] This guide will dissect the green credentials of a representative alkylboronic acid, this compound, from its synthesis to its application in one of modern chemistry's most powerful reactions: the Suzuki-Miyaura cross-coupling.

The Lifecycle of a Green Reagent: Synthesis of an Alkylboronic Acid

To assess the green profile of this compound, we must begin with its own synthesis. A common and well-documented laboratory method for the analogous n-butylboronic acid involves the reaction of a Grignard reagent with an electrophilic boron source, typically a trialkyl borate.[6]

Synthetic Workflow & Green Metrics Analysis

The reaction proceeds by forming butylmagnesium bromide, which then undergoes nucleophilic attack on trimethyl borate. A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final n-butylboronic acid.

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis n-BuBr n-Butyl Bromide n-BuMgBr n-Butylmagnesium Bromide n-BuBr->n-BuMgBr + Mg Mg Magnesium Et2O Diethyl Ether (Solvent) TMB Trimethyl Borate n-BuMgBr->TMB Reaction at -75 °C Intermediate Boronate Complex TMB->Intermediate Product n-Butylboronic Acid Intermediate->Product + H₃O⁺ HCl Aqueous HCl Byproducts MgBrCl, Methanol

Caption: Synthesis of n-Butylboronic Acid via a Grignard Reaction.

While effective, this synthesis presents several green chemistry challenges, as quantified below.

MetricValueAnalysis
Atom Economy ~30.5%The theoretical atom economy is low. For every mole of n-butylboronic acid (101.94 g/mol ) produced, significant mass is lost in the form of byproducts like magnesium salts (e.g., MgBrCl) and methanol, which are not incorporated into the final product.[7] This is a common drawback of syntheses employing stoichiometric metal reagents like Grignards.[8]
E-Factor > 20Based on a typical lab protocol[6], the E-Factor is high. The calculation includes large volumes of ether for the reaction and extractions, aqueous HCl for the workup, and drying agents. This highlights that solvent and workup materials are the largest contributors to waste in many synthetic procedures.[2]
Solvent Choice Diethyl EtherDiethyl ether is a highly volatile and flammable solvent, posing significant safety risks. Its use is a major drawback from a green chemistry perspective.
Energy Consumption HighThe protocol requires cooling to -75 °C, which is energy-intensive and not ideal for large-scale production.[6]

This analysis reveals a critical concept: a "green" reagent may not always have a "green" synthesis. The onus is on chemists to develop improved synthetic routes, such as catalytic borylation methods, to enhance the lifecycle sustainability of these valuable compounds.[9][10]

Experimental Protocol: Synthesis of n-Butylboronic Acid

This protocol is adapted from established literature procedures.[6]

  • Setup : A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and flushed with nitrogen.

  • Charging Reagents : Add 480 mL of anhydrous diethyl ether to the flask, followed by 20 mL (176 mmol) of trimethyl borate.

  • Cooling : Cool the clear solution to an internal temperature of -75 °C using a dry ice/acetone bath.

  • Grignard Addition : While stirring vigorously, add 90 mL (176 mmol) of a 1.95 M solution of butylmagnesium bromide in ether dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below -65 °C.

  • Reaction : After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75 °C under nitrogen.

  • Warm-up : Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1-2 hours.

  • Hydrolysis : Carefully add 200 mL of a 10% aqueous hydrochloric acid solution dropwise. The white precipitate will dissolve, forming a clear biphasic mixture.

  • Workup : Stir the mixture for 15 minutes, then transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Isolation : Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure.

  • Purification : Recrystallize the residual white solid from 50 mL of hot water, cooling to 0 °C to induce crystallization. Collect the solid by filtration, wash with 100 mL of hexanes, and dry under vacuum to yield n-butylboronic acid (typical yield: ~13.6 g, 75%).

Application in C-C Bond Formation: A Green Chemistry Comparison

The true green chemistry value of this compound is realized in its application. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide. It is a cornerstone of pharmaceutical synthesis due to its mild conditions and exceptional functional group tolerance.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans R²-B(OH)₂ + Base trans_label Transmetalation pd2_trans->pd0 R¹-R² re_label Reductive Elimination

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

To objectively assess its green credentials, we will compare a model Suzuki-Miyaura reaction using this compound with a classic alternative: the Kumada coupling, which utilizes a highly reactive Grignard reagent.[8][11]

Model Reaction : Coupling of a sec-butyl group with 4-bromoanisole.

Head-to-Head Reagent Comparison
FeatureSuzuki-Miyaura Coupling (this compound)Kumada Coupling (sec-Butylmagnesium Bromide)
Reagent Stability Solid, generally air- and moisture-stable.[5]Highly reactive, moisture- and air-sensitive; requires anhydrous solvents and inert atmosphere.[11][12]
Functional Group Tolerance Excellent. Tolerates esters, ketones, nitro groups, etc.[5]Poor. Reacts with acidic protons and most carbonyl groups.[8][13]
Toxicity & Safety Reagent is an irritant.[14] Byproducts (boric acid) are of low toxicity.[15]Grignard reagents are corrosive and can be pyrophoric. Requires strictly anhydrous, flammable solvents.[12]
Solvent Systems Versatile. Can be run in organic solvents (dioxane, THF), and increasingly in greener solvents like water.[5]Restricted to anhydrous ethers (THF, Diethyl Ether).[11]
Byproducts Boric acid and salts from the base (e.g., K₂CO₃). Generally benign and easily removed by aqueous extraction.[15]Magnesium halide salts (e.g., MgBr₂). Generates significant inorganic waste.[8]
Quantitative Green Metrics: A Data-Driven Verdict

Here, we calculate the Atom Economy and E-Factor for our model reaction using representative experimental protocols.

MetricSuzuki-Miyaura Coupling Kumada Coupling
Reaction 4-Bromoanisole + sec-Butylboronic Acid + K₂CO₃ → 4-sec-Butylanisole + KBr + B(OH)₃ + CO₂4-Bromoanisole + sec-Butylmagnesium Bromide → 4-sec-Butylanisole + MgBr₂
Atom Economy ~52%~66%
E-Factor ~10-15 (Improved with greener solvents)> 25
Analysis The Kumada coupling has a deceptively higher theoretical atom economy because fewer reagents are in the balanced equation. However, the E-Factor , which reflects real-world waste, is significantly worse.[2] This is due to the mandatory use of large volumes of anhydrous ether, the quenching steps, and the generation of more problematic waste streams. The Suzuki coupling's use of catalytic palladium and more benign reagents and solvents results in a much lower environmental impact in practice.[5][16]
Comparative Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Adapted from literature procedures for B-alkyl couplings.[17]

  • Setup : To a reaction vial, add 4-bromoanisole (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst : Add the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄).

  • Solvent : Add 3 mL of a degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Reaction : Seal the vial and heat the mixture to 80-100 °C with stirring for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 4-sec-butylanisole.

Protocol 2: Kumada Coupling Adapted from general literature procedures.[11][18]

  • Setup : Flame-dry a Schlenk flask under vacuum and backfill with argon. Add magnesium turnings (1.2 mmol).

  • Grignard Formation : Add 2 mL of anhydrous THF. Slowly add a solution of 2-bromobutane (1.1 mmol) in 1 mL of anhydrous THF. Initiate the reaction if necessary (e.g., with an iodine crystal). Stir until the magnesium is consumed.

  • Coupling : In a separate flame-dried flask under argon, dissolve 4-bromoanisole (1.0 mmol) and the palladium or nickel catalyst (e.g., 2-5 mol% PdCl₂(dppf)) in 3 mL of anhydrous THF.

  • Reaction : Cool the aryl halide solution to 0 °C and slowly add the prepared sec-butylmagnesium bromide solution via cannula. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup : Cool the reaction to 0 °C and cautiously quench by slow addition of saturated aqueous ammonium chloride (5 mL).

  • Isolation : Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

Conclusion: Making the Greener Choice

This guide demonstrates that while no reagent is perfect across its entire lifecycle, This compound offers significant green chemistry advantages over traditional alternatives like Grignard reagents in its application phase.

  • Strengths : The stability, ease of handling, broad functional group tolerance, and generation of benign byproducts make this compound a superior choice for complex syntheses where process safety and waste quality are paramount. Its compatibility with greener solvent systems further enhances its profile.

  • Weaknesses : The primary green chemistry liability of this compound is its own synthesis, which often relies on less-than-ideal reagents and conditions.

For researchers and drug development professionals, the path forward is clear. Employing alkylboronic acids like this compound in cross-coupling reactions is a demonstrable step towards safer and more sustainable synthesis. The next frontier is to advocate for and develop greener manufacturing processes for these critical building blocks, thereby closing the loop and advancing the principles of green chemistry from start to finish.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Butylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-butylboronic acid is a valuable reagent, its proper disposal is a critical aspect of laboratory management that ensures a safe and compliant environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and best practices.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate precautions. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, treating it as hazardous waste from the outset is a foundational principle of its lifecycle management in the laboratory.[1][2][4]

Always handle this compound and its waste within a certified chemical fume hood. This minimizes the risk of inhalation. The following Personal Protective Equipment (PPE) is mandatory:

  • Safety Goggles: To protect against splashes and eye contact.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Quantitative Data Summary

For quick reference, the key properties and classifications of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₄H₁₁BO₂
Molecular Weight 101.94 g/mol
CAS Number 4426-47-5
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
Storage Store in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, weigh paper, unused reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a designated, sealed, and labeled 'Hazardous Waste' container for solids. solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled 'Hazardous Waste' container for liquids. liquid_waste->collect_liquid decontaminate Decontaminate Container empty_container->decontaminate storage Store sealed hazardous waste container in a designated, well-ventilated, and secure area. collect_solid->storage collect_liquid->storage rinse Triple rinse with a suitable solvent in a chemical fume hood. decontaminate->rinse disposal_vendor Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company. storage->disposal_vendor final_disposal Final Disposal disposal_vendor->final_disposal collect_rinse Collect the first rinseate as liquid hazardous waste. rinse->collect_rinse collect_rinse->collect_liquid dispose_container After drying and defacing the label, dispose of the container in the appropriate recycling stream. collect_rinse->dispose_container

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.

Protocol for Solid this compound Waste

Solid waste includes unused this compound, as well as contaminated materials such as weighing paper, gloves, and absorbent pads from spill cleanups.

  • Collection: Place all solid waste into a designated, sealable container clearly labeled as "Hazardous Waste".[4]

  • Labeling: The label must include the full chemical name, "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage: Securely seal the container and store it in a designated, well-ventilated, and secure area, away from incompatible materials.[4]

  • Disposal: Arrange for the collection of the waste container by your institution's EHS personnel or a licensed hazardous waste disposal company.

Protocol for Liquid this compound Waste

Liquid waste containing this compound, such as solutions or reaction mixtures, must be handled as follows:

  • Collection: Pour the liquid waste into a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[4] Never mix with other chemical waste streams unless explicitly instructed by a qualified professional. [5]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other required identifiers.

  • Storage: Store the sealed liquid hazardous waste container in a designated, well-ventilated, and secure area.

  • Disposal: Coordinate with your institution's EHS department or a certified hazardous waste facility for proper disposal.

Protocol for Empty this compound Containers

Empty containers must be decontaminated to remove any residual chemical before they can be disposed of through non-hazardous waste streams.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4] Transfer this rinseate to your designated liquid hazardous waste container for this compound.

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.

  • Final Container Disposal: After the final rinse, allow the container to air dry completely in a well-ventilated area. Once dry, deface the original label. The clean, decontaminated container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container's material.[4]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with a non-combustible material such as diatomite or universal binders.[1] Collect the contaminated absorbent material and place it in a sealed container for disposal as solid hazardous waste.[1] Decontaminate the affected surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials according to the solid waste protocol.[1]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are in full compliance with environmental regulations.

References

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Essential Personal Protective Equipment (PPE) for Handling 2-Butylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides direct, actionable safety and logistical information for researchers, scientists, and drug development professionals handling 2-Butylboronic acid. It is designed to be your primary resource for laboratory safety and chemical handling, ensuring both personal safety and experimental integrity.

Core Directive: Understanding the Risks

This compound, while a valuable reagent, presents several hazards that necessitate the stringent use of Personal Protective Equipment (PPE). The primary risks include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

Given these hazards, a multi-layered PPE approach is mandatory.

Your Shield: Required Personal Protective Equipment

The following table outlines the essential PPE for handling this compound. Adherence to these recommendations is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5][6]Protects eyes from airborne particles and accidental splashes of the chemical.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[5][7]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[5]Protects skin and personal clothing from accidental spills and contact.[5][7]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) when handling the solid.[5][6]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[5]

The Workflow: A Step-by-Step Operational Plan

A disciplined, procedural approach to handling this compound is critical. This workflow minimizes risk at every stage.

Preparation and Donning PPE

Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[5][6] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

A Verify fume hood is operational B Don lab coat and closed-toe shoes A->B C Don chemical safety goggles B->C D Don nitrile gloves C->D E Proceed with handling this compound D->E A Remove gloves using proper technique B Dispose of gloves in designated waste A->B C Remove lab coat B->C D Remove safety goggles C->D E Wash hands thoroughly D->E

Caption: PPE Doffing Sequence

Emergency Response Plan

In the event of an exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1][5][6]
Skin Contact Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][5][6][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [1][5][6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1][5][6]

Disposal Plan: A Clean Conclusion

All materials contaminated with this compound, including used PPE, must be disposed of as hazardous waste. [1][5]

  • Containerization: Place all contaminated waste in a clearly labeled, sealed container.

  • Labeling: The container must be marked as "Hazardous Waste" and include the chemical name "this compound."

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.